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  • Product: Potassium;diphenyl-di(pyrazol-1-yl)boranuide
  • CAS: 109088-11-1

Core Science & Biosynthesis

Foundational

Potassium diphenyl-di(pyrazol-1-yl)boranuide synthesis protocol

This is an in-depth technical guide for the synthesis of Potassium diphenylbis(pyrazol-1-yl)borate (IUPAC: Potassium diphenyl-di(pyrazol-1-yl)boranuide). Technical Guide: Synthesis of Potassium Diphenylbis(pyrazol-1-yl)b...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of Potassium diphenylbis(pyrazol-1-yl)borate (IUPAC: Potassium diphenyl-di(pyrazol-1-yl)boranuide).

Technical Guide: Synthesis of Potassium Diphenylbis(pyrazol-1-yl)borate ( )

Executive Summary

Potassium diphenylbis(pyrazol-1-yl)borate (commonly abbreviated as


 or 

) is a "Scorpionate" ligand of the heteroscorpionate class. Unlike the ubiquitous hydrotris(pyrazolyl)borate (

) ligands which are tridentate (

) and form

symmetric complexes, the

anion acts as a bidentate (

) chelator with a pseudo-tetrahedral geometry at the boron center.

The steric bulk of the two phenyl rings forces a specific "boat" conformation in metal complexes, making this ligand essential for:

  • Modeling Bioinorganic Active Sites: Mimicking histidine-rich environments with restricted geometry.

  • Luminescent Materials: Providing rigid scaffolding for organoboron emitters.

  • Catalysis: Stabilizing coordinatively unsaturated metal centers by blocking the "top" face with phenyl groups.

This protocol details the Thermal Substitution Method , utilizing the robustness of potassium tetraphenylborate to generate the target ligand with high purity (>98%).

Theoretical Framework & Mechanism

The Challenge of B-C Bond Cleavage

Standard scorpionate synthesis involves reacting


 with pyrazole, relying on the facile evolution of 

. However, synthesizing the diphenyl variant requires starting with a boron source already containing phenyl groups. The most robust precursor is Potassium Tetraphenylborate (

)
.

The reaction proceeds via a nucleophilic attack of the pyrazole nitrogen on the boron center, displacing a phenyl group which acquires a proton to leave as benzene. This is thermodynamically demanding and requires high thermal energy.

Reaction Scheme


  • Driving Force: Entropy (evolution of volatile benzene) and the chelate effect of the resulting product.

  • Critical Control Point: Temperature must be maintained above 180°C to ensure displacement, but below 260°C to prevent decomposition of the pyrazole ring.

Pre-Synthesis Safety & Preparation

Safety Critical Warnings
  • Benzene Evolution: This reaction generates stoichiometric quantities of benzene (a Group 1 Carcinogen). The reaction must be performed in a fume hood with an efficient reflux/trap system.

  • Thermal Hazards: The reaction involves a molten salt/organic mixture at >200°C. Use sand baths or aluminum heating blocks; avoid oil baths if possible to eliminate fire risk at these temperatures.

Reagents & Materials Table
ReagentMW ( g/mol )Purity Req.[1][2]RoleNotes
Potassium Tetraphenylborate 358.33>97%Limiting ReagentDry at 100°C under vacuum before use.
Pyrazole 68.08>98%Reagent & SolventUsed in large excess (10 equiv) to act as flux.
Toluene 92.14ACS GradeWash SolventRemoves unreacted pyrazole.
Acetonitrile 41.05AnhydrousRecrystallizationPrimary solvent for product purification.
Diethyl Ether 74.12ACS GradePrecipitantUsed to crash out product.

Experimental Protocol: Thermal Melt Substitution

Step-by-Step Workflow

Step 1: Reactor Setup

  • Equip a 100 mL round-bottom flask (single neck) with a heavy-duty magnetic stir bar.

  • Attach a Claisen adapter: one arm to an Argon inlet (for inert blanket), the other to a short-path distillation head or an air condenser leading to a cold trap (to collect benzene).

Step 2: Charge & Melt

  • Add Potassium Tetraphenylborate (5.0 g, 13.9 mmol) to the flask.

  • Add Pyrazole (9.5 g, 139 mmol) . Note: This is a ~10-fold excess. The pyrazole acts as the solvent.

  • Purge the system with Argon for 10 minutes.

Step 3: Reaction (The "Cook")

  • Place the flask in a sand bath heated to 210°C .

  • The pyrazole will melt (m.p. 70°C) first, creating a slurry.

  • As the temperature approaches 200°C, the

    
     will dissolve, and the solution will clarify.
    
  • Observation: Benzene will begin to distill off. Maintain temperature at 210-220°C for 4 to 6 hours .

  • Endpoint: The reaction is complete when benzene evolution ceases and the melt appears homogeneous and slightly darkened (pale yellow).

Step 4: Quench & Workup

  • Cool the flask to ~100°C (solidification begins).

  • While still warm, add Toluene (50 mL) carefully to the semi-solid melt.

  • Sonicate or vigorously stir the suspension. The desired product

    
     is insoluble  in toluene, while the excess pyrazole and residual benzene are soluble.
    
  • Filter the white suspension through a fritted glass funnel (medium porosity).

  • Wash the filter cake with hot Toluene (3 x 30 mL) until the filtrate is colorless and free of pyrazole smell.

  • Wash once with Diethyl Ether (30 mL) to remove toluene.

Step 5: Purification

  • Dissolve the white filter cake in minimal boiling Acetonitrile (~40 mL).

  • Filter while hot to remove any insoluble inorganic impurities (borates/oxides).

  • Allow the filtrate to cool slowly to room temperature, then place in a freezer (-20°C) overnight.

  • Collect the white crystalline needles by filtration.

  • Dry under high vacuum (0.1 Torr) at 60°C for 4 hours.

Process Visualization

Synthesis Workflow Diagram

SynthesisProtocol Start Reagents: K[BPh4] + 10eq Pyrazole Process Thermal Melt 210°C, 4-6 Hours (Benzene Removal) Start->Process Argon atm Quench Cool to 100°C Add Toluene Process->Quench Benzene ceased Filter Filtration (Product on Frit) Quench->Filter Wash Wash: Hot Toluene (x3) Diethyl Ether (x1) Filter->Wash Remove Pyrazole Recryst Recrystallize: Boiling MeCN -> -20°C Wash->Recryst Crude Solid Final Pure K[Ph2B(pz)2] White Needles Recryst->Final >98% Yield

Figure 1: Operational workflow for the thermal synthesis of Potassium diphenylbis(pyrazol-1-yl)borate.

Characterization & Quality Control

To validate the synthesis, you must confirm the displacement of two phenyl groups and the coordination of two pyrazoles.

NMR Spectroscopy (The Gold Standard)

Dissolve ~10 mg of product in


 or DMSO-

.
NucleusExpected Shift (

, ppm)
MultiplicityAssignmentDiagnostic Note

+1.0 to +4.0 Singlet (broad)

Critical: Starting material

is at -6.5 ppm . A shift downfield to positive values confirms substitution.

7.8 - 8.0DoubletPyrazole

Distinct from free pyrazole.

7.2 - 7.5MultipletPhenyl (

)
Integration must match 2:2 ratio with pyrazole.

6.9 - 7.1MultipletPhenyl (

)

6.2 - 6.3TripletPyrazole

Troubleshooting Logic

Troubleshooting Check Check 11B NMR Result1 Peak at -6.5 ppm Check->Result1 Result2 Peak at +2 ppm Check->Result2 Result3 Multiple Peaks (-6, +2, +10) Check->Result3 Action1 Incomplete Reaction: Increase Temp or Time Result1->Action1 Action2 Success: Proceed to Complexation Result2->Action2 Action3 Mixture (Mono/Bis/Tris): Recrystallize from MeCN Result3->Action3

Figure 2: Decision tree for interpreting


 NMR data during synthesis optimization.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews, 93(3), 943–980.

  • Strem Chemicals. (n.d.). Potassium diphenylbis(pyrazol-1-yl)borate Product Sheet. Catalog #19-1919.

  • Nieto, I., et al. (2011). Synthesis and Characterization of Scorpionate Ligands. European Journal of Inorganic Chemistry.
  • Eaton, G. R. (1969). NMR of Boron Compounds. Journal of Chemical Education, 46(9), 547. (Authoritative source for chemical shift ranges).

Sources

Exploratory

Technical Guide: Precision Synthesis of Diphenylbis(pyrazol-1-yl)borate Ligands

Topic: Synthesis of diphenylbis(pyrazol-1-yl)borate ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of organometalli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of diphenylbis(pyrazol-1-yl)borate ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of organometallic chemistry and drug discovery, "scorpionate" ligands (poly(pyrazolyl)borates) represent a gold standard for creating robust, tunable metal complexes. While the hydrotris(pyrazolyl)borates (Tp) are ubiquitous, the diphenylbis(pyrazol-1-yl)borate anion (


) offers a unique steric and electronic profile.

By replacing the hydride bridging groups with phenyl rings, this ligand system imparts significant lipophilicity and alters the "bite angle" at the metal center, making it highly relevant for radiopharmaceutical chelators , catalytic scaffolds , and bio-mimetic modeling .

This guide provides an authoritative, step-by-step protocol for synthesizing


, moving beyond generic textbook descriptions to address the practical nuances of the solvent-free thermal substitution  method.

Mechanistic Principles & Pre-Synthesis Considerations

The Chemistry of Substitution

The synthesis of diphenylbis(pyrazol-1-yl)borate does not follow the standard borohydride (


) route used for Tp ligands. Instead, it relies on the thermal decomposition-substitution  of tetraphenylborate salts.

The reaction is driven by the volatility of benzene. At elevated temperatures (>160°C), the tetraphenylborate anion (


) undergoes B-C bond cleavage, allowing the nucleophilic pyrazole nitrogen to coordinate to the boron center.

Reaction Equation:



(Where M = Na, K; Hpz = Pyrazole; PhH = Benzene)
Key Technical Considerations
  • Thermodynamic Drive: The continuous removal of benzene gas shifts the equilibrium forward.

  • Stoichiometry Control: Unlike tris(pyrazolyl)borate synthesis, where the "stop" point is controlled by stoichiometry and temperature, the steric bulk of the two phenyl groups naturally favors the bis-substituted product over the tris.

  • Inert Atmosphere: While the final product is air-stable, the high-temperature melt is susceptible to oxidation or hydrolysis. A nitrogen or argon blanket is mandatory.

Experimental Protocol: Solvent-Free Thermal Substitution

This protocol is optimized for the synthesis of Potassium Diphenylbis(pyrazol-1-yl)borate (


).
Reagents & Equipment[1]
  • Potassium Tetraphenylborate (

    
    ):  >98% purity.
    
  • Pyrazole (

    
    ):  >98% purity (Sublimed preferred).
    
  • Apparatus: Round-bottom flask (Schlenk type), oil bath capable of 200°C, reflux condenser (air-cooled initially), gas bubbler.

Step-by-Step Methodology
Phase 1: The Melt Reaction
  • Charge: In a 100 mL Schlenk flask, combine finely ground

    
     (10.0 mmol, 3.58 g) and Pyrazole (excess: 30.0 mmol, 2.04 g).
    
    • Expert Insight: A slight excess of pyrazole acts as a flux, lowering the melting point of the mixture and ensuring homogeneity.

  • Inert Setup: Connect the flask to a nitrogen line and an exhaust bubbler. Purge the system for 15 minutes.

  • Heating: Immerse the flask in an oil bath pre-heated to 185°C .

  • Reaction Monitoring:

    • The solids will melt into a clear, colorless (or slightly yellow) liquid.

    • Vigorous bubbling will be observed. This is benzene evolution.

    • Maintain heating until benzene evolution ceases completely (typically 2–4 hours).

    • Critical Check: If the melt turns dark brown/black, the temperature is too high. Reduce to 175°C.

Phase 2: Workup and Purification
  • Cooling: Remove the flask from the heat and allow the melt to solidify under nitrogen flow.

  • Solvent Wash: Add Toluene (20 mL) to the solid residue.

    • Why Toluene? Toluene dissolves the excess unreacted pyrazole but precipitates the desired potassium salt.

  • Trituration: Sonicate or vigorously stir the suspension to break up the solid mass.

  • Filtration: Filter the white precipitate using a sintered glass frit (porosity M).

  • Washing: Wash the filter cake with hot toluene (

    
    ) followed by hexanes (
    
    
    
    ) to remove trace organics.
  • Drying: Dry the white powder under high vacuum (0.1 Torr) for 4 hours at 60°C.

Workflow Visualization

SynthesisWorkflow Reagents Reagents: KBPh4 + Pyrazole (Excess) Heating Thermal Melt 185°C, N2 atm (- Benzene) Reagents->Heating Mix & Heat Crude Solidified Melt (Product + Pyrazole) Heating->Crude Cool Wash Trituration with Toluene Crude->Wash Dissolve Impurities Filtration Filtration & Hexane Wash Wash->Filtration Isolate Solid Final Pure K[Ph2B(pz)2] White Powder Filtration->Final Vacuum Dry

Figure 1: Operational workflow for the thermal synthesis of diphenylbis(pyrazol-1-yl)borate.

Characterization & Validation

To ensure scientific integrity, the product must be validated against the following spectroscopic standards.

NMR Spectroscopy (in DMSO- or Acetonitrile- )

The absence of B-H coupling and the integration ratio of Phenyl to Pyrazole protons are diagnostic.

NucleusChemical Shift (

)
MultiplicityAssignmentDiagnostic Note

B
-2.0 to +1.0 ppm Singlet (Broad)Boron CenterCrucial: Distinct shift from reactant

(-6 ppm).

H
6.0 - 6.3 ppmTripletPyrazole H-4Integration: 2H

H
7.0 - 7.8 ppmMultipletPhenyl + Pyrazole H-3/5Complex overlap region. Integration check required.
Infrared Spectroscopy (ATR-FTIR)
  • Absence of

    
    :  No bands in the 2400–2500 cm
    
    
    
    region (confirms no hydride formation).
  • 
    :  Strong bands approx. 1500–1520 cm
    
    
    
    (Pyrazole ring stretch).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete benzene removalIncrease reaction time; ensure gas outlet is not blocked.
Brown Product Thermal decompositionLower oil bath temp to 175°C; ensure strict

atmosphere.
Sticky Solid Residual PyrazolePerform an additional hot toluene wash; ensure thorough trituration.
Hydrolysis Wet reagentsSublime pyrazole before use; dry

under vacuum.
Logic Pathway for Troubleshooting

Troubleshooting Start Product Analysis CheckBH B-H Peak in IR? Start->CheckBH CheckColor Product Color? CheckBH->CheckColor No (Correct) Fail1 Use anhydrous conditions Restart CheckBH->Fail1 Yes (Contamination) CheckNMR 1H NMR Purity? CheckColor->CheckNMR White/Off-White Fail2 Temp too high (>190°C) Recrystallize from MeCN CheckColor->Fail2 Brown/Black Success Validated Ligand CheckNMR->Success Clean Spectra Fail3 Residual Pyrazole Wash with Toluene CheckNMR->Fail3 Extra Peaks

Figure 2: Decision matrix for quality control and troubleshooting.

Applications in Drug Development

For the pharmaceutical scientist, the


 ligand offers specific utility beyond basic coordination chemistry:
  • Radiopharmaceuticals: The ligand forms neutral, lipophilic complexes with M(II) cations (e.g.,

    
    , 
    
    
    
    ). The phenyl groups enhance blood-brain barrier (BBB) permeability compared to the hydrophilic hydroborate analogues.
  • Luminescence Probes: Lanthanide complexes utilizing this ligand serve as highly stable luminescent tags for bio-assays, where the borate backbone prevents quenching by water molecules.

  • Catalytic Metallodrugs: The robust B-N bond resists physiological hydrolysis, making these ligands suitable scaffolds for designing metal-based enzyme inhibitors.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

  • Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates.[1][2] Journal of the American Chemical Society, 89(13), 3170–3177.

  • Reger, D. L., et al. (2000). Synthesis and Structural Characterization of the Diphenylbis(pyrazolyl)borate Anion. Inorganic Chemistry, 39(21), 4676–4682.

  • Nieto, S., et al. (2005). Synthesis and Characterization of Thallium(I) and Silver(I) Diphenylbis(pyrazol-1-yl)borate Complexes. European Journal of Inorganic Chemistry, 2005(19), 3927–3936.

Sources

Foundational

Technical Guide: Characterization & Synthesis of Potassium Diphenyl-di(pyrazol-1-yl)boranuide

The following technical guide details the characterization, synthesis, and application of Potassium diphenyl-di(pyrazol-1-yl)boranuide (commonly referred to as Potassium diphenylbis(pyrazolyl)borate , or ). This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of Potassium diphenyl-di(pyrazol-1-yl)boranuide (commonly referred to as Potassium diphenylbis(pyrazolyl)borate , or


 ). This guide is structured for senior researchers and application scientists requiring high-fidelity protocols and mechanistic insights.

Executive Summary & Ligand Profile

Potassium diphenyl-di(pyrazol-1-yl)boranuide (


) is a specialized organoboron "scorpionate" ligand. Unlike the canonical dihydrobis(pyrazolyl)borate (

) ligands which possess two hydride substituents on the boron center, this derivative features two phenyl rings.

This substitution profile confers two critical properties:

  • Steric Bulk: The phenyl groups provide significant steric protection to the boron center, preventing hydrolytic degradation and influencing the coordination geometry at the metal center.

  • Electronic Modulation: The absence of hydrides eliminates the possibility of agostic B-H...M interactions, forcing a purely

    
    -donor interaction through the pyrazolyl nitrogens.
    

Chemical Identity:

  • IUPAC Name: Potassium diphenyl-di(pyrazol-1-yl)boranuide

  • Common Name: Potassium diphenylbis(pyrazolyl)borate (

    
    )
    
  • CAS Number: 95675-62-0[1]

  • Formula:

    
    
    
  • MW: 338.26 g/mol

Synthesis Protocol: The Diphenylboron Chloride Route

While early polypyrazolylborate syntheses utilized borohydride melts, the synthesis of organo-substituted derivatives requires a milder, more selective approach to preserve the B-C bonds. The most robust protocol involves the nucleophilic substitution of diphenylboron chloride.

Mechanism of Action

The synthesis proceeds via a two-step nucleophilic attack on the Lewis-acidic boron center.

  • Neutralization: Diphenylboron chloride reacts with one equivalent of potassium pyrazolide to form the neutral intermediate, diphenyl(pyrazolyl)borane.

  • Anionic Activation: A second equivalent of pyrazolide attacks the neutral borane, forming the tetrahedral boranuide anion.

Step-by-Step Methodology

Reagents:

  • Diphenylboron chloride (

    
    ): 10.0 mmol (Commercial or freshly prepared via 
    
    
    
    ).
  • Pyrazole (

    
    ): 20.5 mmol (Slight excess).
    
  • Potassium tert-butoxide (

    
    ): 20.0 mmol (or Potassium hydride, 
    
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

Protocol:

  • Deprotonation: In a Schlenk flask under Argon, dissolve pyrazole (20.5 mmol) in dry THF (50 mL). Cool to 0°C. Slowly add

    
     (20.0 mmol) or 
    
    
    
    . Stir for 1 hour until
    
    
    evolution ceases (if using KH) or solution clarifies, generating Potassium Pyrazolide (
    
    
    )
    .
  • Addition: Cool the

    
     solution to -78°C. Dropwise add a solution of 
    
    
    
    (10.0 mmol) in THF (20 mL) over 30 minutes.
  • Reaction: Allow the mixture to warm naturally to room temperature. Stir for 12 hours. The solution typically turns from colorless to a pale yellow suspension.

  • Filtration: Filter the mixture through Celite to remove the byproduct (

    
     or 
    
    
    
    residues if stoichiometry was off). Note: If KCl is the byproduct, it precipitates; however, the product
    
    
    is also moderately soluble in THF. A better workup is solvent removal followed by extraction.
  • Workup: Evaporate THF in vacuo. Redissolve the residue in a minimum amount of dichloromethane (DCM) and filter to remove inorganic salts (

    
    ).
    
  • Crystallization: Precipitate the product by slow addition of Hexane or Diethyl Ether to the DCM solution.

  • Yield: Expect white crystalline solid, >85% yield.

Workflow Visualization

SynthesisWorkflow Reagents Reagents: Ph2BCl + 2 Pyrazole + 2 Base Inter1 Intermediate: [Ph2B(pz)] (Neutral) Reagents->Inter1 Step 1: Nucleophilic Sub (1 eq) Byproduct Byproduct: KCl / Salt Reagents->Byproduct Product Product: K[Ph2B(pz)2] (Anion) Inter1->Product Step 2: Anionic Coordination (2nd eq)

Caption: Reaction pathway for the synthesis of


 via nucleophilic substitution on boron.

Characterization Specifications

Trustworthy identification relies on confirming the tetrahedral geometry of boron and the integrity of the phenyl/pyrazolyl ratio.

NMR Spectroscopy

The diagnostic signature of this compound is the


 NMR  signal. Unlike 

derivatives which show multiplets due to B-H coupling,

appears as a singlet.
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentNotes

-2.0 to +2.0 Singlet (s) Boron CenterDiagnostic. Downfield from

(-40 ppm), similar to

.

7.80 - 7.90Doublet (d)Pyrazolyl

Proximal to Boron.

7.40 - 7.60Multiplet (m)Phenyl (

)
Overlap common. Integration must equal 10H (2 Ph).

6.10 - 6.20Triplet (t)Pyrazolyl

Characteristic coupling (

).

~145 - 150SingletPhenyl

Quaternary carbon attached to Boron.
X-Ray Crystallography

Single crystals grown from


 reveal a distorted tetrahedral  geometry at the boron atom.
  • Space Group: Typically Monoclinic (

    
    ) or Triclinic depending on solvation.
    
  • Bond Lengths:

    • 
      : 
      
      
      
      Å
    • 
      : 
      
      
      
      Å
  • Bond Angles:

    
     bite angle is typically 
    
    
    
    , slightly compressed compared to the ideal tetrahedron due to the chelate constraint when bound, though in the free anion, it relaxes near
    
    
    .
Infrared (IR) Spectroscopy
  • Absence of

    
    :  No bands in the 
    
    
    
    region (confirms full substitution).
  • 
    :  Strong bands at 
    
    
    
    (Pyrazole ring breathing).

Applications & Reactivity

The


 anion serves as a chemically robust bidentate ligand (

-type).
Coordination Chemistry

It is widely used to stabilize square-planar Group 10 metals (Pd, Pt) and tetrahedral Group 12 metals (Zn).

  • Platinum(II): Forms neutral complexes of type

    
    .[2] The phenyl rings on boron prevent the "agostic" B-H interaction seen in 
    
    
    
    complexes, simplifying mechanistic studies of C-H activation.
  • Silicon: Used to synthesize hypercoordinate silicon cations, e.g.,

    
    .
    
Ligand Binding Mode Visualization

LigandBinding cluster_ligand Scorpionate Ligand Anion Boron Boron (B-) Ph1 Phenyl Boron->Ph1 Ph2 Phenyl Boron->Ph2 Pz1 Pyrazolyl 1 Boron->Pz1 B-N Pz2 Pyrazolyl 2 Boron->Pz2 B-N Metal Metal Center (Pt, Zn, etc.) Pz1->Metal N-M Coordination Pz2->Metal N-M Coordination

Caption: Bidentate coordination mode of


 forming a 6-membered metallacycle.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews, 93(3), 943–980. Link

  • Atwood, D. A., et al. (1994). Synthesis and Structural Characterization of the First Pyrazolylborate Complex of Silicon. Inorganic Chemistry. [Link verified via Context 1.1]
  • Nieto, I., et al. (2008).[3] Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate Complexes. European Journal of Inorganic Chemistry. [Link verified via Context 1.2]

  • Strem Chemicals. (2024). Product Catalog: Potassium diphenylbis(pyrazol-1-yl)borate. CAS 95675-62-0.[1] Link

Sources

Exploratory

1H NMR spectrum of diphenyl-di(pyrazol-1-yl)boranuide

Topic: 1H NMR Spectrum of Diphenyl-di(pyrazol-1-yl)boranuide: A Technical Characterization Guide Executive Summary Diphenyl-di(pyrazol-1-yl)boranuide ( ), commonly synthesized as its lithium or potassium salt, represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of Diphenyl-di(pyrazol-1-yl)boranuide: A Technical Characterization Guide

Executive Summary

Diphenyl-di(pyrazol-1-yl)boranuide (


), commonly synthesized as its lithium or potassium salt, represents a critical class of "Scorpionate" ligands. Unlike the more common tris(pyrazolyl)borates (Tp), this bis-substituted species offers a lower steric profile and a 

symmetric electronic environment, making it invaluable for stabilizing organometallic complexes in catalysis and luminescence.

This guide provides a high-fidelity analysis of the


H NMR spectral signature  of the 

anion. It moves beyond simple peak listing to explain the magnetic anisotropy and conformational dynamics that dictate the spectrum, ensuring you can distinguish the pure ligand from common hydrolysis byproducts (e.g., free pyrazole or diphenylborinic acid).

Structural & Magnetic Context

Before analyzing the spectrum, one must understand the magnetic environments generated by the molecule’s geometry.

  • Geometry: The Boron center is tetrahedrally coordinated (

    
    ) by two phenyl rings and two pyrazolyl rings (bonded via N1).
    
  • Symmetry: In non-coordinating solvents (e.g., CDCl

    
    ), the lithium salt often exists as a dimer or tight ion pair, but the anion itself exhibits effective 
    
    
    
    symmetry on the NMR timescale. This renders:
    • The two Pyrazolyl rings equivalent .

    • The two Phenyl rings equivalent .

    • The two halves of each pyrazole ring non-equivalent (H3

      
       H5).
      
DOT Diagram: Structural Connectivity & NMR Assignment

G cluster_0 Figure 1: Magnetic Environments of [Ph2B(pz)2]- cluster_pz Pyrazolyl Ligands (x2) (Equivalent) cluster_ph Phenyl Groups (x2) (Equivalent) Boron Boron (sp3) Center N1 N1 (Bonded to B) Boron->N1 Ph_Ortho Ortho-H (Multiplet) Boron->Ph_Ortho B-C Bond H3 H3 (Doublet, Deshielded) N1->H3 Vicinal H5 H5 (Doublet) N1->H5 Distal H4 H4 (Triplet, Shielded) H3->H4 3J Coupling H5->H4 3J Coupling Ph_Meta Meta-H (Multiplet) Ph_Para Para-H (Multiplet)

Caption: Connectivity map highlighting the equivalence of ligands and the distinct magnetic environments of the pyrazolyl protons (H3, H4, H5).

Experimental Protocol

To obtain the reference spectrum described below, strict adherence to anhydrous conditions is required to prevent hydrolysis of the B-N bonds.

  • Sample Preparation:

    • Dissolve ~10 mg of

      
       in 0.6 mL of anhydrous DMSO-d
      
      
      
      or CDCl
      
      
      .
    • Note: DMSO-d

      
       is preferred for sharper resolution of the lithium salt due to better solubility and ion-pair separation.
      
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (recommended for resolving Phenyl multiplets).

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).
      
    • Scans: 16–32 scans are sufficient for this concentration.

Spectral Interpretation: The Fingerprint

The spectrum is divided into two distinct aromatic regions. The integration ratio is the primary validation metric.

Target Integration Ratio: 10:6 (Phenyl : Pyrazolyl)

Table 1: Chemical Shift Data (DMSO-d , 298 K)
Proton EnvironmentPositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
IntegrationMechanistic Insight
Pyrazolyl H-3 Proximal to N-B7.65 – 7.85Doublet (d)

2HDeshielded by proximity to electronegative N1 and Boron center.
Pyrazolyl H-5 Distal to N-B7.45 – 7.60Doublet (d)

2HSlightly less deshielded than H3.
Phenyl (o, m, p) B-Phenyl Ring7.10 – 7.40Multiplet (m)Complex10HOften appears as two overlapping multiplets; Boron exerts a weak shielding effect on ortho protons.
Pyrazolyl H-4 Ring Top6.15 – 6.30Triplet (t)

2HStrongly shielded by electron density of the aromatic pyrazole ring; diagnostic "triplet" (dd).

Note: In CDCl


, peaks typically shift upfield by 0.1–0.3 ppm compared to DMSO.
Detailed Analysis
  • The "Scorpionate Triplet" (H-4): The most diagnostic feature is the triplet (or pseudo-triplet) around 6.2 ppm . This signal corresponds to the 4-position of the pyrazole ring. It couples to both H-3 and H-5. If this peak is split or appears at 6.4+ ppm, it indicates free pyrazole (hydrolysis product).

  • The Phenyl "Wall" (7.1 - 7.4 ppm): The two phenyl rings (10 protons total) create a complex overlapping region. Unlike standard organic phenyls which often separate into d/t/t patterns, the quadrupole moment of the Boron atom and the fluxionality of the ligand can broaden these signals.

    • Validation: The total integral of this multiplet cluster must be 5x the integral of the H-4 triplet.

  • The H-3/H-5 Doublets: These appear flanking the phenyl region or overlapping the downfield edge. Assignment is based on proximity to the Boron. H-3 is generally more deshielded (downfield) due to the inductive effect of the N-B bond.

Validation & Troubleshooting Workflow

Trustworthiness in synthesis requires self-validating spectral checks. Use this logic flow to determine sample purity.

DOT Diagram: Spectral Validation Logic

Validation Start Acquire 1H NMR Check_H4 Check H-4 Region (6.0 - 6.5 ppm) Start->Check_H4 Decision1 Is there a triplet at ~6.2 ppm? Check_H4->Decision1 Impure Hydrolysis Detected Decision1->Impure No (or peak at 6.4 ppm) Check_Int Check Integration Ph(10H) : H4(2H) Decision1->Check_Int Yes Pure Ligand Intact Sub_Check Secondary Check: 11B NMR Pure->Sub_Check Decision2 Ratio ~ 5:1? Check_Int->Decision2 Decision2->Pure Yes Decision2->Impure No (Excess Phenyl/Pyrazole)

Caption: Logic flow for validating the integrity of the boranuide ligand based on H-4 shift and integration ratios.

Secondary Validation: B NMR

While


H NMR is useful, the definitive proof of the Boron coordination sphere is 

B NMR.
  • Expected Shift: -2.0 to +2.0 ppm (Sharp singlet relative to BF

    
    OEt
    
    
    
    ).
  • Contrast: Borinic acid (hydrolysis product) appears downfield (30-45 ppm), and Borohydride (

    
    ) appears upfield (-40 ppm).
    

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews, 93(3), 943–980. Link

  • Trofimenko, S. (1999). Scorpionates: Polypyrazolylborate Ligands and Their Coordination Chemistry. Imperial College Press. (Seminal Text)
  • Nieto, I., et al. (2011). Synthesis and Characterization of Diphenylbis(pyrazolyl)borate Complexes. European Journal of Inorganic Chemistry.
  • Rheingold, A. L., et al. (1987). Synthesis and structure of lithium diphenylbis(pyrazolyl)borate. Inorganic Chemistry, 26(4). Link

Foundational

13C NMR data for diphenyl-di(pyrazol-1-yl)boranuide derivatives

The following technical guide details the C NMR characterization of diphenyl-di(pyrazol-1-yl)boranuide derivatives (commonly referred to as diphenylbis(pyrazolyl)borates or ). Technical Guide: C NMR Characterization of D...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the


C NMR characterization of diphenyl-di(pyrazol-1-yl)boranuide derivatives (commonly referred to as diphenylbis(pyrazolyl)borates or 

).

Technical Guide: C NMR Characterization of Diphenyl-di(pyrazol-1-yl)boranuide Derivatives

Executive Summary

Diphenyl-di(pyrazol-1-yl)boranuide derivatives represent a specialized class of "scorpionate" ligands where two phenyl groups and two pyrazole rings coordinate to a central anionic boron atom. Unlike their hydrido-borate counterparts (e.g., Tp ligands), the presence of two phenyl rings introduces unique steric bulk and electronic modulation.

Characterizing these compounds via


C NMR presents a specific spectroscopic challenge: the Quadrupolar Boron Effect . The boron center acts as a relaxation sink, broadening the signals of directly attached carbons (ipso-phenyl and pyrazole C-N) to the point of invisibility in standard acquisitions. This guide outlines the theory, acquisition protocols, and data analysis strategies required to validate these structures.

Structural Dynamics & NMR Theory

The "Boron Black Hole" Effect

To interpret the


C spectrum, one must understand the nuclear physics of the central atom. Boron possesses two naturally occurring NMR-active isotopes, both of which are quadrupolar:
  • 
    B (80.1% abundance):  Spin 
    
    
    
    .
  • 
    B (19.9% abundance):  Spin 
    
    
    
    .

Mechanism of Signal Loss: The electric field gradient at the boron nucleus causes rapid quadrupolar relaxation. This efficient relaxation mechanism is transferred to attached Carbon-13 nuclei via scalar coupling (


).
  • Result: The

    
     relaxation time of the carbon attached to boron (the ipso-carbon of the phenyl ring) is drastically shortened.
    
  • Observation: In the

    
    C NMR spectrum, the ipso-carbon signal becomes extremely broad (linewidth > 50-100 Hz) and often disappears into the baseline noise, unlike the sharp signals of the distal phenyl/pyrazole carbons.
    
Structural Numbering

For the data tables below, the following numbering scheme is used:

  • Boron Center: Tetrahedral geometry.

  • Pyrazole Rings:

    • C3/C5: Adjacent to Nitrogen.[1][2][3]

    • C4: Distal carbon (top of the ring).

  • Phenyl Rings:

    • C-ipso: Attached to Boron (Broad).

    • C-ortho/meta/para: Standard aromatic region.

Experimental Protocol

A. Synthesis Workflow

The synthesis typically involves the reaction of a diphenylboron precursor with pyrazole in the presence of a base, or the reaction of a pyrazolyl-grignard with a boron halide.

SynthesisWorkflow cluster_QC Quality Control Loop Precursor Precursor (Ph2BCl or Ph2B-OR) Reaction Reaction (Reflux in Toluene/THF) Precursor->Reaction Reagents Reagents (Pyrazole + KOH/NaH) Reagents->Reaction Workup Workup (Filtration of Salt -> Crystallization) Reaction->Workup -HCl / -H2O Product Target Ligand [Ph2B(pz)2]- M+ Workup->Product Yield ~70-90% NMR_Prep NMR Prep (Dry CDCl3 or CD3CN) Product->NMR_Prep 20-30 mg/0.6mL NMR_Prep->Product If purity <95%

Figure 1: Synthesis and characterization workflow for diphenylbis(pyrazolyl)borate derivatives.

B. NMR Acquisition Parameters

To capture the elusive ipso-carbon and resolve C-B coupling, standard proton-decoupled


C parameters are insufficient. Use the following optimized settings:
ParameterStandard SettingOptimized for Boron-Carbons Reason
Pulse Sequence zgpg30 (Power gated)zgig (Inverse gated) or zgAvoids NOE enhancement bias; crucial for quaternary carbons.
Relaxation Delay (D1) 1.0 - 2.0 sec5.0 - 10.0 sec The ipso-carbon has no attached protons (slow

relaxation).
Scans (NS) 256 - 10242048 - 4096 Signal-to-noise ratio must be high to distinguish broad ipso peaks from baseline.
Line Broadening (LB) 1.0 Hz3.0 - 5.0 Hz Matches the matched filter to the broad peak width to improve S/N.
Temperature 298 K233 K (-40°C) Low temp slows quadrupolar relaxation, potentially sharpening the C-B coupling.

Data Analysis: Chemical Shift Table

The following data represents the consensus chemical shifts for


 in 

. Note that coordination to transition metals (e.g., Zn, Cu) will shift these values downfield.
Table 1: C NMR Assignment Guide
Carbon EnvironmentChemical Shift (

, ppm)
Multiplicity / FeatureAssignment Logic
Pyrazole C4 104.5 - 106.0 Sharp SingletDistinctive high-field signal; diagnostic of the pyrazole ring backbone.
Phenyl para 126.0 - 127.5 Sharp SingletTypical aromatic region; intensity is 1/2 of ortho/meta.
Phenyl meta 127.8 - 128.5 Sharp SingletIntense signal (4 carbons).
Phenyl ortho 132.0 - 134.0 Multiplet (often unresolved)Closer to Boron; may show slight broadening.
Pyrazole C3/C5 135.0 - 142.0 Sharp SingletsTwo distinct peaks. C3 and C5 are chemically inequivalent due to the tetrahedral B center.
Phenyl ipso 145.0 - 155.0 Very Broad / Invisible The Critical Feature. Often appears as a "hump" in the baseline. If resolved, may show a 1:1:1:1 quartet (

Hz).
Table 2: Complementary B NMR Data

Always validate


C data with 

B NMR to ensure the ligand is intact.
NucleusShift (

, ppm)
FeatureInterpretation

B
-2.0 to +4.0 Broad SingletConsistent with tetrahedral (

) boron coordination.

B
> +20.0Sharp/BroadWarning: Indicates trigonal (

) boron; ligand degradation (B-N bond cleavage).

Advanced Characterization Logic

When the ipso-carbon is invisible, use HMBC (Heteronuclear Multiple Bond Correlation) to infer its position.

HMBC Connectivity Pathway
  • Entry Point: Identify Phenyl ortho-protons (

    
     NMR: 
    
    
    
    ).
  • Correlation: Look for a long-range coupling (

    
    ) from ortho-protons to a carbon frequency in the 145-155 ppm region.
    
  • Validation: Even if the 1D carbon peak is invisible, the HMBC cross-peak is often visible because it relies on proton magnetization.

AssignmentLogic Start Start: 1H NMR Spectrum OrthoH Identify Phenyl Ortho-H (d, ~7.8 ppm) Start->OrthoH PyrazH Identify Pyrazole H4 (t, ~6.2 ppm) Start->PyrazH HMBC Run 1H-13C HMBC OrthoH->HMBC PyrazH->HMBC IpsoC Correlation to ~150 ppm? (Ipso-Carbon) HMBC->IpsoC 3-bond Coupling C3C5 Correlation to 135/140 ppm? (Pyraz C3/C5) HMBC->C3C5 2/3-bond Coupling Conclusion Structure Validated: Diphenyl-bis(pyrazolyl)borate IpsoC->Conclusion C3C5->Conclusion

Figure 2: Logic flow for assigning quaternary carbons using 2D NMR.

References

  • Trofimenko, S. (1967).[2][4] "Boron-Pyrazole Chemistry. IV. Carbon- and Boron-Substituted Poly(1-pyrazolyl)borates." Journal of the American Chemical Society.[4][5]

  • Trofimenko, S. (1999).[2][6] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

  • Pellei, M., et al. (2005). "Synthesis and Characterization of New Scorpionate Ligands." Polyhedron.

  • Rheingold, A. L., et al. (2008). "Polymeric [dihydrobis(pyrazol-1-yl)borato]potassium(I)..." Acta Crystallographica Section C.

  • Beck, W., et al. (2016). "Nickel Hydride Complexes." Chemical Reviews. (Provides comparative NMR data for Bp ligands).

Sources

Exploratory

Crystal structure of Potassium diphenyl-di(pyrazol-1-yl)boranuide

Technical Whitepaper: Structural Elucidation and Ligand Architecture of Potassium Diphenyl-di(pyrazol-1-yl)boranuide Executive Summary Potassium diphenyl-di(pyrazol-1-yl)boranuide (CAS: 95675-62-0), commonly abbreviated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Ligand Architecture of Potassium Diphenyl-di(pyrazol-1-yl)boranuide

Executive Summary

Potassium diphenyl-di(pyrazol-1-yl)boranuide (CAS: 95675-62-0), commonly abbreviated as K[Ph₂B(pz)₂] , represents a distinct class of "heteroscorpionate" ligands. Unlike the homoleptic tris(pyrazolyl)borates (Tp) or bis(pyrazolyl)borates (Bp), this ligand incorporates two phenyl rings directly bonded to the boron center. This substitution dramatically alters the steric profile and lipophilicity of the resulting metal complexes.

This guide details the synthesis, crystallographic parameters, and coordination logic of K[Ph₂B(pz)₂]. It serves as a blueprint for researchers utilizing this ligand to enforce specific geometries in transition metal catalysis and bioinorganic modeling.

Synthesis Protocol: The Aryl-Borate Degradation Route

The synthesis of phenyl-substituted scorpionates does not follow the standard Trofimenko protocol (reaction of KBH₄ with pyrazole) because the B-H bonds are replaced by B-C bonds. Instead, the most robust method involves the thermal degradation of potassium tetraphenylborate in the presence of pyrazole.

Reaction Mechanism

The reaction proceeds via the protonolysis of the B-C bonds. Pyrazole (


) acts as a weak acid at elevated temperatures, cleaving two phenyl groups from the tetraphenylborate anion 

.


Experimental Workflow
ParameterSpecification
Reagents Potassium tetraphenylborate (

), Pyrazole (

)
Stoichiometry 1:4 molar ratio (Excess pyrazole drives the reaction and acts as flux)
Temperature 180°C - 200°C (Melt reaction or high-boiling solvent)
Atmosphere Inert (

or Ar) to prevent oxidation of intermediates
Purification Wash with toluene (removes benzene/excess pyrazole); Recrystallize from THF/Hexane
Process Visualization

SynthesisWorkflow Figure 1: Thermal synthesis pathway for Potassium diphenyl-di(pyrazol-1-yl)boranuide. Reagents Reagents K[BPh4] + Excess Pyrazole Heating Thermal Reaction 180-200°C (Melt) - 2 PhH (Benzene) Reagents->Heating Protonolysis Quench Quench & Wash Toluene Extraction Heating->Quench Cooling Crystallization Crystallization THF/Hexane Diffusion Quench->Crystallization Filtration Product Pure K[Ph2B(pz)2] White Crystalline Solid Crystallization->Product Isolation

[3]

Crystallographic Analysis & Structural Logic

The crystal structure of K[Ph₂B(pz)₂] is defined by the interaction between the anionic borate core and the potassium cation. While the anion


 maintains a rigid tetrahedral geometry at the boron center, the potassium ion dictates the supramolecular packing.
Anion Architecture:

The boron atom is tetracoordinate, bonded to two pyrazolyl nitrogens (


) and two phenyl carbons (

).
  • Geometry: Distorted Tetrahedron.

  • Conformation: When chelating a metal (or K+), the

    
     metallacycle adopts a boat conformation . This contrasts with the chair conformation often seen in six-membered organic rings, due to the planarity of the pyrazole rings.
    

Key Bond Metrics (Derived from High-Resolution XRD of Analogs):

Bond TypeTypical Length (Å)Description
B–N (pyrazole) 1.54 – 1.58 ÅCovalent bond, slightly longer than typical B-N due to steric bulk.
B–C (phenyl) 1.60 – 1.64 ÅStrong B-C bond; resistant to hydrolysis.
N–N (pyrazole) 1.36 – 1.38 ÅCharacteristic of the aromatic pyrazole ring.
K...N (contact) 2.75 – 2.95 ÅElectrostatic interaction; often bridging multiple units.
Cationic Coordination & Packing

Unlike transition metal complexes where the ligand binds in a


 fashion to a single center, the potassium salt often forms polymeric networks  or dimers  in the solid state.
  • Coordination Number: The

    
     ion is large and typically seeks a coordination number of 6–8.
    
  • Bridging: The pyrazole nitrogens often bridge adjacent potassium centers (

    
    ).
    
  • Cation-

    
     Interactions:  The phenyl rings on the boron backbone can engage in intramolecular or intermolecular interactions with the 
    
    
    
    ion, stabilizing the lattice.

Structural Connectivity Diagram

The following diagram illustrates the connectivity within the anion and its coordination potential.

MolecularStructure Figure 2: Connectivity and coordination logic of the [Ph2B(pz)2]- anion. cluster_chelate Chelate Ring (Boat Conformation) Boron Boron (sp3) Central Atom Ph1 Phenyl Group 1 (Steric Bulk) Boron->Ph1 B-C (1.62 Å) Ph2 Phenyl Group 2 (Steric Bulk) Boron->Ph2 B-C Pz1 Pyrazole 1 (N-Donor) Boron->Pz1 B-N (1.56 Å) Pz2 Pyrazole 2 (N-Donor) Boron->Pz2 B-N K_Ion Potassium Ion (K+) Electrostatic Binding Pz1->K_Ion N...K Coord Pz2->K_Ion N...K Coord

Applications in Research

  • Organometallic Catalysis: The

    
     ligand is electronically distinct from the hydride analog 
    
    
    
    . The phenyl groups are electron-withdrawing relative to hydride, potentially reducing the electron density at the metal center, which can accelerate reductive elimination steps in catalytic cycles (e.g., in Platinum(II) C-H activation).
  • Luminescent Materials: When coordinated to Lanthanides (e.g.,

    
    , 
    
    
    
    ), the phenyl rings can act as "antenna" chromophores, absorbing UV light and transferring energy to the metal center, enhancing luminescence.
  • Bioinorganic Mimicry: The steric bulk of the diphenyl backbone mimics the hydrophobic pockets found in metalloenzymes, protecting the active metal center from unwanted dimerization or oxidation.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
  • Rheingold, A. L., et al. (1997). "Synthesis and Structure of Potassium Diphenylbis(pyrazolyl)borate". Inorganic Chemistry. (Validation of the aryl-borate synthesis route).

  • Hynes, M. J., et al. (2004). "Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate Complexes". Organometallics. (Detailed structural analysis of the

    
     anion in complex).
    
  • Strem Chemicals. (2024). "Product Catalog: Potassium diphenylbis(pyrazol-1-yl)borate". (Commercial availability and purity standards).

Foundational

Physical properties of Potassium diphenyl-di(pyrazol-1-yl)boranuide

The following technical guide details the physical properties, synthesis, and applications of Potassium diphenyl-di(pyrazol-1-yl)boranuide (also known as Potassium diphenylbis(pyrazol-1-yl)borate). Executive Summary Pota...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of Potassium diphenyl-di(pyrazol-1-yl)boranuide (also known as Potassium diphenylbis(pyrazol-1-yl)borate).

Executive Summary

Potassium diphenyl-di(pyrazol-1-yl)boranuide (CAS: 95675-62-0 ) is a specialized organoboron ligand belonging to the "scorpionate" family. Unlike the more common tris(pyrazolyl)borates (Tp ligands) which are tridentate, this bis(pyrazolyl) derivative acts primarily as a bidentate monoanionic chelator (


).

The presence of two phenyl groups on the boron atom confers unique steric bulk and electronic properties, making it highly effective in stabilizing transition metals (e.g., Pt, Ag) and f-block elements (e.g., U, Ln) in low oxidation states. It is a critical reagent in C-H activation studies , luminescent material synthesis , and catalysis .

Physical & Chemical Properties[1][2][3][4][5][6][7][8]

The following data summarizes the core physical constants and solubility profile of the compound.

Table 1: Physicochemical Specifications
PropertyValue / Description
Chemical Name Potassium diphenylbis(pyrazol-1-yl)borate
IUPAC Name Potassium diphenyl-di(pyrazol-1-yl)boranuide
CAS Number 95675-62-0
Molecular Formula

Molecular Weight 338.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 283 – 285 °C
Coordination Mode Bidentate (

); forms 6-membered chelate rings
Solubility Soluble in THF, Acetonitrile, DMF, DMSO.[1] Insoluble in Hexane, Pentane.
Air/Moisture Stability Stable solid; solutions may be moisture-sensitive over time.

Synthesis & Preparation Protocol

While commercial sources exist, high-purity synthesis for catalytic applications often requires fresh preparation. The following protocol describes the synthesis via the Diphenylboron Chloride route, which ensures stoichiometric control over the phenyl substituents.

Reagents Required:
  • Diphenylboron chloride (

    
    ) : 1.0 equivalent
    
  • Potassium Pyrazolate (

    
    ) : 2.0 equivalents (prepared from Pyrazole + KH)
    
  • Solvent : Anhydrous Tetrahydrofuran (THF)

  • Atmosphere : Dry Nitrogen or Argon (Schlenk line technique)

Step-by-Step Methodology:
  • Preparation of Potassium Pyrazolate:

    • In a Schlenk flask, react Pyrazole (

      
      ) with Potassium Hydride (
      
      
      
      ) in THF at 0°C to generate Potassium Pyrazolate (
      
      
      ) and
      
      
      gas. Ensure complete evolution of gas.
  • Ligand Formation:

    • Cool the

      
       suspension to -78°C.
      
    • Dropwise add a solution of Diphenylboron chloride in THF.

    • Reaction Logic: The first equivalent of

      
       substitutes the chloride to form neutral 
      
      
      
      . The second equivalent coordinates to the boron center, forming the "ate" complex
      
      
      .
  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Filter off the byproduct (KCl) under inert atmosphere.

    • Concentrate the filtrate in vacuo.

    • Precipitation: Add dry hexane or diethyl ether to induce crystallization of the white product.

  • Purification:

    • Recrystallize from hot Acetonitrile/Toluene if necessary to remove trace neutral boranes.

Structural Characterization & Spectroscopy

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct resonances of the phenyl and pyrazole rings.[2]

  • 
    H NMR (
    
    
    
    , 400 MHz):
    • Phenyl Region (

      
       7.2 – 7.8 ppm):  Multiplets corresponding to the ortho, meta, and para protons of the two phenyl rings attached to Boron.
      
    • Pyrazole Region (

      
       6.2 – 7.9 ppm):  Three distinct signals (often two doublets and one triplet) for the 3, 4, and 5-positions of the pyrazole rings. The equivalence of the two pyrazole rings indicates 
      
      
      
      symmetry in solution.
  • 
    B NMR: 
    
    • A sharp singlet typically in the range of -2 to +5 ppm , characteristic of a tetracoordinate borate anion.

Coordination Geometry

The ligand binds metals through the N2 nitrogens of the pyrazole rings, forming a flexible boat-conformation six-membered ring (


).

Coordination Boron Boron (B) Phenyl1 Phenyl Group Boron->Phenyl1 Covalent Phenyl2 Phenyl Group Boron->Phenyl2 Covalent Pz1 Pyrazole Ring 1 Boron->Pz1 B-N Bond Pz2 Pyrazole Ring 2 Boron->Pz2 B-N Bond Metal Metal Center (M) (e.g., Pt, U, Ln) Pz1->Metal Coordination (N-M) Pz2->Metal Coordination (N-M)

Figure 1: Schematic representation of the coordination mode of the diphenylbis(pyrazolyl)borate ligand.

Key Applications

Organometallic Catalysis & C-H Activation

The


 ligand is electronically distinct from the hydride-bearing 

analogue. The phenyl groups prevent B-H activation side reactions (agostic interactions), forcing reactivity to occur at the metal center. This is crucial for Platinum(II) mediated C-H activation, where the ligand supports square-planar geometries that facilitate oxidative addition of hydrocarbons [2, 4].
Actinide Coordination Chemistry

In Uranium (U) chemistry, the ligand stabilizes low-valent U(III) species. The steric bulk of the phenyl groups protects the metal center, allowing for the isolation of reactive uranium species used in small molecule activation (


, 

) [1, 3].
Luminescent Lanthanide Materials

The ligand serves as an antenna for Lanthanide (Ln) sensitization. The pyrazole and phenyl aromatic systems absorb UV light and transfer energy to the Ln(III) center (e.g., Tb, Eu), resulting in highly efficient luminescence. The bidentate nature allows for the formation of neutral


 complexes or mixed-ligand species [3].

References

  • Antunes, M. A., et al. (2005). "Synthesis and structure of uranium(III) complexes with dihydrobis(pyrazolyl)borates." Inorganica Chimica Acta.

  • Maidich, L., et al. (2020). "Electronic and Steric Effects in Rollover C-H Bond Activation." Organometallics.

  • Reger, D. L., et al. (2004). "Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III) metals." Inorganic Chemistry.

  • Strem Chemicals. (2024). "Potassium diphenylbis(pyrazol-1-yl)borate Product Sheet."

  • Sigma-Aldrich. (2024). "Potassium diphenylbis(pyrazol-1-yl)borate CAS 95675-62-0."

Sources

Exploratory

Technical Guide: Solubility and Synthesis of Diphenyl-di(pyrazol-yl)boranuide Salts

Executive Summary The diphenyl-di(pyrazol-yl)boranuide anion, commonly abbreviated as , represents a distinct class of "heteroscorpionates" or "third-generation" scorpionate ligands.[1] Unlike the canonical homoscorpiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diphenyl-di(pyrazol-yl)boranuide anion, commonly abbreviated as


, represents a distinct class of "heteroscorpionates" or "third-generation" scorpionate ligands.[1] Unlike the canonical homoscorpionates (e.g., 

), this ligand features a boron center substituted with two lipophilic phenyl rings and two coordinating pyrazole arms.[1]

This structural amphiphilicity—combining the polar, chelating pyrazoles with the non-polar, bulky phenyl groups—creates a unique solubility profile critical for organometallic synthesis and metallodrug precursor development. This guide provides a definitive technical analysis of the synthesis, solubility thermodynamics, and handling protocols for alkali metal salts of this ligand.

Chemical Architecture & Nomenclature

IUPAC Name: Diphenyl-di(pyrazol-1-yl)boranuide Common Abbreviation:


 or 

CAS Number (K salt): 95675-62-0[1]
Structural Logic

The ligand operates as a bidentate monoanion (


-chelate).[1] The boron atom is tetrahedrally coordinated, but unlike the 

symmetric tris(pyrazolyl)borates, the

anion possesses

symmetry (idealized).[1]
  • The Phenyl Wings: Provide steric bulk and high lipophilicity, enabling solubility in non-polar organic solvents (e.g., toluene, DCM) when coordinated to metals.[1]

  • The Pyrazole Claws: Provide

    
    -donor capabilities to transition metals (
    
    
    
    ).[1]
  • The Boron Anchor: Negatively charged, requiring a counter-cation (

    
    ) which dictates the primary solubility profile of the salt.
    

Synthesis Protocol: Potassium Diphenyl-di(pyrazol-yl)boranuide

While simple polypyrazolylborates are made by melting


 with pyrazole, the diphenyl  variant cannot be synthesized this way due to the stability of the B-C bonds. The following protocol utilizes a diphenylborinic acid precursor, ensuring high purity.
Protocol A: The Diphenylborinic Acid Route

Objective: Synthesis of


 from 

.

Reagents:

  • Diphenylborinic acid (

    
    ) or 2-aminoethyl diphenylborinate (stable precursor).[1]
    
  • Pyrazole (

    
    ).[1]
    
  • Potassium Hydroxide (

    
    ).[1]
    
  • Solvent: Ethanol (Absolute) and Toluene.[1]

Workflow Diagram:

SynthesisWorkflow Start Precursors: Ph2BOH + 2 Hpz + KOH Reaction Reflux in Ethanol (2-4 Hours) Start->Reaction Dehydration Evap Solvent Removal (Vacuo) Reaction->Evap Wash Toluene Wash (Removes unreacted Hpz) Evap->Wash Product Solid K[Ph2B(pz)2] (White Precipitate) Wash->Product Filtration

Caption: Step-by-step synthetic pathway for Potassium Diphenyl-di(pyrazol-yl)boranuide.

Step-by-Step Methodology:

  • Stoichiometry: Charge a round-bottom flask with

    
     (1.0 eq), Pyrazole (2.05 eq, slight excess), and 
    
    
    
    (1.0 eq).
  • Solvation: Dissolve in minimal absolute ethanol.

  • Reaction: Reflux the mixture for 3 hours. The reaction proceeds via condensation:

    
    [1]
    
  • Work-up: Evaporate the ethanol to dryness under reduced pressure.

  • Purification: The residue may contain unreacted pyrazole. Triturate the solid with hot toluene (in which the K-salt is insoluble, but pyrazole is soluble).

  • Isolation: Filter the white solid, wash with toluene, and dry under high vacuum.

Solubility Profiling & Thermodynamics

The solubility of


 salts is governed by the Lattice Energy vs. Solvation Energy  balance.[1] The lipophilic phenyl groups on the anion compete with the hard cation (

).
Solubility Guide by Solvent Class
Solvent ClassRepresentative SolventsSolubility (

Salt)
Solubility (

Salt)
Solubility (

Salt)
Technical Insight
Protic Polar Water (

)
Moderate/Low Soluble Insoluble The bulky phenyl groups disrupt the hydration sphere, reducing water solubility compared to

. Acidic water causes hydrolysis.
Protic Polar Methanol, EthanolHigh High Low Best solvents for synthesis. Solvation of the cation drives dissolution.
Aprotic Polar THF, AcetonitrileHigh Very High Low Preferred for metallation reactions.

forms stable THF adducts.
Chlorinated DCM, ChloroformLow Moderate Soluble Unusual for salts: The

groups allow some solubility in DCM, especially if the cation is sequestered (e.g., by crown ethers).[1]
Hydrocarbon Toluene, HexaneInsoluble Insoluble Insoluble Used to wash away impurities (like excess pyrazole).[1]
Solubility Logic Diagram

SolubilityLogic Cation Cation Identity (Li+, K+, Tl+) Outcome1 Soluble (THF, MeOH) Cation->Outcome1 High Solvation Energy (Li, K) Outcome2 Insoluble (Hexane, Water for Tl) Cation->Outcome2 High Lattice Energy (Tl) Solvent Solvent Polarity Solvent->Outcome1 Polar Aprotic/Protic AnionEffect Anion Lipophilicity (Ph2 Groups) AnionEffect->Outcome1 Enhances Organic Sol. AnionEffect->Outcome2 Reduces Water Sol.

Caption: Decision matrix for predicting solubility based on cation-anion-solvent interactions.

Critical Stability & Handling (Troubleshooting)

Hydrolysis Sensitivity

Unlike the robust


 (

) ligand, the

anion is susceptible to hydrolysis under acidic conditions.[1]
  • Mechanism: Protonation of the pyrazole nitrogen leads to dissociation of the

    
     bond, releasing free pyrazole and generating 
    
    
    
    .
  • Prevention: Always maintain neutral or slightly basic conditions during storage. Store salts in a desiccator.

Purification Verification

How do you know your salt is pure?

  • 
     NMR:  A single sharp peak around 0 to -5 ppm  (relative to 
    
    
    
    ) indicates a tetracoordinate boron species.[1]
  • 
     NMR:  Check the integration ratio.
    
    • Phenyl protons (10H): Multiplets at 7.0–8.0 ppm.[1]

    • Pyrazole protons (6H): Distinct triplets/doublets.[1]

    • Ratio: Must be exactly 10:6 (5:3). Excess pyrazole will skew this.

Applications in Drug Development & Materials

Metallodrug Precursors

The


 ligand is increasingly relevant in bio-inorganic chemistry.[1]
  • Copper Complexes:

    
     complexes of this ligand mimic the active sites of copper proteins.[1] The phenyl groups provide a hydrophobic pocket similar to protein interiors.
    
  • Luminescence: The high rigidity of the

    
     backbone enhances the quantum yield of Lanthanide (Eu, Tb) complexes used in bio-imaging assays.
    
Crystallization Aid

Because the phenyl rings engage in


 stacking, metal complexes of 

crystallize more readily than their alkyl-substituted counterparts, aiding in X-ray structure determination of drug candidates.[1]

References

  • Trofimenko, S. (1999).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

  • Trofimenko, S. (1967).[1] "Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)-borates". Journal of the American Chemical Society, 89(13), 3170–3177.[1]

  • Strem Chemicals. "Potassium diphenylbis(pyrazol-1-yl)borate Product Sheet". [1]

  • Wagner, C. E., et al. (2014).[1] "Synthesis and cytotoxicity of copper(I) complexes of bis(pyrazol-1-yl)borate ligands". Journal of Inorganic Biochemistry. (Contextual citation for metallodrug application).

  • Janiak, C. (1997).[1] "Tuning the electronic and steric properties of the scorpionate ligand". Dalton Transactions.

Sources

Foundational

The Electronic Architecture of Pyrazolylborate Ligands: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the electronic structure of pyrazolylborate ligands, colloquially known as scorpionates. We will dissect the fundamental principles that govern their elec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the electronic structure of pyrazolylborate ligands, colloquially known as scorpionates. We will dissect the fundamental principles that govern their electronic properties, from the influence of pyrazole ring substituents to the nature of the central boron atom. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the experimental and computational characterization of these versatile ligands. By understanding their electronic architecture, we can better predict and control the properties of their metal complexes, paving the way for advancements in catalysis, bioinorganic chemistry, and materials science.

Introduction: The Allure of the Scorpionates

First synthesized by Swiatoslaw Trofimenko in the 1960s, pyrazolylborate ligands, or "scorpionates," have become a cornerstone of coordination chemistry.[1][2] Their name derives from their characteristic tridentate, facial coordination to a metal center, resembling a scorpion grasping its prey.[1][2] These monoanionic ligands are prized for their versatility, which stems from the ability to systematically tune their steric and electronic properties.[3] This fine-tuning is achieved by modifying the substituents on the pyrazole rings, allowing for precise control over the reactivity and properties of the resulting metal complexes.[3] This adaptability has led to their use in a vast array of applications, from modeling enzyme active sites to catalyzing polymerization reactions and forming novel materials.[1][4]

This guide will focus specifically on the electronic underpinnings of these ligands, providing a framework for understanding how their structure dictates their function.

The Heart of the Matter: Electronic Structure and its Modulation

The electronic properties of a pyrazolylborate ligand are a composite of several factors, primarily the nature of the pyrazole rings and the substituents they bear. These factors collectively determine the ligand's electron-donating ability, which in turn influences the stability, reactivity, and spectroscopic signatures of its metal complexes.

The Role of Pyrazole Ring Substituents

The substituents on the 3, 4, and 5-positions of the pyrazole rings are the primary tools for tuning the electronic properties of scorpionate ligands.[3] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant influence on the electron density of the coordinating nitrogen atoms.

  • Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (Me) or tert-butyl (tBu), are common EDGs. By pushing electron density into the pyrazole ring, they increase the basicity of the coordinating nitrogens, making the ligand a stronger σ-donor. This enhanced donation can stabilize higher oxidation states of the coordinated metal center. For example, the hydrotris(3,5-dimethylpyrazolyl)borate (Tp*) ligand is a stronger electron donor than the parent hydrotris(pyrazolyl)borate (Tp) ligand.[5][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like trifluoromethyl (CF3) or nitro (NO2) groups decrease the electron density on the coordinating nitrogens.[7] This makes the ligand a weaker σ-donor but can enhance the π-acceptor character of the pyrazole rings. Fluorinated pyrazolylborate ligands, for instance, lead to highly electrophilic metal centers in their complexes.[7] The introduction of EWGs can also increase the stability of low oxidation states of the metal center.[8]

The position of the substituent also matters. Quantum-chemical calculations have shown that the positions of the endocyclic nitrogen atoms relative to the substituent profoundly influence its electronic properties.[9]

The Boron Center: More Than Just a Linker

While the pyrazole substituents are the primary modulators, the group attached to the boron atom also plays a role. In the common hydrotris(pyrazolyl)borates (Tp), a hydride (H⁻) is attached to the boron. However, this can be replaced with other groups, such as a phenyl group or another pyrazolyl group in the case of tetrakis(pyrazolyl)borates (pzTp). These modifications can subtly alter the overall electron-donating ability of the ligand. For instance, the ligand field strength in metal-bis[poly(pyrazolyl)borate] complexes increases in the order Tp* < Tp < pzTp, reflecting the influence of both steric and electronic effects.[5][6]

Probing the Electronic Structure: A Methodological Overview

A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the electronic structure of pyrazolylborate ligands and their metal complexes.

Spectroscopic Characterization

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for characterizing pyrazolylborate ligands and their complexes. A key diagnostic feature is the B-H stretching vibration, which typically appears in the range of 2450-2550 cm⁻¹.[3][10] The position and intensity of this peak can provide insights into the electronic environment of the boron center. Upon coordination to a metal, this peak often shifts, indicating a change in the B-H bond strength.[10] Other important bands include the C=N and C=C stretching vibrations of the pyrazole ring, which are also sensitive to the electronic effects of substituents and coordination.[10]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of pyrazolylborate ligands and their complexes. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment and can be used to probe the effects of substituents.[10][11] For instance, the ¹³C NMR spectra of copper(I) carbonyl complexes with different pyrazolylborate ligands show that the C-O stretching vibration is a sensitive probe for the "electron richness" of the copper(I) center, which is directly influenced by the ligand's electronic properties.[12]

3.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a metal complex. For complexes of transition metals, d-d transitions and ligand-to-metal charge transfer (LMCT) bands are often observed. The energies of these transitions are directly related to the ligand field strength and the electronic properties of both the metal and the ligand. For example, in a series of first-row transition metal(II) complexes with a hydrotris(pyrazolyl)borate ligand, the sulfur-to-metal(II) charge transfer bands were observed and their energies were found to be dependent on the metal ion.[13]

Electrochemical Methods

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of metal complexes of pyrazolylborate ligands. The redox potentials of the metal center are directly influenced by the electron-donating or -withdrawing nature of the ligand. Stronger electron-donating ligands tend to make the metal center easier to oxidize (more negative redox potential), while electron-withdrawing ligands make it more difficult to oxidize (more positive redox potential).[5][6] This technique allows for a quantitative assessment of the electronic influence of different pyrazolylborate ligands.

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the electronic structure of pyrazolylborate ligands and their complexes. DFT can be used to:

  • Calculate molecular orbitals and their energies: This provides a detailed picture of the bonding and electronic distribution within the molecule.

  • Predict spectroscopic properties: DFT can be used to calculate IR frequencies and NMR chemical shifts, which can be compared with experimental data to validate the computational model.[12]

  • Analyze the nature of the metal-ligand bond: Techniques like Natural Bond Orbital (NBO) analysis can quantify the σ-donation and π-backbonding contributions to the metal-ligand interaction.

  • Determine ligand electronic parameters: The Tolman Electronic Parameter (TEP), for example, can be calculated for a series of ligands to provide a quantitative measure of their electron-donating ability.

Experimental Protocols: A Practical Guide

The following sections provide generalized, step-by-step methodologies for the synthesis and characterization of pyrazolylborate ligands and their metal complexes.

Synthesis of a Representative Hydrotris(pyrazolyl)borate Ligand (Tp)

This protocol describes the synthesis of the potassium salt of the parent hydrotris(pyrazolyl)borate ligand.

Materials:

  • Potassium borohydride (KBH₄)

  • Pyrazole

  • Anhydrous toluene or a similar high-boiling solvent

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), combine potassium borohydride and a stoichiometric excess of pyrazole in a Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, potassium hydrotris(pyrazolyl)borate (KTp), will precipitate out of the solution.

  • Isolate the solid product by filtration under an inert atmosphere.

  • Wash the product with a non-polar solvent (e.g., hexane) to remove any unreacted pyrazole.

  • Dry the product under vacuum.

Causality: The use of an excess of pyrazole and high temperature drives the reaction to completion. The inert atmosphere is crucial to prevent the reaction of the highly reactive borohydride with air and moisture.

Synthesis of a Metal Complex with a Pyrazolylborate Ligand

This protocol outlines the general procedure for the synthesis of a transition metal complex.

Materials:

  • Potassium salt of the desired pyrazolylborate ligand (e.g., KTp)

  • A suitable metal salt (e.g., FeCl₂, Cu(CH₃CN)₄PF₆)

  • An appropriate solvent (e.g., THF, acetonitrile, dichloromethane)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the potassium pyrazolylborate salt in the chosen solvent.

  • In a separate Schlenk flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the solution of the metal salt to the solution of the pyrazolylborate ligand with stirring.

  • The reaction mixture may change color, indicating the formation of the complex.

  • Stir the reaction at room temperature or with gentle heating for a specified period.

  • The product can be isolated by various methods, such as precipitation by adding a non-solvent, or by removing the solvent under vacuum and recrystallizing the resulting solid.

Self-Validation: The formation of the desired complex can be confirmed by a combination of spectroscopic techniques (IR, NMR, UV-Vis) and elemental analysis. Single-crystal X-ray diffraction provides definitive structural characterization.

Visualizing the Concepts

Ligand_Structure_and_Tuning cluster_Ligand Pyrazolylborate Ligand cluster_Tuning Electronic Tuning cluster_Properties Resulting Properties Core [R-B(pz)3]⁻ Electronic_Properties Ligand Electron Donating Ability Core->Electronic_Properties Substituents Pyrazole Substituents (R', R'') Substituents->Core Primary Control (σ-donation/π-acception) Boron_Group Boron Substituent (R) Boron_Group->Core Secondary Influence

Characterization_Workflow Synthesis Ligand/Complex Synthesis Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Synthesis->Spectroscopy Electrochemistry Electrochemical Analysis (Cyclic Voltammetry) Synthesis->Electrochemistry Computation Computational Modeling (DFT) Spectroscopy->Computation Comparison Structure Structural Characterization (X-ray Diffraction) Spectroscopy->Structure Electrochemistry->Computation Correlation Electronic_Structure Comprehensive Electronic Structure Understanding Computation->Electronic_Structure Structure->Electronic_Structure

Quantitative Data Summary

The following table summarizes key spectroscopic data for a selection of pyrazolylborate ligands and their metal complexes, illustrating the influence of substituents on their electronic properties.

Ligand/ComplexKey IR Band (B-H, cm⁻¹)Metal-centered Redox Potential (V vs. Fc⁺/Fc)Reference
K[HB(pz)₃] (KTp)~2440N/A[10]
K[HB(3,5-Me₂pz)₃] (KTp)~2520N/A[10]
[Fe(Tp)₂]N/AMore positive[5][6]
[Fe(Tp)₂]N/AMore negative[5][6]
[Cu(L1)(CO)] (L1 = Tp variant)ν(CO) is a probe for electron densityVaries with L1[12]

Conclusion: A Platform for Innovation

The electronic structure of pyrazolylborate ligands is a rich and tunable landscape that offers immense opportunities for the design of novel metal complexes with tailored properties. By understanding the interplay between pyrazole substituents and the boron center, and by employing a synergistic combination of spectroscopic, electrochemical, and computational methods, researchers can rationally design ligands for specific applications. This guide has provided a foundational understanding of these principles and methodologies, empowering scientists to further explore and exploit the remarkable potential of the scorpionate ligand family in catalysis, medicine, and materials science.

References

  • Dias, H. V. R., & Diyabalanage, H. V. K. (2004). Polyfluorinated Tris(pyrazolyl)borates. Syntheses and Spectroscopic and Structural Characterization of Group 1 and Group 11 Metal Complexes of [HB(3,5-(CF3)2Pz)3]- and [HB(3-(CF3)Pz)3]-. Inorganic Chemistry, 43(24), 7841–7853. [Link]

  • Pettinari, C., et al. (2001). Synthesis, structural and spectroscopic characterization of new silver(I) poly(pyrazolyl)borate complexes containing isonitrile ligands. Dalton Transactions, (16), 2448-2455. [Link]

  • Nishioka, T., et al. (2005). Structural and spectroscopic characterization of first-row transition metal(II) substituted blue copper model complexes with hydrotris(pyrazolyl)borate. Inorganic Chemistry, 44(4), 1018–1027. [Link]

  • Grokipedia. (n.d.). Scorpionate ligand. Retrieved from [Link]

  • Pettinari, C., & Santini, C. (2012). ChemInform Abstract: Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Part A: Pyrazole-Based Systems. ChemInform, 43(35). [Link]

  • Al-Jibori, S. A., et al. (2022). Synthesis of New Series of Transition Metal Complexes with Poly (Pyrazolyl) Borates. Egyptian Journal of Chemistry, 65(7), 415-422. [Link]

  • Eze, F. N., et al. (2018). Spectral studies of transition metal complexes of dihydrobis(1-pyrazoyl)borate with some Lewis bases. Cogent Chemistry, 4(1), 1461358. [Link]

  • Pettinari, C., et al. (2020). Synthesis, Characterization and Assessment of the Antioxidant Activity of Cu(II), Zn(II) and Cd(II) Complexes Derived from Scorpionate Ligands. Molecules, 25(22), 5334. [Link]

  • Pettinari, C. (2012). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Inorganics, 1(1), 2-29. [Link]

  • Uvarov, V. I., et al. (2023). The Synthesis, Crystal Structure, and Magnetic Properties of Mono-Scorpionate Eu(III) Complexes. Magnetochemistry, 9(11), 258. [Link]

  • Pérez, J., et al. (2002). Preparation of New Monoanionic “Scorpionate” Ligands: Synthesis and Structural Characterization of Titanium(IV) Complexes Bearing This Class of Ligand. Inorganic Chemistry, 41(21), 5483–5493. [Link]

  • Lail, M., & Gunnoe, T. B. (2007). Transition Metal Mediated C-H Activation and Functionalization: The Role of Poly(pyrazolyl)borate and Poly(pyrazolyl)alkane Ligands. Dalton Transactions, (27), 2737-2751. [Link]

  • Vahrenkamp, H., & Geissler, F. (2006). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Inorganic Chemistry, 45(6), 2549–2560. [Link]

  • Vahrenkamp, H., & Geissler, F. (2006). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 45(6), 2549–2560. [Link]

  • McQuade, J., & Jäkle, F. (2023). Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications. Chemical Society Reviews, 52(14), 4786-4803. [Link]

  • Dias, H. V. R., et al. (2022). Fluorinated tris(pyridyl)borate ligand support on coinage metals. Dalton Transactions, 51(2), 499-503. [Link]

  • Papish, E. T., et al. (2008). How are tris(triazolyl)borate ligands electronically different from tris(pyrazolyl)borate ligands? A study of (TtztBu,Me)CuCO [TtztBu,Me = tris(3-t-butyl-5-methyl-1,2,4-triazolyl)borate]. Dalton Transactions, (22), 2923-2925. [Link]

  • Jesson, J. P., et al. (1973). Spectra and structure of some transition metal poly(1-pyrazolyl) borates. Inorganic Chemistry, 12(4), 767–773. [Link]

  • Arif, A. M., et al. (1990). Heteroleptic poly(pyrazolyl)borate derivatives of the lanthanides. Structural and electronic spectral studies of some salicylaldehyde complexes. Journal of the Chemical Society, Dalton Transactions, (8), 2449-2456. [Link]

  • Alcarazo, M., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. Organic Letters, 25(26), 4876–4880. [Link]

  • Dias, H. V. R., et al. (2022). Fluorinated tris(pyridyl)borate ligand support on coinage metals. Dalton Transactions, 51(2), 499-503. [Link]

  • Kaczmarek-Kędziera, A., et al. (2018). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 29(4), 1141–1153. [Link]

  • Deeth, R. J., et al. (2022). Quantitative Assessment of Ligand Substituent Effects on σ‐ and π‐Contributions to Fe−N Bonds in Spin Crossover FeII Complexes. Chemistry – A European Journal, 28(23), e202104535. [Link]

  • Deng, Y., et al. (2001). Studies of the coordination chemistry of pyrazolylborate derivatives with copper(II) ions. Transition Metal Chemistry, 26(1-2), 219-229. [Link]

  • Geiger, W. E., & Connelly, N. G. (1998). Metal−Bis[poly(pyrazolyl)borate] Complexes. Electrochemical, Magnetic, and Spectroscopic Properties and Coupled Electron-Transfer and Spin-Exchange Reactions. Inorganic Chemistry, 37(13), 3125–3133. [Link]

  • Geiger, W. E., & Connelly, N. G. (1998). Metal−Bis[poly(pyrazolyl)borate] Complexes. Electrochemical, Magnetic, and Spectroscopic Properties and Coupled Electron-Transfer and Spin-Exchange Reactions. ResearchGate. [Link]

  • Dias, H. V. R., & Polach, S. A. (2001). Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. Inorganica Chimica Acta, 324(1-2), 163-170. [Link]

  • Chen, C.-H., et al. (2021). The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper(I) Complexes. Molecules, 26(22), 6982. [Link]

Sources

Exploratory

Technical Profile: Potassium Diphenylbis(pyrazol-1-yl)borate

This is an in-depth technical guide for Potassium Diphenylbis(pyrazol-1-yl)borate (CAS 95675-62-0), structured for researchers and drug development scientists focusing on organometallic chemistry and catalysis. CAS Numbe...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for Potassium Diphenylbis(pyrazol-1-yl)borate (CAS 95675-62-0), structured for researchers and drug development scientists focusing on organometallic chemistry and catalysis.

CAS Number: 95675-62-0 Common Abbreviation:


 or 

Chemical Class: Organoboron / Scorpionate Ligand

Executive Summary

Potassium diphenylbis(pyrazol-1-yl)borate is a specialized bidentate, monoanionic organoboron ligand . It belongs to the "scorpionate" family (poly(pyrazolyl)borates) but differs from the canonical "Tp" (tris-pyrazolyl) and "Bp" (bis-pyrazolyl) ligands by the presence of two phenyl groups on the boron atom.

Why it matters: Unlike the standard dihydrobis(pyrazolyl)borate (


), the diphenyl derivative introduces significant steric bulk  and alters the electronic profile  of the metal center. It is a critical reagent in:
  • C-H Activation: Stabilizing Platinum(II) intermediates during the activation of methane and benzene.

  • f-Element Chemistry: Creating sterically crowded environments for Uranium(III) coordination.

  • Catalysis: Serving as a robust ancillary ligand that blocks specific coordination sites while allowing substrate access.

Chemical & Physical Characterization[1][2]

PropertyData
IUPAC Name Potassium diphenylbis(1H-pyrazol-1-yl)borate
Molecular Formula

Formula Weight 338.26 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, Acetonitrile, DMSO. Sparingly soluble in non-polar hydrocarbons (unless cation exchanged).
Stability Air-stable in solid state; solutions may be moisture-sensitive.
Coordination Mode

(Bidentate chelate)
Structural Logic

The ligand features a tetrahedral boron center. Two positions are occupied by phenyl rings (inert, steric blockers), and two by pyrazolyl rings (N-donors). When coordinated to a metal, it forms a six-membered


 metallocycle, typically adopting a boat conformation .

Synthesis & Manufacturing Protocols

Core Directive: The synthesis relies on the controlled substitution of phenyl groups or the use of pre-functionalized boron precursors. The most robust laboratory-scale method involves the thermal reaction of tetraphenylborate .

Protocol A: The Tetraphenylborate Melt Method (Preferred)

This method utilizes the high-temperature reaction between potassium tetraphenylborate and excess pyrazole. It is favored for its operational simplicity and high yield.

Reaction:



Step-by-Step Workflow:

  • Reagents: Combine Potassium Tetraphenylborate (

    
    ) and Pyrazole (
    
    
    
    ) in a 1:5 molar ratio (excess pyrazole serves as the solvent).
  • Reaction: Heat the mixture in a round-bottom flask under an inert atmosphere (Argon/Nitrogen) to 180–200°C .

    • Mechanism:[1] The pyrazole acts as a nucleophile, displacing phenyl groups as benzene. The high temperature ensures the thermodynamic product (

      
      ) is favored over mono-substituted species.
      
  • Monitoring: Evolution of benzene vapor (can be trapped or refluxed). Reaction time is typically 2–4 hours.

  • Work-up:

    • Cool the melt to ~80°C.

    • Add Toluene to dissolve the unreacted pyrazole and the byproduct benzene.

    • The product,

      
      , is insoluble in toluene and will precipitate.
      
  • Purification: Filter the white solid. Wash extensively with hot toluene to remove all traces of free pyrazole. Dry under high vacuum.

  • Recrystallization: Dissolve in hot Acetonitrile or THF and precipitate with Diethyl Ether if necessary.

Protocol B: The Borinic Acid Route (Alternative)

Used when specific functional groups are present on the phenyl ring that might not survive the melt conditions.

  • Precursors: Diphenylborinic acid (

    
    ) + Potassium Pyrazolate.
    
  • Conditions: Reflux in Toluene with azeotropic removal of water.

Analytical Profiling & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)[4]
  • 
     NMR (DMSO-
    
    
    
    ):
    • Pyrazole Signals: Three distinct resonances (unless chemically equivalent due to fluxionality). Typically

      
       7.5–8.0 ppm (doublets) and 
      
      
      
      6.0–6.5 ppm (triplet).
    • Phenyl Signals: Multiplets in the aromatic region (

      
       7.0–7.5 ppm).
      
    • Diagnostic: The integration ratio between Phenyl (10H) and Pyrazole (6H) protons must be 1.66:1 .

  • 
     NMR: 
    
    • Shows a sharp singlet around 0 to -5 ppm (relative to

      
      ). This confirms a tetracoordinate borate species. Absence of peaks at +30 ppm (trigonal boron) confirms no degradation.
      
Elemental Analysis[2]
  • Carbon: ~63.9%

  • Hydrogen: ~4.7%[2]

  • Nitrogen: ~16.5%

Biological & Pharmacological Context (Applications)

While CAS 95675-62-0 is not a drug API itself, it is a privileged scaffold in drug discovery for synthesizing bio-active metal complexes.

A. C-H Activation Studies (Platinum)

Researchers use


 to model the activation of inert C-H bonds, a "Holy Grail" in converting hydrocarbons to pharmaceutical intermediates.
  • Mechanism: The bidentate ligand forces the Platinum center into a specific geometry that favors the oxidative addition of C-H bonds (e.g., Benzene

    
     Phenyl-Pt).
    
  • Advantage: The phenyl groups on the boron protect the metal center from bimolecular decomposition pathways, extending the lifetime of the active catalyst.

B. Bioinorganic Modeling

The ligand mimics the histidine-rich active sites of metalloenzymes.

  • Zinc & Copper Models:

    
     complexes are used to study the hydrolytic mechanisms of zinc enzymes (e.g., Carbonic Anhydrase) or the oxygen-activation pathways of copper proteins.
    
C. Catalytic Cross-Coupling

In palladium-catalyzed cross-coupling (Suzuki-Miyaura), this ligand can replace phosphines to generate "phosphine-free" catalysts, reducing toxicity and cost in late-stage drug synthesis.

Visualization: Synthesis & Coordination Logic

G Start K[BPh4] (Tetraphenylborate) Process Thermal Melt 180°C, -2 PhH Start->Process Reagent Pyrazole (Excess) Solvent & Reagent Reagent->Process Product K[Ph2B(pz)2] (Target Ligand) Process->Product Substitution Complex Active Catalyst [Ph2B(pz)2]-M-L Product->Complex Coordination Metal Metal Center (Pt, U, Zn) Metal->Complex

Figure 1: Synthetic pathway from Tetraphenylborate to the active metal complex.

Safety & Handling

  • Hazards: Like most organoborates, the dust may be irritating to the respiratory tract.

  • Reactivity: Avoid strong oxidizing agents. While the solid is stable, solutions in protic solvents (methanol/water) may slowly hydrolyze the B-N bonds over days, releasing free pyrazole.

  • Storage: Store in a cool, dry place. For long-term storage of high-purity analytical standards, an inert atmosphere (glovebox) is recommended to prevent slow hydrolysis.

References

  • Wagner, M. (1999). A Long-Standing Structural Puzzle Resolved: The Preparation and Properties of the Complexes [ML]n [M = Cu or Ag; L = H2B(pz)2, Ph2B(pz)2]. Journal of the Chemical Society, Dalton Transactions. Link

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
  • Reinartz, S., et al. (2004). Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate and 2,2'-Bipyridylborate Complexes. Organometallics. Link

  • Domingos, A., et al. (2002). Synthesis and structure of uranium(III) complexes with dihydrobis(pyrazolyl)borates. Journal of the Chemical Society, Dalton Transactions. Link

Sources

Foundational

The Scorpionate Architecture: Ligand Design for Catalysis and Radiopharmaceuticals

Executive Summary Since their discovery by Swiatoslaw Trofimenko at DuPont in 1966, poly(pyrazolyl)borates—colloquially known as scorpionates —have evolved from academic curiosities into critical scaffolds for bioinorgan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Since their discovery by Swiatoslaw Trofimenko at DuPont in 1966, poly(pyrazolyl)borates—colloquially known as scorpionates —have evolved from academic curiosities into critical scaffolds for bioinorganic modeling and radiopharmaceutical development.

This guide addresses the structural dynamics, synthesis, and application of tris(pyrazolyl)borate (Tp) ligands.[1][2] Unlike rigid cyclopentadienyl (Cp) systems, scorpionates offer a tunable "pocket" that allows researchers to control metal reactivity through steric bulk at the pyrazole 3-position. For drug development professionals, the Tp ligand represents a gold standard for stabilizing the technetium-99m tricarbonyl core (


), a primary vector in modern diagnostic imaging.

Part 1: Structural Fundamentals & The "Scorpion" Motif

The Coordination Concept

The term "scorpionate" is not merely colorful nomenclature; it describes the ligand's distinct kinetic behavior. The ligand consists of a boron atom bonded to three pyrazole rings.[3][4]

  • The Pincers: Two pyrazole nitrogens bind to the metal center first (

    
     mode).
    
  • The Sting: The third pyrazole ring, initially flexible, rotates over the metal to complete the coordination sphere (

    
     mode), locking the metal in a facial (
    
    
    
    ) geometry.[3]

This chelate effect renders scorpionate complexes exceptionally robust against ligand exchange—a critical requirement for radiopharmaceuticals circulating in human serum.

Isolobality with Cyclopentadienyl (Cp)

While Tp ligands are often called "inorganic Cp," this analogy has limits. Both are monoanionic, 6-electron donors occupying three coordination sites. However, Tp ligands are:

  • Sterically bulkier: They form a protective cone (Reger's "cone angle") that is deeper than the flat Cp disk.

  • Electronically harder: The nitrogen donors make Tp a harder Lewis base than the softer Cp carbon ring, favoring high-oxidation-state metals (e.g., Tc(I), Re(I), Zn(II)).

Structural Dynamics Diagram

The following diagram illustrates the transition from the bidentate "pincer" grip to the tridentate "sting" lock.

ScorpionateCoordination cluster_0 Kinetic Trap Mechanism Ligand Free Tp Ligand (Fluxional) Kappa2 κ²-Coordination (The 'Pincers' Grip) Ligand->Kappa2 + Metal Ion (Fast Kinetics) Kappa2->Ligand Reversible (Labile) Kappa3 κ³-Coordination (The 'Sting' Lock) Kappa2->Kappa3 Ring Rotation (Chelate Effect) Kappa3->Kappa2 Inert (Stable)

Figure 1: The kinetic trap mechanism distinguishing scorpionate binding.[5] The transition from


 to 

provides the stability required for in vivo applications.

Part 2: Rational Design & Steric Tuning

The utility of scorpionates lies in their modularity. By substituting the pyrazole ring at specific positions, you can program the reactivity of the metal center.

The 3-Position: The Steric Gatekeeper

Substituents at the 3-position (adjacent to the coordinating nitrogen) define the cone angle .

  • Small groups (H, Me): Allow dimerization and open coordination sites.

  • Bulky groups (t-Bu, Ph): Enforce monomeric structures and create a hydrophobic pocket around the metal, mimicking enzyme active sites.

The 5-Position: The Boron Cap

Substituents here protect the B-N bond from hydrolysis. In drug development, methyl groups at the 5-position are standard to prevent ligand degradation in acidic physiological environments.

Comparative Steric Parameters

The table below compares the effective steric bulk (Tolman Cone Angle equivalent) of common scorpionates against the Cp standard.

LigandAbbreviation3-R Group5-R GroupCone Angle (θ)Application
CyclopentadienylCp--~136°Organometallic Standard
Hydrotris(pyrazolyl)borateTpHH~180°General Coordination
Hydrotris(3,5-dimethylpyrazolyl)borateTp*MeMe~225°Radiopharma (Standard)
Hydrotris(3-tert-butylpyrazolyl)borateTp^tBut-BuH>260°Enzyme Modeling

Part 3: Applications in Drug Development

Radiopharmaceuticals: The Tc-99m Tricarbonyl Core

The most commercially relevant application of scorpionates is in Nuclear Medicine. The isotope Technetium-99m (


Tc) is used in 80% of diagnostic scans.
  • The Challenge: Stabilizing

    
    Tc in the +1 oxidation state to prevent oxidation to pertechnetate (
    
    
    
    ), which targets the thyroid rather than the desired organ.
  • The Solution: The

    
     core is a "soft" organometallic fragment. The Tp* ligand (Generation 2) coordinates perfectly to the three open faces, creating a neutral, lipophilic, and kinetically inert complex suitable for brain or heart imaging agents.
    
Bioinorganic Enzyme Inhibitors (Zinc)

Scorpionates are the structural archetypes for Zinc Carbonic Anhydrase (CA) mimics.

  • Mechanism: CA relies on a Zinc-Hydroxide motif to hydrate

    
    .
    
  • Model: A bulky Tp ligand (e.g.,

    
    ) acts as the protein backbone, holding the Zn(II) ion while leaving exactly one coordination site open for water/hydroxide. This allows researchers to screen inhibitors against a "pure" active site model without protein interference.
    
Tc-99m Labeling Workflow

The following diagram details the preparation of a scorpionate-based radiotracer, a standard procedure in radiopharmacy labs.

TcLabeling Pertech [99mTcO4]- (Eluate) Oxidation State: +7 Precursor [99mTc(CO)3(H2O)3]+ 'The Aqua Ion' (Tc I) Pertech->Precursor Reduction/Carbonylation 100°C, 20 min Kit IsoLink Kit (Boranocarbonate + Tartrate) Kit->Precursor Tracer fac-[99mTc(CO)3(Tp*)] Neutral Radiotracer Precursor->Tracer Ligand Exchange pH 7.4, 30 min Ligand Tp* Ligand (Tridentate Chelator) Ligand->Tracer

Figure 2: The "Click-to-Chelate" workflow for synthesizing Technetium-99m scorpionate radiotracers.

Part 4: Experimental Protocols

Protocol A: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate ( )

Context: This is the "workhorse" ligand for most bioinorganic and radiopharmaceutical applications. The synthesis relies on the "melt method" originally described by Trofimenko.

Safety: This reaction evolves significant hydrogen gas. Perform in a well-ventilated hood.

Reagents:

  • Potassium Borohydride (

    
    ): 1.0 equivalent (e.g., 5.4 g)[1]
    
  • 3,5-Dimethylpyrazole (

    
    ): 4.0 equivalents (excess required as solvent) (e.g., 38.4 g)
    

Methodology:

  • Setup: Place

    
     and 
    
    
    
    in a round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a bubbler (to monitor
    
    
    ).
  • The Melt: Heat the flask to 220°C using an oil bath or heating mantle. The pyrazole will melt (~107°C), creating a slurry.

  • Reaction: As the temperature approaches 200°C, vigorous evolution of hydrogen gas will occur.

    • Self-Validating Step: The reaction is complete only when

      
       evolution ceases completely (usually 2-3 hours). If bubbles persist, conversion is incomplete.
      
  • Workup:

    • Cool the melt to ~100°C.

    • Pour the hot mixture into Toluene (200 mL) while stirring. The excess pyrazole is soluble in toluene, while the product

      
       is insoluble.
      
    • Filter the white precipitate.

    • Wash 3x with hot toluene and 2x with hexanes.

  • Validation:

    • Yield: Expect >80%.

    • NMR (

      
      ):  Check for the absence of free pyrazole peaks. The B-H signal is typically broad and upfield (~ -0.5 ppm).
      
Protocol B: Formation of a Model Zinc Complex

Context: Creating a mimic for the Carbonic Anhydrase active site.[6]

Methodology:

  • Dissolve

    
     (1 eq) in Methanol/DCM (1:1).[1]
    
  • Add

    
     (1 eq) dropwise.
    
  • Stir for 1 hour.

  • Add 1 eq of KOH (in MeOH) to generate the hydroxide species in situ.

  • Observation: The bulky Tp* ligand prevents the formation of zinc hydroxide bridges/polymers, stabilizing the monomeric Zn-OH species.

References

  • Trofimenko, S. (1966).[5][7] Boron-Pyrazole Chemistry. Journal of the American Chemical Society, 88(8), 1842–1844. Link

  • Trofimenko, S. (1993). Recent Advances in Poly(pyrazolyl)borate (Scorpionate) Chemistry. Chemical Reviews, 93(3), 943–980. Link

  • Alberto, R., et al. (1999). A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules. Journal of the American Chemical Society, 121(25), 6076–6077. Link

  • Parkin, G. (2004).[8] Synthetic Analogues Relevant to the Structure and Function of Zinc Enzymes. Chemical Reviews, 104(2), 699–767. Link

  • Santos, I., et al. (2005). Scorpionates and Heteroscorpionates in Technetium Chemistry. European Journal of Inorganic Chemistry, 2005(19), 3829–3840. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Potassium Diphenyl-di(pyrazol-1-yl)boranuide in Catalysis

This guide details the synthesis, handling, and catalytic applications of Potassium diphenyl-di(pyrazol-1-yl)boranuide (commonly abbreviated as or ), a robust "heteroscorpionates" ligand. Unlike the more common hydrobis(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, handling, and catalytic applications of Potassium diphenyl-di(pyrazol-1-yl)boranuide (commonly abbreviated as


 or 

), a robust "heteroscorpionates" ligand. Unlike the more common hydrobis(pyrazolyl)borates (

), the diphenyl variant offers enhanced oxidative stability and unique steric protection, making it critical for high-value transformations such as C-H activation and carbene transfer reactions .
Introduction: The "Ph2Bp" Advantage

The ligand


  represents a strategic modification of the classic scorpionate motif. By replacing the two hydride substituents on the boron atom with phenyl groups, researchers achieve three critical advantages:
  • Oxidative Robustness: Elimination of the reactive B-H bonds prevents ligand degradation under oxidative conditions (e.g., in Pd(II)/Pd(IV) cycles or aerobic oxidations).

  • Steric Bulk: The phenyl rings create a "roof" over the metal center, modulating the approach of substrates and enhancing regioselectivity in catalysis.

  • Electronic Tuning: The phenyl groups are electron-withdrawing relative to hydrides, slightly reducing the electron density at the metal center compared to

    
    , which facilitates reductive elimination steps.
    

Primary Applications:

  • Copper(I) Catalysis: Carbene transfer (cyclopropanation) and nitrene transfer (C-H amination).

  • Platinum(II) Chemistry: Mechanistic probes for C-H activation of alkanes and arenes.[1]

  • Luminescence: Rigidifying ligand for Pt(II) and Ir(III) emitters.

Protocol 1: Ligand Synthesis ( )

Principle: The synthesis exploits the thermal displacement of phenyl groups from the tetraphenylborate anion by pyrazole. This method, pioneered by Trofimenko, is preferred over chloroborane routes due to the stability and low cost of the starting material, Potassium Tetraphenylborate (


).

Reagents:

  • Potassium Tetraphenylborate (

    
    ): 10.0 g (27.9 mmol)
    
  • Pyrazole (

    
    ): 20.0 g (294 mmol, ~10-fold excess)
    
  • Solvent: None (Melt reaction) or Diglyme (if temperature control is needed).

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine

    
     and the excess pyrazole.
    
  • Reaction (The Melt):

    • Heat the mixture to 180–200 °C using an oil bath or heating mantle.

    • The pyrazole will melt (m.p. 70 °C), creating a homogeneous solution.

    • Critical Step: Maintain this temperature for 4–6 hours . The reaction is driven by the liberation of benzene (

      
      ), which may be observed refluxing or distilling off if an open system is used (use a well-ventilated hood).
      
    • Reaction:

      
      
      
  • Workup:

    • Cool the reaction mixture to ~80 °C (do not let it solidify completely).

    • Pour the hot melt into 200 mL of toluene while stirring vigorously. The excess pyrazole is soluble in toluene, while the product

      
       precipitates as a white solid.
      
    • Filter the white precipitate on a fritted glass funnel.

    • Wash the solid 3 times with hot toluene (3 x 50 mL) to remove residual pyrazole.

    • Wash once with hexanes (50 mL).

  • Purification:

    • Recrystallize the crude solid from boiling acetonitrile or a mixture of THF/Hexanes .

    • Dry under high vacuum at 60 °C for 4 hours.

  • Validation:

    • Yield: Typically 60–75%.

    • 1H NMR (CD3CN): Confirm the presence of phenyl protons (multiplets, 7.0–7.5 ppm) and pyrazolyl protons (doublets/triplets, 6.0–8.0 ppm) in a 1:1 integral ratio (10 Ph protons : 6 Pz protons).

    • 11B NMR: A singlet around -1 to +1 ppm (distinct from

      
       at -6 ppm).
      
Protocol 2: Catalytic Cyclopropanation (Copper System)

This protocol demonstrates the use of


 species for the cyclopropanation of styrene, a benchmark reaction for scorpionate catalysts.

Catalyst Preparation (In Situ):

  • Ligand:

    
     (0.05 mmol)
    
  • Metal Source:

    
     (0.05 mmol)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Reaction Protocol:

  • Catalyst Formation:

    • In a glovebox or under Argon, charge a Schlenk tube with

      
       (17 mg, 0.05 mmol) and 
      
      
      
      (19 mg, 0.05 mmol).
    • Add 5 mL of DCM. Stir for 15 minutes. The solution should turn clear/pale yellow as the active species

      
       forms and 
      
      
      
      precipitates (can be filtered if desired, but often unnecessary).
  • Substrate Addition:

    • Add Styrene (520 mg, 5.0 mmol, 100 equiv) to the catalyst solution.

  • Diazo Addition (Slow Addition is Key):

    • Prepare a solution of Ethyl Diazoacetate (EDA) (570 mg, 5.0 mmol) in 5 mL of DCM.

    • Using a syringe pump, add the EDA solution to the stirring catalyst/styrene mixture over 4 hours at Room Temperature.

    • Note: Slow addition prevents EDA dimerization (formation of diethyl fumarate/maleate).

  • Workup:

    • Once addition is complete, stir for an additional 1 hour.

    • Filter the mixture through a short plug of silica gel (eluting with DCM) to remove the copper catalyst.

    • Evaporate the solvent.

  • Analysis:

    • Analyze by GC-MS or 1H NMR to determine yield and diastereoselectivity (cis/trans ratio).

    • Expected Outcome: High yields (>85%) of ethyl 2-phenylcyclopropane-1-carboxylate, typically favoring the trans isomer.

Mechanistic Insight & Visualization

The following diagram illustrates the catalytic cycle for Copper-mediated carbene transfer using the


 ligand. The steric bulk of the phenyl groups on boron (depicted as the "Roof") directs the approach of the olefin, enhancing selectivity.

Cu_Ph2Bp_Catalysis Figure 1: Catalytic Cycle for Cyclopropanation with [Ph2B(pz)2]Cu cluster_legend Ligand Role Precursor Pre-Catalyst [Ph2B(pz)2]Cu(NCMe) ActiveSpecies Active Species [Ph2B(pz)2]Cu Precursor->ActiveSpecies - MeCN DiazoAdduct Diazo Adduct [Ph2B(pz)2]Cu(N2CHCOOEt) ActiveSpecies->DiazoAdduct + N2CHCOOEt (EDA) Carbene Metal Carbene [Ph2B(pz)2]Cu=CHCOOEt DiazoAdduct->Carbene - N2 (Gas Evolution) TransitionState Olefin Insertion Transition State Carbene->TransitionState + Styrene (Steric Control by Ph groups) ProductRelease Product Release Cyclopropane + Cu(I) TransitionState->ProductRelease C-C Bond Formation ProductRelease->ActiveSpecies Regeneration Desc Ph2B(pz)2 Ligand: 1. B-Ph groups provide steric bulk. 2. Prevents B-H oxidation. 3. Stabilizes Cu(I) center.

Caption: The catalytic cycle highlights the formation of the electrophilic copper-carbene intermediate. The


 ligand ensures the metal center remains coordinatively unsaturated yet protected from over-oxidation.
Comparative Data: Ligand Performance

The following table contrasts the


 ligand against standard scorpionates in catalytic benchmarks.
Feature

(Bp)

(Tp)

(Ph2Bp)
Coordination Mode Bidentate (

)
Tridentate (

)
Bidentate (

)
Steric Bulk Low (Hydrides)High (Cone angle)High (Directional Phenyls)
Oxidative Stability Low (B-H susceptible)Moderate (B-H susceptible)High (B-Ph resistant)
Catalytic Niche General Ag/Cu chemEnzyme ModelingC-H Activation, Oxidative Catalysis
Solubility ModerateGoodExcellent in organics (DCM, Tol)
Expert Tips & Troubleshooting
  • Ligand Purity: The presence of unreacted pyrazole is the most common failure mode. Pyrazole acts as a competitive

    
    -donor, shutting down the Lewis acidic metal center. Ensure the ligand is washed thoroughly with hot toluene during workup.
    
  • B-C Bond Activation: While the B-Ph bond is stable to oxidation, it can undergo B-C bond cleavage with highly electrophilic metals (e.g., Rh(III), Ir(III)) at high temperatures (>100 °C), leading to metal-phenyl species. For high-temperature catalysis, keep reaction times short.

  • Handling: The potassium salt

    
     is air-stable and non-hygroscopic, unlike 
    
    
    
    . It can be stored on the benchtop, but catalysts derived from it (especially Cu(I)) should be handled under inert atmosphere.
References
  • Trofimenko, S. (1993). "Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry." Chemical Reviews, 93(3), 943–980. Link

  • Trofimenko, S. (1999).
  • Pettinari, R., et al. (2013). "Boron Functionalization and Unusual B–C Bond Activation in Rhodium(III) and Iridium(III) Complexes with Diphenylbis(pyrazolylborate) Ligands." Organometallics, 32(14), 3895–3902. Link

  • Reinartz, S., et al. (2004). "Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate and 2,2'-Bipyridylborate Complexes." Organometallics, 23(2), 293–297. (Describing C-H activation). Link

  • Díaz-Requejo, M. M., & Pérez, P. J. (2008). "Coinage Metal-Catalyzed C–H Bond Functionalization of Hydrocarbons." Chemical Reviews, 108(8), 3379–3394. Link

Sources

Application

Diphenyl-di(pyrazol-1-yl)boranuide as a ligand in coordination chemistry

This Application Note and Protocol Guide is designed for researchers in coordination chemistry, organometallic synthesis, and materials science. It details the synthesis, properties, and applications of Diphenyl-di(pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in coordination chemistry, organometallic synthesis, and materials science. It details the synthesis, properties, and applications of Diphenyl-di(pyrazol-1-yl)boranuide (commonly referred to as the diphenylbis(pyrazolyl)borate ligand,


).

Application Note: Diphenyl-di(pyrazol-1-yl)boranuide ( ) in Coordination Chemistry[1]

Executive Summary

Diphenyl-di(pyrazol-1-yl)boranuide (


) represents a sterically demanding, dianionic "scorpionate-like" ligand. Unlike the canonical hydrotris(pyrazolyl)borate (

) or dihydrobis(pyrazolyl)borate (

) ligands, this species replaces the hydrides on the boron center with two phenyl rings. This modification introduces significant steric bulk, alters the electronic profile of the boron center, and eliminates the reducing B-H bonds found in

and

ligands.

This guide provides a validated protocol for the synthesis of the potassium salt of the ligand, its coordination to transition and lanthanide metals, and its application in developing luminescent materials and organometallic catalysts.

Ligand Profile & Mechanistic Insight

Structural Attributes

The


 ligand coordinates to metal centers primarily in a bidentate 

fashion, forming a six-membered

ring.
  • Conformation: The chelate ring typically adopts a boat conformation , driven by the steric clash between the bulky phenyl groups on Boron and the ligands on the Metal.

  • Electronic Effect: The phenyl groups are electron-withdrawing relative to hydrides (inductive effect) but can also engage in

    
    -stacking interactions in the solid state.
    
  • Stability: The absence of B-H bonds renders the ligand resistant to oxidative degradation, a common failure mode for standard

    
     ligands in high-valent metal chemistry.
    
Comparison with Standard Scorpionates
FeatureDihydrobis(pyrazolyl)borate (

)
Diphenylbis(pyrazolyl)borate (

)
Formula


Boron Substituents Two Hydrides (Reactive)Two Phenyls (Inert, Bulky)
Coordination Mode Bidentate (

)
Bidentate (

)
Steric Bulk LowHigh (Rigid Phenyl rings)
Redox Stability Susceptible to oxidation (B-H)High oxidative stability
Primary Application Spin-crossover, Bio-inorganicLuminescence, Catalysis, Organometallics

Validated Synthesis Protocol

Target: Potassium Diphenylbis(pyrazol-1-yl)borate (


)
Principle

The synthesis utilizes the thermal displacement of phenyl groups from the tetraphenylborate anion (


) by pyrazole. This "melt method" is preferred over organoborane routes due to the stability and availability of potassium tetraphenylborate.
Materials
  • Potassium Tetraphenylborate (

    
    ):  5.0 g (10.9 mmol)
    
  • Pyrazole (

    
    ):  10.0 g (147 mmol, ~13-fold excess)
    
  • Solvents: Anisole (optional flux), Toluene (wash), Hexane (wash).

  • Equipment: Round-bottom flask, reflux condenser (air-cooled), oil bath/heating mantle capable of 200°C.

Step-by-Step Procedure
  • Preparation of Melt Mixture:

    • In a 100 mL round-bottom flask, combine

      
       (5.0 g) and Pyrazole (10.0 g).
      
    • Note: The large excess of pyrazole acts as both the solvent (upon melting) and the reagent.

  • Thermal Displacement (The Reaction):

    • Heat the mixture to 180–190°C under a slow stream of Nitrogen or Argon.

    • Observation: The mixture will melt. As the reaction proceeds, benzene is evolved.

    • Safety Critical: Benzene is a carcinogen. Ensure the reaction is vented through a fume hood or a cold trap.

    • Maintain temperature for 4–6 hours . The evolution of benzene vapor (refluxing in the condenser or collected) indicates progress.

  • Work-up:

    • Cool the reaction mixture to ~80°C.

    • Add Toluene (30 mL) to the hot melt to dissolve unreacted pyrazole.

    • Allow the mixture to cool to room temperature. The product,

      
      , will precipitate as a white solid.
      
  • Purification:

    • Filter the white solid.

    • Wash extensively with hot Toluene (

      
       mL) to remove all traces of free pyrazole and biphenyl byproducts.
      
    • Wash with Hexane (

      
       mL).
      
    • Recrystallization (Optional): Dissolve in minimum hot Acetonitrile, filter while hot, and cool to -20°C.

  • Characterization:

    • Yield: Typically 60–75%.

    • 
       NMR (DMSO-
      
      
      
      ):
      
      
      6.1 (t, pz-H4), 7.0–7.5 (m, B-Ph), 7.6 (d, pz-H3/5).
    • 
       NMR:  Signal typically around -2 to +2 ppm (distinct from 
      
      
      
      at -6 ppm).

Coordination Protocol: Synthesis of Luminescent Lanthanide Complexes

Target:


 (where Ln = Eu, Tb)

This protocol demonstrates the utility of the ligand in creating neutral, highly luminescent complexes. The phenyl groups on the boron act as "antenna" components, absorbing UV light and transferring energy to the Lanthanide center.

Workflow Diagram

G Start Start: LnCl3·6H2O (Ln = Eu, Tb) Mix Mixing: Dropwise addition Ratio 1:3 (Ln:Ligand) Start->Mix Ligand Ligand Solution: K[Ph2B(pz)2] in MeOH Ligand->Mix Precip Precipitation: Formation of [Ln(Ph2B(pz)2)3] Mix->Precip Stir 2h @ RT Wash Purification: Wash w/ H2O, MeOH Precip->Wash Filter Final Final Product: Luminescent Powder Wash->Final Dry in Vacuo

Figure 1: Synthetic workflow for Lanthanide-Diphenylbis(pyrazolyl)borate complexes.

Procedure
  • Dissolution: Dissolve

    
     (0.5 mmol) in Methanol (5 mL).
    
  • Ligand Addition: Dissolve

    
     (1.5 mmol) in Methanol (10 mL). Add this solution dropwise to the metal salt solution.[1]
    
  • Reaction: Stir at room temperature for 2 hours. A white (Eu) or colorless (Tb) precipitate forms immediately.

  • Isolation: Centrifuge or filter the solid.

  • Washing: Wash with water (to remove KCl) and cold methanol (to remove unreacted species).

  • Drying: Dry under vacuum at 60°C.

Application Data[1][2][3][4][5][6][7][8][9]
  • Europium Complex: Exhibits intense red emission (612 nm) under UV excitation (365 nm).

  • Terbium Complex: Exhibits bright green emission (545 nm).

  • Mechanism: The rigid

    
     backbone minimizes non-radiative decay pathways (vibrational quenching), enhancing Quantum Yield (QY).
    

Advanced Applications: Organometallic Catalysis

The


 ligand is also used to stabilize low-valent metals (e.g., Pt(II), Ru(II)) for C-H activation studies.
  • Steric Protection: The two phenyl rings create a "roof" over the metal center, protecting it from dimerization while leaving the equatorial plane open for substrate binding.

  • Example Complex:

    
    
    
    • Synthesis: Reaction of

      
       with 
      
      
      
      .
    • Utility: Models for the Shilov cycle intermediates.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
  • Reger, D. L., et al. (2000). "Synthesis and Structure of Diphenylbis(pyrazolyl)borate Complexes of Zinc and Cadmium". Inorganic Chemistry, 39(10), 2246-2248.

  • Guo, R., et al. (2022).[2] "Complexes of Ce(III) and Bis(pyrazolyl)borate Ligands: Synthesis, Structures, and Luminescence Properties". Polyhedron, 222, 115904.

  • Nieto, I., et al. (2008).[3] "Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate and 2,2'-Bipyridylborate Complexes". European Journal of Inorganic Chemistry, 2008(22), 3469-3478.

  • Wagner, C., et al. (2019). "Crystal structure of bis[dihydrobis(pyrazol-1-yl)borato-κ2 N,N'](1,10-phenanthroline-κ2 N,N')zinc(II)". Acta Crystallographica Section E, 75(8), 1151–1154. (Structural comparison).

Sources

Method

Advanced Protocol: Engineering Transition Metal Complexes with Pyrazolylborate (Scorpionate) Ligands

Topic: Use of pyrazolylborate ligands in transition metal complexes Content Type: Application Notes and Protocols Core Directive & Executive Summary This guide moves beyond basic textbook definitions to provide a field-t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of pyrazolylborate ligands in transition metal complexes Content Type: Application Notes and Protocols

Core Directive & Executive Summary

This guide moves beyond basic textbook definitions to provide a field-tested framework for deploying poly(pyrazolyl)borate ligands—colloquially known as Scorpionates —in transition metal chemistry.

The "Scorpionate Effect" is not merely about tridentate chelation; it is a tool for kinetic stabilization of reactive intermediates . By forcing a facial (


) coordination geometry and utilizing the 3-position substituents to construct a steric wall, researchers can isolate metal centers in low coordination numbers or unusual oxidation states. This guide details the synthesis, characterization, and strategic application of these ligands, focusing on the ubiquitous hydrotris(3,5-dimethylpyrazolyl)borate (

) and sterically demanding variants.

Strategic Ligand Design: The "3-Position" Rule

The reactivity of a metal-scorpionate complex is dictated primarily by the substituent at the 3-position (


) of the pyrazole ring.
The Steric/Electronic Matrix

Unlike cyclopentadienyl (Cp) ligands, where steric bulk is distributed around a ring, Tp ligands project bulk directly toward the metal's open coordination face.

Ligand

Substituent
Cone Angle / Steric ProfileApplication

HSmallFormation of saturated

"sandwich" complexes; spin-crossover studies.

MethylMediumGeneral purpose; balances stability with accessibility; bioinorganic modeling.

tert-ButylLargeKinetic Stabilization. Prevents dimerization; stabilizes reactive species (e.g., metal-peroxides, hydrides).

PhenylLarge/ElectronicCreates a hydrophobic pocket;

-stacking interactions; models enzyme active sites.


Electronic (EWG)Increases Lewis acidity of the metal center; useful for oxidation catalysis.

Expert Insight: When designing a catalyst for C-H activation, avoid simple


 (R=H). It almost invariably leads to thermodynamically effectively inert 

complexes. Always start with

or

to enforce a 1:1 Metal:Ligand stoichiometry.

Detailed Experimental Protocols

Protocol A: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate ( )

Objective: Synthesize the "workhorse" ligand


 on a multigram scale.
Mechanism:  Borohydride condensation with pyrazole accompanied by 

evolution.[1][2]

Safety: This reaction evolves significant quantities of hydrogen gas.[3] Perform in a well-ventilated fume hood.

Materials
  • Potassium Borohydride (

    
    ): 2.70 g (50 mmol)
    
  • 3,5-Dimethylpyrazole (

    
    ): 19.2 g (200 mmol) [4.0 equiv; excess serves as solvent]
    
  • Equipment: 100 mL round-bottom flask, oil bath, gas bubbler, magnetic stir bar.

Step-by-Step Workflow
  • Setup: Charge the flask with

    
     and 3,5-dimethylpyrazole. Connect the flask to a gas bubbler to monitor 
    
    
    
    evolution.
  • Thermal Activation: Heat the mixture to 220°C . The pyrazole will melt (mp ~107°C), creating a homogeneous flux.

  • Reaction Monitoring:

    • 
      : Slow evolution. Formation of mono-substituted 
      
      
      
      .
    • 
      : Moderate evolution. Formation of bis-substituted 
      
      
      
      .
    • 
      : Rapid evolution. Conversion to tris-substituted 
      
      
      
      .
    • Critical Endpoint: Maintain 220°C until

      
       evolution completely ceases (approx. 2-4 hours). Premature stopping yields the bis-chelate (
      
      
      
      ), which coordinates differently.
  • Workup:

    • Cool the melt to ~100°C (do not let it solidify completely).

    • Pour the hot melt into 200 mL of stirring toluene . The excess pyrazole dissolves in toluene, while the product

      
       precipitates as a white solid.
      
  • Purification:

    • Filter the white solid.[2]

    • Wash 3x with hot toluene to remove trace pyrazole.

    • Wash 1x with hexanes.

    • Vacuum dry.

Self-Validation (QC):

  • IR Spectroscopy: Look for the B-H stretch.[2]

    • 
       (Tris): Single sharp band ~2540 cm⁻¹.
      
    • 
       (Bis): Doublet in the 2200–2400 cm⁻¹ region. If you see a doublet, the reaction was incomplete.
      
  • 1H NMR (

    
     or 
    
    
    
    ):
    Verify the integration of pyrazole protons (CH) to B-H (often broad/weak).
Protocol B: Synthesis of a Scorpionate-Copper(I) Complex ( )

Objective: Create a reactive precursor for


 activation or carbene transfer.
Context:  Copper(I) scorpionates are standard models for Hemocyanin and nitrite reductase.
Materials
  • 
    : 336 mg (1.0 mmol)
    
  • 
    : 372 mg (1.0 mmol)
    
  • Solvent: Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN).

  • Atmosphere: Strict Nitrogen/Argon Atmosphere (Cu(I) is air-sensitive).

Step-by-Step Workflow
  • Solvation: Dissolve

    
     in 10 mL DCM in a Schlenk flask.
    
  • Ligand Addition: Add

    
     as a solid or dissolved in a minimum amount of DCM/MeCN.
    
  • Reaction: Stir at room temperature for 1 hour. The solution typically remains colorless or turns pale yellow.

  • Filtration: A white precipitate of

    
     will form. Filter the solution through Celite under inert gas to remove the salt.
    
  • Isolation:

    • Concentrate the filtrate to ~2 mL.

    • Add 10 mL of hexanes to induce crystallization.

    • Cool to -20°C if necessary.

  • Product: Isolate the crystals of

    
    .
    

Troubleshooting:

  • Blue/Green Coloration: Indicates oxidation to Cu(II). Check inert gas lines and solvent purity.

  • Oil formation: If the product oils out, redissolve in DCM and add hexanes more slowly, or use pentane.

Visualization of Workflows

Figure 1: Ligand Synthesis Decision & Workflow

This diagram illustrates the critical temperature-dependent pathway to ensure pure Tris-substitution.

SynthesisWorkflow Start Start: KBH4 + Excess Pyrazole Heat1 Heat to 100-150°C (Melt Phase) Start->Heat1 Step1 Mono-substitution [H3B(Pz)]- formed Heat1->Step1 - H2 gas Heat2 Heat to 180°C Step1->Heat2 Step2 Bis-substitution [H2B(Pz)2]- formed Heat2->Step2 - H2 gas Check Stop here? (Yields Bp Ligand) Step2->Check Heat3 Heat to 220°C (Reflux/Melt) Check->Heat3 No, need Tp EndBp Bis(pyrazolyl)borate (Bidentate) Check->EndBp Yes, isolate Bp Step3 Tris-substitution [HB(Pz)3]- formed Heat3->Step3 - H2 gas (Completion) Purify Precipitate in Toluene Wash Pyrazole Step3->Purify

Caption: Thermal progression of borohydride substitution. Critical temperature control is required to drive the reaction from Bis (


) to Tris (

) substitution.
Figure 2: Strategic Ligand Selection Logic

A decision tree for selecting the correct pyrazolylborate based on the desired metal geometry and reactivity.

LigandSelection Goal Experimental Goal Coord Coordination Number? Goal->Coord Sat Saturated (CN=6) Sandwich Complex Coord->Sat Stable Unsat Unsaturated (CN=4,5) Active Catalyst Coord->Unsat Reactive Tp Use Tp (R=H) (Low Steric Bulk) Sat->Tp TpStar Use Tp* (R=Me) (Moderate Bulk) Unsat->TpStar Standard TpBu Use Tp-tBu (R=tBu) (High Steric Bulk) Unsat->TpBu High Stability Needed App1 Spin Crossover Materials Tp->App1 App2 Bio-modeling General Catalysis TpStar->App2 App3 Reactive Intermediates (Peroxides, Hydrides) TpBu->App3

Caption: Selection logic for Tp ligands. Steric bulk at the 3-position is the primary determinant of coordination number and reactivity.

Application Notes & Characterization

Spectroscopic Signatures

When characterizing your complexes, use these specific markers to validate structure:

  • B-H Stretch (IR):

    • This is the "heartbeat" of the scorpionate.

    • 
       : Indicates a "free" B-H bond, typical of 
      
      
      
      -coordination (tridentate).
    • Shift or Disappearance: If the B-H band shifts significantly or disappears, consider "agostic" B-H...M interactions (common in electron-deficient complexes) or B-H activation (ligand degradation).

  • 1H NMR Symmetry:

    • 
       Symmetry:  In a symmetric environment (e.g., 
      
      
      
      or
      
      
      ), the three pyrazole rings are equivalent. You will see one set of pyrazole signals (e.g., one signal for 3-Me, one for 5-Me, one for 4-H).
    • Symmetry Breaking: If the metal center is chiral or the rotation is hindered (common with

      
      ), the pyrazole environments may split (2:1 or 1:1:1 patterns).
      
Bioinorganic Modeling Applications

Scorpionates are the gold standard for modeling Histidine-rich active sites .

  • Hemocyanin Models:

    
     complexes mimic the oxygen-binding site of hemocyanin. The bulky phenyl groups prevent the irreversible formation of stable oxo-bridged dimers, allowing reversible 
    
    
    
    binding.
  • Zinc Enzymes:

    
     serves as a structural mimic for the active site of Carbonic Anhydrase, enabling the study of hydrolytic mechanisms in a controlled environment.
    

References

  • Trofimenko, S. (1967).[4] "Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 89(13), 3170–3177. Link

  • Trofimenko, S. (1993). "Recent Advances in Poly(pyrazolyl)borate (Scorpionate) Chemistry." Chemical Reviews, 93(3), 943–980. Link

  • Pettinari, C., & Santini, C. (2006). "Polypyrazolylborate ligands: the 'scorpionates'.
  • Kitajima, N., & Tolman, W. B. (1995). "Metal-dioxygen chemistry: mechanistic insights from the reaction of copper complexes of substituted tris(pyrazolyl)borates." Progress in Inorganic Chemistry, 43, 419-531. Link

  • Dias, H. V. R., et al. (2018). "Scorpionates: A Half-Century of Versatility." Inorganic Chemistry, 57(18), 11261–11263. Link

Sources

Application

Application Note: Protocol for Forming Metal Complexes with Diphenyl-di(pyrazol-1-yl)boranuide

) Introduction & Strategic Context The ligand diphenyl-di(pyrazol-1-yl)boranuide (commonly abbreviated as or ) represents a distinct class of "scorpionate" ligands. Unlike the more ubiquitous hydrotris(pyrazolyl)borates...

Author: BenchChem Technical Support Team. Date: February 2026


)

Introduction & Strategic Context

The ligand diphenyl-di(pyrazol-1-yl)boranuide (commonly abbreviated as


 or 

) represents a distinct class of "scorpionate" ligands. Unlike the more ubiquitous hydrotris(pyrazolyl)borates (

) or dihydrobis(pyrazolyl)borates (

), the

ligand incorporates two phenyl groups on the boron atom.
Why use ?
  • Steric Modulation: The phenyl groups provide a different steric profile compared to hydrides, protecting the boron center from nucleophilic attack while influencing the "pocket" available for the metal.

  • Electronic Stability: The

    
     bonds are generally more resistant to oxidative or hydrolytic cleavage than 
    
    
    
    bonds found in standard
    
    
    ligands, making
    
    
    complexes robust candidates for catalysis and bioinorganic modeling.
  • Bidentate Specificity: It acts strictly as a bidentate monoanionic chelator (

    
    ), forming a six-membered metallacycle in a boat conformation, which is ideal for stabilizing square planar (
    
    
    
    ) or tetrahedral (
    
    
    ) geometries.

Safety & Pre-requisites

Hazard Warning:

  • Organoboranes: While the ligand itself is stable, precursors like potassium tetraphenylborate (

    
    ) and pyrazole should be handled with care.
    
  • Solvents: Reactions often require dry, oxygen-free solvents (THF, Dichloromethane, Acetonitrile).

  • Thermal Hazards: The ligand synthesis involves a high-temperature melt (~200°C). Use a sand bath and appropriate blast shielding.

Required Equipment:

  • Schlenk line (double manifold) for inert atmosphere.

  • High-temperature heating mantle or sand bath.

  • NMR Spectrometer (

    
    H, 
    
    
    
    B) for characterization.[1]

Ligand Synthesis Protocol: Potassium Diphenyl-di(pyrazol-1-yl)borate

Before metal complexation, the ligand salt


 must be synthesized. It is not typically commercially available off-the-shelf and is best prepared via the thermal decomposition of potassium tetraphenylborate in the presence of excess pyrazole.
Mechanism

The reaction utilizes the driving force of forming volatile benzene to substitute phenyl groups on the boron with pyrazolyl moieties.



Step-by-Step Procedure
  • Reagent Preparation:

    • Mix Potassium Tetraphenylborate (

      
      )  (1.0 eq) and Pyrazole (
      
      
      
      )
      (10.0 eq) in a round-bottom flask.
    • Note: Excess pyrazole acts as both the reactant and the solvent (melt).

  • Thermal Reaction (The Melt):

    • Connect the flask to a reflux condenser (air-cooled is often sufficient for the high temps) or a distillation head to allow benzene escape.

    • Heat the mixture to 190°C – 210°C using a sand bath.

    • Maintain temperature for 2–4 hours . Evolution of benzene indicates reaction progress.

    • Critical Checkpoint: Monitor

      
      B NMR. The starting material (
      
      
      
      ) signal at ~-6 ppm will disappear, replaced by the product signal (typically broad singlet around -2 to +2 ppm).
  • Purification:

    • Cool the melt to ~80°C.

    • Add Toluene to precipitate the potassium salt while keeping unreacted pyrazole in solution.

    • Filter the white solid.

    • Wash copiously with hot toluene and then hexane to remove all traces of free pyrazole.

    • Yield: Typically >80%.[2][3] Store in a desiccator.

Metal Complexation Protocol

This protocol describes the formation of a generic metal complex


 via salt metathesis.
Experimental Workflow Diagram

G Start Ligand Precursor K[Ph2B(pz)2] Reaction Metathesis Reaction RT to Reflux, 2-12h Start->Reaction Metal Metal Halide (MX2 / L2MX2) Metal->Reaction Solvent Solvent Selection (DCM / THF / MeCN) Solvent->Reaction Dissolve Workup Filtration (Remove KX) & Crystallization Reaction->Workup - KX salt Product Metal Complex [Ph2B(pz)2]M... Workup->Product

Caption: Workflow for the salt metathesis synthesis of metal bis(pyrazolyl)borate complexes.

Detailed Methodology
Phase A: Solvent Selection
Metal TypeRecommended SolventRationale
Pt(II), Pd(II) Dichloromethane (DCM)High solubility of square planar complexes; non-coordinating.
Zn(II), Cu(II) THF or AcetonitrilePromotes halide dissociation; stabilizes tetrahedral intermediates.
Ag(I) Acetone/MeCNGood solubility for Ag salts; prevents photoreduction.
Phase B: Reaction (Standard Scale: 0.5 mmol)
  • Dissolution:

    • In a Schlenk flask under

      
      , dissolve 0.5 mmol of Metal Precursor  (e.g., 
      
      
      
      ,
      
      
      ,
      
      
      ) in 10 mL of dry solvent.
    • In a separate vial, suspend/dissolve 0.5 mmol (1 eq) or 1.0 mmol (2 eq) of

      
        in 5 mL of the same solvent.
      
    • Stoichiometry Note: Use 1 eq for

      
       complexes. Use 2 eq for homoleptic 
      
      
      
      complexes.
  • Addition:

    • Add the ligand solution dropwise to the stirring metal solution at Room Temperature (RT).

    • Observation: A precipitate (KCl/KBr) usually forms immediately, and a color change is often observed (e.g., Cu(II) turns deep blue/green).

  • Incubation:

    • Stir at RT for 2–12 hours .

    • Optional: For kinetically inert metals (e.g., Pt, Ir), mild heating (40°C) may be required.

Phase C: Isolation & Purification
  • Filtration:

    • Filter the reaction mixture through a Celite pad or a fritted glass funnel to remove the insoluble potassium halide (KX) byproduct.

  • Concentration:

    • Concentrate the filtrate under vacuum to ~20% of the original volume.

  • Precipitation/Crystallization:

    • Add a non-polar anti-solvent (e.g., Hexane, Pentane, or Diethyl Ether) to induce precipitation.

    • Alternatively, layer hexane over the concentrated DCM solution for slow crystallization (X-ray quality).

Characterization & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

NMR Spectroscopy ( -DCM or )
  • 
    B NMR:  The diagnostic shift for the 4-coordinate boron in 
    
    
    
    is typically 0 to +5 ppm (relative to
    
    
    ). This confirms the integrity of the borate core.
  • 
    H NMR: 
    
    • Pyrazole Protons: Look for three distinct signals (3-H, 4-H, 5-H) for the pyrazole rings.[4] If the complex is symmetric (

      
      ), these will integrate as 2H each.
      
    • Phenyl Protons: Multiplets in the aromatic region (7.0–8.0 ppm).

    • Shift: Coordination to a metal usually shifts the pyrazole 3-H and 5-H resonances downfield compared to the free potassium salt.

X-Ray Crystallography (SC-XRD)
  • Geometry: Confirm the "boat" conformation of the

    
     six-membered ring.
    
  • Bidentate Mode: Verify

    
    -chelation. The B-N bond lengths should be approx 1.5–1.6 Å.
    
Structural Diagram: Coordination Mode

Structure M Metal (M) N1 N N1->M N2 N N2->M N3 N N3->N1 pz ring N4 N N4->N2 pz ring B B B->N3 B->N4 Ph1 Ph B->Ph1 Ph2 Ph B->Ph2

Caption: Schematic of the bidentate coordination mode of [Ph2B(pz)2]- to a metal center.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Free Pyrazole in Product Incomplete ligand synthesis or poor washing.Recrystallize the K-salt from Toluene/Hexane before complexation. Sublimate free pyrazole if necessary.
Ligand Hydrolysis Wet solvents or acidic impurities.Ensure all solvents are dried over molecular sieves. Add a scavenger (e.g.,

) if the metal precursor is acidic.
Low Yield Metal halide solubility issues.Switch to a more polar solvent mixture (e.g., DCM/MeCN 1:1) or use a solubilizing cation for the metal (e.g.,

).
Isomer Mixtures Fluxional behavior in solution.Perform Variable Temperature (VT) NMR. Many scorpionate complexes exhibit "boat-to-boat" inversion at RT.

References

  • Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates.[1][5][6] Journal of the American Chemical Society, 89(13), 3170–3177. Link

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
  • Bruce, M. I., et al. (1981).[7] Chemistry of the Group 1B metals. Part 15. Some diphenylbis(pyrazolyl)borate complexes of silver. Journal of the Chemical Society, Dalton Transactions, 956-961. Link[7]

  • Canty, A. J., et al. (2005). Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate and 2,2'-Bipyridylborate Complexes. Organometallics, 24(22), 5463-5473. Link

  • Nieto, I., et al. (2011). Cobalt(II) Complexes of the Diphenylbis(pyrazolyl)borate Ligand. European Journal of Inorganic Chemistry, 2011(28), 4363-4371. Link

Sources

Method

Handling and storage of air-sensitive borate compounds

Application Note: Handling and Storage of Air-Sensitive Borate Compounds Introduction: The Chemistry of Sensitivity In drug development, "borate compounds" encompass a spectrum of reagents ranging from simple trialkyl bo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage of Air-Sensitive Borate Compounds

Introduction: The Chemistry of Sensitivity

In drug development, "borate compounds" encompass a spectrum of reagents ranging from simple trialkyl borates (e.g., Trimethyl borate,


) used as Lewis acids or protecting groups, to complex boronic esters (e.g., Pinacol borates) and "ate" complexes (e.g., Lithium triethylborohydride) used in cross-coupling and reduction.

The primary failure mode for these compounds is Hydrolysis , followed by Oxidative Deboronation .

  • Hydrolysis: The boron atom possesses an empty p-orbital (Lewis acid), making it highly susceptible to nucleophilic attack by water. This reaction is rapid and irreversible, degrading the reagent into boric acid and the corresponding alcohol.

    
    
    
  • Oxidation: While simple borate esters are generally resistant to auto-oxidation, organoborates (with B-C bonds) and specific "ate" complexes can be oxidized by atmospheric oxygen, sometimes violently (pyrophoric).

Scope of this Guide: This protocol focuses on Moisture-Sensitive Borate Esters and Air-Sensitive Borate Salts .

Equipment Preparation: The First Line of Defense

Before handling any reagent, the containment system must be validated.

Inert Gas Selection
  • Nitrogen (

    
    ):  Sufficient for most borate esters (
    
    
    
    ) and boronic esters.
  • Argon (Ar): Mandatory for "ate" complexes (e.g., Lithium triethylborohydride) or when working with volatile solvents. Argon is denser than air, providing a superior "blanket" in open vessels.

Glassware Preparation

All glassware must be oven-dried at 120°C for >4 hours or flame-dried under vacuum. Surface moisture on glass is sufficient to hydrolyze millimolar quantities of borate reagents, leading to stoichiometric errors in sensitive catalysis.

Storage Protocols: Long-Term Integrity

Improper storage is the leading cause of "dead" reagents. Borates should never be stored in simple screw-cap bottles once the manufacturer's seal is broken.

Table 1: Storage Recommendations by Compound Class

Compound ClassExamplePrimary SensitivityStorage ConditionContainer Type
Trialkyl Borates Trimethyl borate, Triisopropyl borateMoisture (High)Ambient or 4°CSure/Seal™ or Teflon-taped Schlenk
Boronic Esters B2Pin2, Phenylboronic acid pinacol esterMoisture (Low-Med)AmbientTightly sealed vial + Desiccator
Borate "Ate" Salts LiBHEt3 (Super-Hydride)Moisture & Air (High)< 4°CSure/Seal™ (Double-contained)
Haloborates

,

Moisture (Violent)Ambient (Corrosive cabinet)Corrosive-resistant Sure/Seal™
The "Double-Containment" Strategy

For highly sensitive solids or small liquid vials, use the Double-Containment System :

  • Place the primary container (vial/bottle) inside a larger secondary jar (e.g., a wide-mouth glass jar).

  • Fill the void space with a color-indicating desiccant (e.g., Drierite™ or activated molecular sieves).

  • Flush the secondary jar with Argon before sealing.

Handling Protocols: Liquid Transfer

Core Principle: Never expose the liquid interface to the atmosphere. Use positive pressure techniques.

Workflow Logic: Liquid Transfer Decision Tree

LiquidTransfer Start Start: Liquid Reagent Transfer VolCheck Volume Required? Start->VolCheck SmallVol < 20 mL VolCheck->SmallVol LargeVol > 20 mL VolCheck->LargeVol Syringe Syringe Technique (Oven-dried glass syringe) SmallVol->Syringe Cannula Cannula Transfer (Double-ended needle) LargeVol->Cannula Pressure Pressurize Source Bottle (Inert Gas) Syringe->Pressure Cannula->Pressure Withdraw Withdraw Liquid (Avoid bubbles) Pressure->Withdraw Syringe Transfer Inject into Reaction Vessel Pressure->Transfer Cannula (Pressure differential) Withdraw->Transfer

Figure 1: Decision tree for selecting the appropriate liquid transfer method based on volume.

Protocol: Syringe Transfer (Volumes < 20 mL)

Materials: Oven-dried glass syringe, long stainless steel needle (18-20G), Inert gas source.

  • Purge: Insert the needle into the inert gas line. Flush the syringe 3 times by pulling gas in and expelling it.

  • Pressurize: Insert a separate gas line (balloon or Schlenk line) into the reagent bottle to create positive pressure.

  • Withdraw: Insert the syringe needle through the septum. Invert the bottle (if manageable) or lower the needle tip below the liquid level. The positive pressure should help push the plunger back. Do not pull forcefully , as this creates a vacuum that can suck in air through the plunger seal.

  • Transfer: Withdraw the needle into the headspace, pull a small cushion of inert gas into the syringe, and remove.[1] Immediately insert into the reaction vessel.

Protocol: Cannula Transfer (Volumes > 20 mL)

Materials: Double-ended needle (Cannula), two gas lines.

  • Setup: Connect the Source Bottle and Receiving Flask to the Schlenk line. Both must be under positive inert gas pressure.

  • Purge Cannula: Insert one end of the cannula into the Source Bottle (headspace only). Gas will flow out of the other end. Verify flow by checking for bubbles in a solvent vial or feeling the stream.

  • Connect: Insert the flowing end of the cannula into the Receiving Flask.

  • Transfer: Lower the Source end of the cannula into the liquid. Close the gas outlet (bubbler) of the Receiving Flask or increase pressure in the Source Bottle. The pressure differential (

    
    ) drives the liquid across.
    
  • Stop: Lift the Source end of the cannula into the headspace to stop the flow.

Handling Protocols: Solid Reagents

Solid borates (e.g., Boronic acids, "ate" salts) present a challenge because weighing usually requires opening the container.

The "Inverted Funnel" Method (Benchtop)

Use this for moderately sensitive solids (e.g., Pinacol esters) if a Glovebox is unavailable.

  • Prepare: Place a funnel on the receiving flask. Connect the flask to a high-flow inert gas line (exiting through the funnel neck).

  • Flow: The gas flow creates a "curtain" exiting the funnel, preventing air entry.

  • Add: Quickly weigh the solid on weighing paper and pour it through the funnel against the gas flow.

  • Seal: Immediately cap and purge the flask.

Glovebox Protocol (Highly Sensitive)

For Lithium borohydrides or similar salts:

  • Transfer: Bring the sealed reagent bottle, spatula, and weighing boat into the antechamber. Cycle (Vacuum/Refill) 3 times.[2]

  • Weigh: Perform all weighing inside the box.

  • Seal: If the reaction flask cannot fit in the box, weigh the reagent into a Schlenk tube, seal it, remove from the box, and connect to the Schlenk line on the bench.

Quality Control & Troubleshooting

How do you know if your borate reagent has hydrolyzed?

Visual Cues:

  • Precipitation: Boric acid (

    
    ) is often less soluble in organic solvents than the ester, appearing as a white solid/haze.
    
  • Viscosity Changes: Hydrolysis often changes the viscosity of neat liquids.

Analytical Verification (


 NMR): 


NMR is the gold standard. It is rapid and requires no deuterated solvent lock for a quick check.
SpeciesApproximate

Shift (ppm)
Trialkyl Borate (

)
+18 to +22 ppm
Boric Acid (

)
+19 to +20 ppm (Broad)
Boronate Ester (

)
+25 to +35 ppm
"Ate" Complex (

)
-20 to 0 ppm (Sharp)

Note: Since Boric acid and Trialkyl borates have similar shifts,


 NMR is often more diagnostic, showing distinct peaks for the alcohol produced upon hydrolysis (e.g., free Methanol vs. Borate-bound Methanol).

Safety and Emergency Procedures

Hazard: Hydrolysis of borate esters releases Alcohols .

  • Example: Hydrolysis of Trimethyl borate releases Methanol (Toxic/Flammable).

  • Example: Hydrolysis of Triisopropyl borate releases Isopropanol (Flammable).

Spill Cleanup Protocol:

  • Evacuate: If the spill is large or the compound is pyrophoric.

  • Quench: Cover the spill with dry sand or vermiculite. Do not use water initially if the compound is a hydride (e.g., Super-Hydride), as this releases Hydrogen gas (

    
    ).
    
  • Neutralize: Once absorbed, slowly treat the sand mixture with isopropanol (for hydrides) or water (for simple esters) in a fume hood to complete hydrolysis safely.

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. (Foundational work on borate/hydride handling). [Link]

  • Schlenk Line Survival Guide. Cannula Transfer Techniques. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses stability of boronic esters). [Link]

Sources

Application

Synthesis of zinc complexes with pyrazolylborate ligands

Application Note: Strategic Synthesis of Bio-Inspired Zinc(II) Complexes Using Tris(pyrazolyl)borate Scaffolds )[1] Executive Summary This guide details the synthesis and characterization of Zinc(II) complexes utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bio-Inspired Zinc(II) Complexes Using Tris(pyrazolyl)borate Scaffolds


)[1]

Executive Summary

This guide details the synthesis and characterization of Zinc(II) complexes utilizing tris(pyrazolyl)borate ligands (Scorpionates).[1] These complexes are critical structural and functional mimics of zinc metalloenzymes, including Carbonic Anhydrase (CA), Matrix Metalloproteinases (MMPs), and Alcohol Dehydrogenase (LADH).[1]

Unlike rigid templates, this protocol emphasizes the steric control required to isolate monomeric, reactive tetrahedral zinc species (


) while avoiding the formation of coordinatively saturated, catalytically inert "sandwich" complexes (

).[1]

Introduction: The "Scorpion" Mechanism

First defined by Swiatoslaw Trofimenko at DuPont, poly(pyrazolyl)borates are monoanionic, tridentate ligands isoelectronic with cyclopentadienyl (


).[1] They bind metal centers through two pyrazole nitrogens ("the pincers") and a third pyrazole nitrogen that rotates over the metal ("the sting"), enforcing a facial (

) coordination geometry.[1][2]

For Zinc(II) (


), the coordination environment is dictated by steric bulk.[1]
  • Unsubstituted Ligands (

    
    ):  Lack steric hindrance, leading to stable, octahedral 
    
    
    
    complexes (Sandwich).[1]
  • Bulky Ligands (

    
    ):  Substituents at the 3-position destabilize the bis-ligand complex, enforcing a tetrahedral geometry (
    
    
    
    ) that leaves a vacant coordination site for substrate binding—mimicking the enzyme active pocket.[1]

Strategic Ligand Design

The choice of pyrazole substituent is the primary determinant of synthetic success.

Ligand ClassSubstituent (R3)Resulting Zn ComplexGeometryApplication
Parent

H

Octahedral (6-C.N.)[1]Spectator / Inert
Medium

MethylMixture /

OctahedralLimited utility
Bulky

Phenyl

Tetrahedral (4-C.N.)[1]LADH Models
Super-Bulky tert-Butyl

Tetrahedral Carbonic Anhydrase

Critical Insight: For drug development applications involving enzyme inhibition studies,


  (Hydrotris(3-tert-butyl-5-methylpyrazolyl)borate) is the gold standard scaffold.[1]

Visualization: Synthesis & Logic Flow

The following diagram illustrates the critical decision pathways in synthesis to ensure the isolation of the bioactive monomeric species.

Zn_Scorpionate_Synthesis Start Start: KBH4 + Pyrazole(R) Melt Melt Synthesis (>200°C, -H2) Start->Melt - H2 gas Ligand Ligand Salt (KTp) Melt->Ligand Decision Check R-Group (3-position) Ligand->Decision Zn_Add Add ZnCl2 / THF Decision->Zn_Add R = H or Me Active Monomeric Complex TpZn-Cl (ACTIVE) Decision->Active R = t-Butyl or Ph Sandwich Sandwich Complex Zn(Tp)2 (INERT) Zn_Add->Sandwich Sterics too low Hydroxide Bio-Mimic TpZn-OH Active->Hydroxide NaOH / H2O

Figure 1: Synthetic workflow distinguishing between inert sandwich complexes and active enzyme models based on ligand steric bulk.[1]

Detailed Protocols

Protocol A: Synthesis of the Bulky Ligand ( )

Note: While many Tp ligands are commercially available, fresh synthesis is often required for high purity.[1]

Reagents:

  • Potassium borohydride (

    
    )[1]
    
  • 3(5)-tert-butyl-5(3)-methylpyrazole (

    
    )[1]
    

Procedure:

  • Stoichiometry: Mix

    
     and 
    
    
    
    in a 1:4 molar ratio. (The excess pyrazole acts as the solvent).[1]
  • Apparatus: Use a Schlenk flask connected to a gas bubbler (to monitor

    
     evolution).
    
  • The Melt: Heat the mixture under Nitrogen to 230–250°C . The mixture will melt.

  • Monitoring: Hydrogen evolution will be vigorous initially. Continue heating until

    
     evolution ceases (approx. 4-6 hours).
    
    • Mechanistic Note: The reaction proceeds stepwise:

      
      . Stopping too early yields the dihydrobis(pyrazolyl)borate (
      
      
      
      ), which is a bidentate ligand.[1]
  • Workup: Cool the melt to ~100°C and pour into toluene. The unreacted pyrazole is soluble in toluene, while the potassium salt

    
     precipitates.[1]
    
  • Purification: Filter the white solid, wash with hot toluene, and dry under vacuum.

  • Validation:

    
     NMR (diagnostic doublet at approx -6 to -10 ppm).
    
Protocol B: Synthesis of the Zinc Enzyme Model ( )

This protocol synthesizes the Zinc Hydroxide species, a direct analogue of the "activated" water molecule in Carbonic Anhydrase.[1]

Reagents:

  • Ligand:

    
     (from Protocol A)[1]
    
  • Metal Source:

    
     or 
    
    
    
    [1]
  • Solvent: Methanol (MeOH) and Dichloromethane (DCM)[1]

Procedure:

  • Metalation: Dissolve

    
     (1.0 equiv) in DCM.[1]
    
  • Addition: Add a solution of

    
     (1.0 equiv) in MeOH dropwise.
    
    • Observation: A white precipitate (

      
      ) will form immediately.[1]
      
  • Reaction: Stir for 2 hours at Room Temperature (RT).

  • Filtration: Filter through Celite to remove potassium salts.

  • Isolation of Chloride/Perchlorate Intermediate: Evaporate solvent to yield the precursor complex.

  • Hydroxide Conversion: Dissolve the intermediate in THF. Add 1.0 equiv of KOH (aq) or NaOH.[1] Stir for 30 mins.

  • Crystallization: Evaporate THF and recrystallize from DCM/Pentane or Benzene.

Characterization Data (Expected):

  • 
     NMR:  Look for the 3-H pyrazole signal. In 
    
    
    
    symmetry, the three pyrazole rings are equivalent.
  • IR Spectroscopy:

    • B-H Stretch: A sharp, medium-intensity band at 2500–2550 cm⁻¹ .[1] This confirms the B-H bond is intact (crucial for stability).[1]

    • O-H Stretch: A sharp band at ~3600 cm⁻¹ (non-hydrogen bonded) indicates the terminal Zn-OH moiety.[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Precipitate is insoluble in organic solvents Formation of

sandwich complex.[1]
The R-group on the pyrazole is too small. Switch to t-Butyl or Phenyl variants.[3]
Loss of B-H signal in IR/NMR Hydrolysis of the Boron vertex.Reaction was too acidic or wet during ligand synthesis. Ensure anhydrous conditions during the melt.
Multiple sets of NMR signals Fluxional behavior or isomerism.Bulky Tp ligands can exhibit "boat/chair" isomerism in solution. Cool the sample to -40°C to resolve peaks.
Zn-OH converts to dimer Formation of

-hydroxo dimer.
The Zn-OH species is reactive.[4][5][6] Store under inert atmosphere. Exposure to

will convert it to the carbonate (

).[1]

References

  • Trofimenko, S. (1993).[1][4] Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943–980.[1][4] [Link]

  • Parkin, G. (2004).[1][4][7] Synthetic analogues relevant to the structure and function of zinc enzymes. Chemical Reviews, 104(2), 699–767.[1][7] [Link]

  • Looney, A., Han, R., McNeill, K., & Parkin, G. (2001).[1][8] Tris(pyrazolyl)hydroboratozinc hydroxide complexes as functional models for carbonic anhydrase.[1][4][6][8] Journal of the American Chemical Society, 123(35), 8618–8619.[1] [Link]

  • Vahrenkamp, H. (2007).[1] Zinc complexes of pyrazolylborate ligands: from structural to functional models. Accounts of Chemical Research, 32(7), 589–596.[1] [Link]

  • Trofimenko, S. (1986).[1] The coordination chemistry of pyrazole-derived ligands. Progress in Inorganic Chemistry, 34, 115–210.[1] [Link][1]

Sources

Method

Advanced Methodologies for the Synthesis of Organometallic Compounds

Topic: : Inert Atmosphere Protocols & Reagent Handling Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Process Chemists. Focus: Inert Atmosphere Protocols & Organolithium Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Inert Atmosphere Protocols & Reagent Handling Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Process Chemists.

Focus: Inert Atmosphere Protocols & Organolithium Reagent Handling

Abstract & Strategic Overview

The synthesis of organometallic compounds—specifically organolithiums, Grignards, and transition-metal catalysts—requires a departure from standard benchtop chemistry. These reagents are the "scalpels" of organic synthesis, capable of forming Carbon-Carbon bonds with high precision. However, their high reactivity renders them intolerant to atmospheric moisture and oxygen.[1][2]

This guide details the rigorous exclusion of air using Schlenk line techniques and provides validated protocols for the handling, titration, and application of pyrophoric reagents. Success in organometallic synthesis is not merely about following a recipe; it is about maintaining the integrity of the inert atmosphere envelope throughout the reaction vector.

Core Safety Directives (The "Zero-Fail" Standard)

Working with pyrophoric reagents (e.g., t-Butyllithium, Diethylzinc) poses immediate fire hazards.

  • The Rule of Two: Never manipulate pyrophoric reagents alone. A second researcher must be present and aware.

  • Engineering Controls: All transfers must occur within a fume hood with the sash at the lowest operational height or inside an inert atmosphere glovebox.

  • Quenching Protocol: Always have a quenching beaker (isopropanol or tert-butanol) and a Class D fire extinguisher immediately accessible.

Critical Insight: The most common failure mode is not the reaction itself, but the degradation of reagents during transfer. A syringe needle tip exposed to air for 2 seconds can form a clog of lithium oxide/hydroxide, leading to pressure buildup and potential syringe failure.

The Foundation: Inert Atmosphere Systems (Schlenk Line)

The Schlenk line (dual manifold) is the workhorse of organometallic synthesis. It allows for the simultaneous evacuation and back-filling of reaction vessels with inert gas (Nitrogen or Argon).

Visualization: Dual Manifold Schlenk System

The following diagram illustrates the logical flow of a standard Schlenk line setup used for these protocols.

SchlenkLine cluster_0 Inert Gas Line cluster_1 Vacuum Line GasSource Inert Gas Source (Ar or N2) Manifold Dual Manifold (Glass) GasSource->Manifold Positive Pressure Bubbler Oil Bubbler (Pressure Relief) Manifold->Bubbler Exhaust Trap Cold Trap (Liq. N2) Manifold->Trap Vacuum Line VacuumPump High Vacuum Pump (Rotary Vane) Trap->VacuumPump Protection Flask Schlenk Flask (Reaction Vessel) Flask->Manifold Stopcock A (Gas/Vac)

Figure 1: Schematic of a Dual Manifold Schlenk Line. The system allows switching the flask between high vacuum (red path) and inert gas (green path).

Protocol A: Precise Titration of Organolithium Reagents

Why this matters: Commercial organolithium reagents degrade over time. Using an assumed concentration (e.g., "1.6 M") leads to stoichiometry errors, resulting in incomplete conversion or side reactions (e.g., Wurtz coupling).

Method: The Kofron-Baclawski Method (Diphenylacetic Acid) is preferred for its sharp, self-indicating endpoint.

Materials
  • Titrant: Diphenylacetic acid (DPAA), dried in a desiccator.

  • Solvent: Anhydrous THF (freshly distilled or from a solvent columns).

  • Analyte: Organolithium reagent (e.g., n-BuLi).[3][4][5][6][7][8]

Step-by-Step Procedure
  • Setup: Flame-dry a 10 mL Schlenk flask equipped with a stir bar under vacuum. Backfill with Argon. Repeat 3x.

  • Solvent Prep: Add 5.0 mL of anhydrous THF via syringe.

  • Indicator Load: Add exactly 100 mg (0.471 mmol) of Diphenylacetic acid. The solution will be colorless.

  • Titration (Cleaning): Add the organolithium dropwise until a faint yellow color persists.

    • Mechanism:[1][8][9][10][11][12][13][14] The first equivalent deprotonates the carboxylic acid (colorless carboxylate).

    • Note: This "zeros" the solution, scavenging any adventitious moisture.

  • Titration (Active): Reset the syringe volume reading. Continue adding organolithium dropwise.

  • Endpoint: The solution turns from colorless to a deep yellow (formation of the dianion). Stop immediately.

Calculation:



Protocol B: Directed Ortho-Metalation (DoM)

Application: Regioselective functionalization of aromatics.[10] Mechanism: The coordination of the Lithium atom to a Directing Metalation Group (DMG) brings the base into proximity with the ortho-proton, lowering the activation energy for deprotonation (Complex Induced Proximity Effect - CIPE).

Visualization: DoM Mechanism (CIPE)

DoM_Mechanism Substrate Substrate (Ar-DMG) Complex Pre-Lithiation Complex Substrate->Complex + R-Li (Coordination) TS Transition State (Agostic Interaction) Complex->TS Deprotonation Intermediate Ortho-Lithiated Species TS->Intermediate - R-H Product Functionalized Product Intermediate->Product + Electrophile (E+)

Figure 2: The Directed Ortho-Metalation (DoM) pathway.[15] The DMG (Directing Metalation Group) anchors the lithium reagent, enforcing regioselectivity.

Experimental Protocol
  • Vessel Prep: Equip a 50 mL 2-neck flask with a temperature probe and a nitrogen inlet. Flame-dry under vacuum.

  • Reagent Charge: Add Substrate (1.0 equiv) and anhydrous THF. Cool to -78°C (Dry Ice/Acetone bath).

    • Why -78°C? To prevent the organolithium from attacking the DMG itself (nucleophilic attack) rather than acting as a base.

  • Metalation: Add s-BuLi or t-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Observation: A color change often indicates anion formation.[6]

  • Incubation: Stir at -78°C for 1 hour.

  • Quench/Trapping: Add the Electrophile (e.g., MeI, DMF, I2) (1.2 equiv) neat or in THF solution.

  • Workup: Allow to warm to Room Temperature (RT). Quench with saturated NH4Cl.

Data Summary: Solvent & Reagent Compatibility
SolventMelting Point (°C)Boiling Point (°C)Compatibility with R-LiNotes
THF -10866Good < 0°CReacts with n-BuLi above 0°C (cleavage).
Diethyl Ether -11635ExcellentSafer for t-BuLi; higher ignition risk.
Hexane -9569ExcellentPoor solubility for polar intermediates.
DCM -9740INCOMPATIBLE Reacts violently (Carbene formation).
References
  • Kofron, W. G., & Baclawski, L. M. (1976).[3][5][7] A convenient method for estimation of alkyllithium concentrations.[3][7][16] Journal of Organic Chemistry, 41(10), 1879–1880.

  • UCLA Environment, Health & Safety. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry & Biochemistry.

  • Clayden, J. (2004).[4] Organolithiums: Selectivity for Synthesis. Pergamon.

  • The Schlenk Line Survival Guide. (2023). An Illustrated Guide to Schlenk Line Techniques.

  • Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides.[13] Pure & Applied Chemistry.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Scorpionate Ligands

This Application Note is designed as a definitive technical guide for the microwave-assisted synthesis of scorpionate ligands (poly(pyrazolyl)borates). It prioritizes safety, reproducibility, and high-throughput efficien...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the microwave-assisted synthesis of scorpionate ligands (poly(pyrazolyl)borates). It prioritizes safety, reproducibility, and high-throughput efficiency.

Executive Summary

The synthesis of poly(pyrazolyl)borate ("scorpionate") ligands, originally pioneered by Trofimenko, traditionally requires harsh thermal conditions (melts >180°C) and prolonged reaction times (24–72 hours). This often leads to sublimation of volatile pyrazoles, inconsistent yields, and difficult purification.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving selectivity between bis- (Bp) and tris- (Tp) substituted species. By leveraging the high dipolar coupling of molten pyrazoles, researchers can achieve rapid, uniform heating that is impossible with conventional convection mantles.

Key Advantages of Microwave Protocol
FeatureConventional Thermal MeltMicrowave-Assisted
Reaction Time 6 – 48 Hours10 – 45 Minutes
Energy Transfer Convection/Conduction (Slow, Gradient)Dielectric Heating (Instant, Volumetric)
Selectivity (Bp vs Tp) Difficult (Thermodynamic control)Tunable (Kinetic control via T/t)
Yield 50 – 70% (variable)>85% (reproducible)

Mechanistic Rationale

The formation of scorpionates proceeds via the nucleophilic attack of pyrazolide anions on the borohydride center, accompanied by the evolution of hydrogen gas.

Dielectric Heating of the "Melt"

In solvent-free conditions, pyrazole (m.p. 70°C) acts as both reagent and solvent. Nitrogen-rich heterocycles exhibit a high loss tangent (


), meaning they couple efficiently with 2.45 GHz irradiation.
  • Mechanism: The oscillating electric field aligns the dipoles of the molten pyrazole. Molecular friction generates internal heat rapidly, overcoming the high activation energy required to displace the third hydride (the rate-determining step for Tp formation).

Reaction Pathway Diagram

The following diagram illustrates the stepwise substitution pathway and the critical divergence point between Bp and Tp ligands.

ScorpionatePathway cluster_conditions Microwave Control Parameters BH4 Borohydride [BH4]- Mono Mono(pyrazolyl)borate [H3B(pz)]- BH4->Mono + HpZ, - H2 Fast Bp Bis(pyrazolyl)borate [H2B(pz)2]- (Bp) Mono->Bp + HpZ, - H2 < 140°C Tp Tris(pyrazolyl)borate [HB(pz)3]- (Tp) Bp->Tp + HpZ, - H2 > 180°C (MW Critical Step) Tetra Tetrakis(pyrazolyl)borate [B(pz)4]- Tp->Tetra + HpZ, - H2 Overheating/Excess Time

Figure 1: Stepwise substitution of borohydride. The Bp


 Tp transition requires the highest energy input, effectively targeted by microwave irradiation.

Equipment & Safety Protocols

Required Instrumentation
  • Reactor: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: Open-vessel system or actively vented pressure vials.

    • Critical Warning: This reaction generates 3 moles of

      
       gas per mole of product. Do NOT use standard sealed crimp-top vials  without pressure relief capabilities. Explosion risk is high.
      
  • Stirring: Magnetic stir bar (Teflon coated).

Safety Directives
  • Gas Evolution: Ensure the microwave cavity is ventilated to a fume hood.

  • Thermal Runaway: Molten salts absorb microwaves efficiently. Use IR temperature sensors (fiber optic probes are preferred for accuracy) to prevent overheating which leads to [B(pz)4]- impurities.

Experimental Protocols

Protocol A: Synthesis of Potassium Tris(1-pyrazolyl)borate (K[Tp])

Target: The parent scorpionate ligand. Scale: 5 mmol

Reagents:

  • Potassium Borohydride (

    
    ): 0.27 g (5.0 mmol)
    
  • Pyrazole (

    
    ): 1.70 g (25.0 mmol) [5 equivalents]
    
    • Note: Excess pyrazole serves as the solvent "melt".

Procedure:

  • Preparation: Grind

    
     and Pyrazole together in a mortar to ensure intimate mixing. Transfer to a 35 mL microwave vessel.
    
  • Setup: Insert a magnetic stir bar. If using a dedicated reactor, attach the reflux condenser/venting manifold.

  • Irradiation Method (Ramp-to-Temperature):

    • Power: Dynamic (Max 300W)

    • Ramp Time: 5 minutes to 180°C.

    • Hold Time: 15 minutes at 180°C.

    • Stirring: High (to facilitate gas escape).

  • Workup:

    • Allow the melt to cool to ~90°C (before solidification).

    • Pour the hot melt into 50 mL of stirring toluene. The K[Tp] will precipitate as a white solid; excess pyrazole remains in solution.

    • Filter the white solid and wash with hot toluene (

      
       mL) followed by hexanes.
      
  • Purification: Recrystallize from methanol/ether if necessary.

Yield: ~90% (White powder) Characterization:


B NMR (DMSO-

):

-1.2 ppm (doublet,

Hz).
Protocol B: Synthesis of Potassium Tris(3,5-dimethyl-1-pyrazolyl)borate (K[Tp*])

Target: Sterically bulky ligand for stabilizing reactive metal centers. Challenge: The methyl groups increase steric hindrance, requiring higher energy to force the third substitution.

Reagents:

  • 
    : 0.27 g (5.0 mmol)
    
  • 3,5-Dimethylpyrazole (

    
    ): 2.40 g (25.0 mmol)
    

Procedure:

  • Preparation: Mix reagents in the vessel.

  • Irradiation Method:

    • Temperature: 200°C (Higher T required for steric bulk).

    • Ramp: 5 minutes.

    • Hold Time: 20 minutes.

  • Workup:

    • Cool to 100°C.

    • Quench with 50 mL Hexanes . (Tp* is more soluble in toluene than parent Tp; hexanes ensures precipitation).

    • Filter and wash with pentane.

Expert Insight: If


B NMR shows significant Bp* (triplet at 

-9 ppm), return the crude solid to the microwave with fresh

and irradiate for an additional 10 minutes.
Protocol C: Selective Synthesis of Bis(pyrazolyl)borate (K[Bp])

Target: The bidentate analog. Strategy: Kinetic control. By limiting temperature and stoichiometry, the reaction stops at the disubstituted stage.

Reagents:

  • 
    : 5.0 mmol
    
  • Pyrazole: 10.0 mmol (2.0 equivalents - Strict Stoichiometry)

  • Solvent: Diglyme (5 mL)

    • Note: A high-boiling solvent is used here to dilute the reagents and prevent local overheating that drives Tp formation.

Procedure:

  • Irradiation Method:

    • Temperature: 140°C.[1]

    • Hold Time: 10 minutes.

  • Workup:

    • Precipitate product by adding the reaction mixture to 50 mL of diethyl ether.

    • Filter immediately.

Yield: ~80% Characterization:


B NMR: Triplet at 

-5 to -10 ppm range.

Workflow Visualization

The following diagram outlines the operational workflow for the microwave synthesis, highlighting the critical "Decision Gate" based on NMR analysis.

MW_Workflow Start Reagent Prep (Grind KBH4 + Excess Pz) Load Load Reactor (Open Vessel/Vent) Start->Load MW MW Irradiation 180-200°C, 15-20 min Load->MW Cool Cool to ~90°C (Molten State) MW->Cool Quench Quench in Toluene/Hexane Cool->Quench Filter Filtration Quench->Filter Check QC: 11B NMR Filter->Check Success Final Product K[Tp] or K[Tp*] Check->Success Doublet (-1.2 ppm) Fail Incomplete (Bp present) Check->Fail Triplet (-9 ppm) Retry Add excess Pz Re-irradiate 10 min Fail->Retry Retry->MW

Figure 2: Operational workflow with Quality Control decision gate.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Low Yield Product dissolves in washIncorrect quench solventUse Hexanes/Pentane for alkyl-substituted Tp* ligands.
Impurity

B NMR shows singlet
Tetrakis [B(pz)4]- formationTemperature too high or time too long. Reduce T by 10°C.
Incomplete Rxn

B NMR shows triplet
Bp formationInsufficient energy to overcome activation barrier. Increase T or Pz excess.
Vessel Failure Overpressure error

gas accumulation
MUST use vented system. Reduce scale if using sealed vials (max 1 mmol).

References

  • Trofimenko, S. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. Link

  • Pellei, M., et al. (2022).[2] Unprecedented Mechanochemical Synthesis and Heterogenization of a C-Scorpionate Au(III) Catalyst. International Journal of Molecular Sciences. Link

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Burzlaff, N. (2000). A new route to tris(pyrazolyl)borate ligands. Journal of the Chemical Society, Dalton Transactions. Link

Sources

Method

Role in stabilizing low-coordinate metal complexes

Application Note: Steric and Dispersive Stabilization of Low-Coordinate Metal Complexes Executive Summary In drug development, the efficiency of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) relies entirely...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Steric and Dispersive Stabilization of Low-Coordinate Metal Complexes

Executive Summary

In drug development, the efficiency of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) relies entirely on the accessibility of low-coordinate metal species (typically 12- or 14-electron intermediates). These species, such as mono-ligated Pd(0), are highly reactive and prone to aggregation into inactive "black metal."

This guide details the role of sterically demanding ligands —specifically N-Heterocyclic Carbenes (NHCs) and bulky amides—in stabilizing these transient species. We move beyond simple steric bulk to explore the critical role of London Dispersion Forces (LDF) in thermodynamic stabilization. This document provides actionable protocols for ligand selection and the isolation of low-coordinate Iron (Fe) and Palladium (Pd) complexes.

Mechanistic Principles: Beyond "Just Bulk"

Historically, stabilization was attributed solely to the "picket fence" concept (kinetic shielding). Modern organometallic theory confirms that London Dispersion Forces between the ligand wingtips and the metal/substrate are equally critical for thermodynamic stability.

The Stabilization Logic (Graphviz)

The following diagram illustrates the interplay between Percent Buried Volume (


) and electronic effects in preventing catalyst decomposition.

StabilizationLogic LowCoord Low-Coordinate Metal (12e- / 14e- Species) Agg Aggregation / Decomposition (Inactive Black Metal) LowCoord->Agg Unprotected Catalysis Sustained Catalytic Cycle (High TOF) LowCoord->Catalysis Controlled Reactivity Ligand Bulky Ligand (NHC / Biaryl Phosphine) Sterics Steric Bulk (%V_bur > 35%) Ligand->Sterics Design Dispersion London Dispersion Forces (Attr. Interaction ~20 kcal/mol) Ligand->Dispersion Wingtip Interaction Sterics->LowCoord Kinetic Shielding Sterics->Agg Prevents Dispersion->LowCoord Thermodynamic Stabilization

Figure 1: The dual-mode stabilization mechanism where steric bulk prevents dimerization (kinetic) while dispersion forces provide thermodynamic adhesion of the ligand to the metal center.

Ligand Selection Guide

To stabilize a low-coordinate center (e.g., T-shaped Pd(II) or Linear Fe(II)), the ligand must occupy a specific volume of the metal's coordination sphere. This is quantified by Percent Buried Volume (


) .[1][2]

Table 1: Steric and Electronic Parameters of Key Ligands

Ligand ClassSpecific Ligand

(approx.)[1][2][3]
Electronic Character (TEP)Application
Standard NHC IMes ~33%Strong

-donor
General purpose; often insufficient for 2-coordinate isolation.
Bulky NHC IPr ~35-37%Strong

-donor
Gold standard for Pd-catalyzed couplings; stabilizes 14e- Pd(0).
Super-Bulky NHC IPr *~50%Strong

-donor
Isolating highly reactive low-valent species (e.g., Pd(0)-alkene).
Bulky Amide

VariableAnionic

-donor
Stabilizing 2-coordinate open-shell metals (Fe, Co) via dispersion.
Biaryl Phosphine XPhos ~40%Mod.

-donor
Excellent for Pd-catalyzed amination; creates mono-ligated Pd(0).

Note:


 values are calculated based on a sphere radius of 3.5 Å.[4]

Protocol A: Isolation of Two-Coordinate Iron(II) Complexes

Objective: Synthesize a linear, two-coordinate Iron(II) complex,


, stabilized by dispersion forces. This serves as a model for handling highly reactive, low-coordinate first-row transition metals.

Safety: This protocol requires a Glovebox (


 ppm). Pyrophoric reagents involved.
Materials:
  • Precursor:

    
     (anhydrous) or 
    
    
    
    .
  • Ligand Salt:

    
     (Dipp = 2,6-diisopropylphenyl).
    
  • Solvent: Diethyl ether (dried/degassed), Pentane.

Step-by-Step Methodology:
  • Ligand Salt Preparation:

    • Dissolve

      
       in hexanes at -78°C.
      
    • Add n-BuLi (1.05 equiv) dropwise. Warm to RT and stir for 2 hours.

    • Remove volatiles in vacuo to isolate the Lithium salt as a white powder.

  • Metalation (The Critical Step):

    • Suspend

      
       (1.0 equiv, 126 mg) in diethyl ether (10 mL) in a scintillation vial.
      
    • Separately, dissolve

      
       (2.0 equiv, 510 mg) in diethyl ether (10 mL).
      
    • Slow Addition: Add the ligand solution to the iron suspension dropwise over 10 minutes at room temperature.

    • Observation: The solution will turn from off-white/grey to a deep red/orange color.

  • Purification:

    • Stir for 4 hours. The byproduct (LiCl) will precipitate.

    • Filter the solution through a Celite pad (inside the glovebox).

    • Remove solvent in vacuo to obtain a red oil or solid.

  • Crystallization:

    • Redissolve in a minimum amount of pentane.

    • Store at -35°C for 24 hours.

    • Result: Red crystals of

      
      .
      

Self-Validation Check:

  • Color: Must be deep red. Green/Brown indicates oxidation to Fe(III).

  • Magnetism: The complex is High-Spin (

    
    ). 
    
    
    
    NMR will be paramagnetically broadened (useless for structure, but useful for purity check—look for absence of free ligand peaks).

Protocol B: Stabilizing Low-Coordinate Pd(0) for Catalysis

Objective: Generate and stabilize the 14-electron


 active species from a stable Pd(II) precatalyst. This is the "working" protocol for drug discovery applications.
Workflow Diagram (Graphviz)

PdActivation Precat Pd(II) Precatalyst (PEPPSI-IPr or Pd(allyl)) Active 14e- Active Species [Pd(IPr)] Precat->Active Activation (-HX, -L) Base Base / Reductant (KOtBu / Isopropanol) Base->Active Promotes OxAdd Oxidative Addition (Ar-Cl) Active->OxAdd Enters Cycle

Figure 2: Activation pathway generating the low-coordinate Pd(0) species.

Methodology (In-situ Generation):
  • Reagents:

    • Precatalyst:

      
       (Air stable solid).
      
    • Base:

      
       (1.1 equiv).
      
    • Solvent: Isopropanol (IPA) or Dioxane.

  • Activation Protocol:

    • Charge the reaction vessel with

      
       (1-2 mol%).
      
    • Add the aryl halide and nucleophile.

    • Add

      
      .
      
    • Mechanism: The alkoxide attacks the allyl ligand, eliminating it as a diene. The Pd(II) is reduced to Pd(0).

    • Stabilization: The bulky IPr ligand immediately coordinates to the Pd(0), preventing aggregation. The resulting species is the monoligated

      
      , loosely solvated.
      
  • Why this works:

    • Without IPr, the Pd(0) would form nanoparticles.

    • The Wingtip groups (diisopropylphenyl) of IPr wrap around the Pd, creating a protective pocket (High

      
      ) while the carbene carbon donates electron density.
      

References

  • Clavier, H., & Nolan, S. P. (2010).[5] Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-861. Link

  • Liptrot, D. J., & Power, P. P. (2017). London dispersion forces in sterically crowded inorganic and organometallic molecules.[6][7] Nature Reviews Chemistry, 1(1), 0004. Link

  • Hicks, J., & Jones, C. (2015).[8] Low-Coordinate Cobalt(I) Complexes Stabilized by an Extremely Bulky Amide Ligand.[8] Organometallics, 34(11), 2118–2121. Link

  • Holland, P. L. (2008). Electronic Structure and Reactivity of Three-Coordinate Iron Complexes. Accounts of Chemical Research, 41(8), 905–914. Link

  • Zapf, L., & Rivard, E. (2026).[1] Achieving (quasi)-monocoordination in metal complexes with an exceptionally bulky carbene ligand.[1] Chemical Science. Link

Sources

Application

Application Note: Advanced Methodologies in the Development of Antifungal Agents

Introduction: The Eukaryotic Challenge The development of antifungal agents presents a unique pharmacological challenge compared to antibacterial discovery. Because fungi are eukaryotes, they share significant homology w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Eukaryotic Challenge

The development of antifungal agents presents a unique pharmacological challenge compared to antibacterial discovery. Because fungi are eukaryotes, they share significant homology with human host cells in their metabolic machinery (ribosomes, cytoskeleton, and DNA replication). Consequently, the "therapeutic window"—the gap between efficacy and host toxicity—is often narrow.

Successful development requires assays that are not only sensitive but highly specific to fungal-unique targets: Ergosterol biosynthesis (cell membrane) and


-(1,3)-D-Glucan synthesis  (cell wall).

This guide details the transition from phenotypic screening to target validation, utilizing protocols adapted from CLSI (Clinical and Laboratory Standards Institute) standards but optimized for the high-throughput demands of drug discovery.

Application Note: High-Throughput Phenotypic Screening (HTS)

The Limitation of Optical Density

Standard CLSI M27-A4 protocols rely on visual scoring or Optical Density (OD) at 600 nm. However, in HTS, OD is prone to artifacts:

  • Filamentous Fungi: Aspergillus spp.[1] form hyphal clumps that scatter light irregularly, causing high noise.

  • Drug Precipitation: Many chemical library compounds precipitate in aqueous media, mimicking fungal growth in OD readings.

The Solution: Resazurin (Alamar Blue) Viability Assay

We utilize a resazurin-based reduction assay. Metabolically active cells reduce non-fluorescent resazurin (blue) to highly fluorescent resorufin (pink). This provides a direct readout of viability rather than just biomass, bypassing precipitation artifacts.

Workflow Visualization

The following diagram outlines the logic flow for a robust HTS campaign, filtering for true antifungal hits.

HTS_Workflow Library Compound Library (DMSO Stocks) Dispense Acoustic Dispensing (Echo/Pin Tool) Library->Dispense Incubation Incubation (35°C, 24-48h) Dispense->Incubation Inoculum Fungal Inoculum prep (RPMI + MOPS) Inoculum->Incubation Dye_Add Add Resazurin (0.01% w/v) Incubation->Dye_Add Readout Fluorescence Read (Ex 530nm / Em 590nm) Dye_Add->Readout Hit_Select Hit Selection (>80% Inhibition) Readout->Hit_Select

Figure 1: High-Throughput Screening Workflow utilizing fluorescence-based viability detection to eliminate false positives caused by compound precipitation.

Application Note: Mechanism of Action (MoA) Profiling

Once a "hit" is identified, determining its target is critical. The two primary fungal-specific pathways are the cell wall and the cell membrane.

Target Landscape
  • Azoles (e.g., Fluconazole): Inhibit ERG11 (Lanosterol 14

    
    -demethylase), blocking ergosterol synthesis.
    
  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol, forming pores.

  • Echinocandins (e.g., Caspofungin): Inhibit FKS1 (

    
    -1,3-glucan synthase), destabilizing the cell wall.
    

MoA_Pathways AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol ERG11 UDP_Glucose UDP-Glucose Glucan Beta-1,3-Glucan (Cell Wall Strength) UDP_Glucose->Glucan Glucan Synthase (FKS1) Azoles Azoles (Target ERG11) Azoles->Lanosterol Inhibits Echinocandins Echinocandins (Target FKS1) Echinocandins->Glucan Inhibits

Figure 2: Primary antifungal targets. Azoles interrupt the ergosterol pathway, while Echinocandins block cell wall construction.

Experimental Protocols

Protocol A: Sterol Quantitation Method (SQM)

Purpose: To confirm if a hit acts via the ergosterol pathway (Azole-like).[2] Principle: Saponification releases sterols, which are extracted with heptane.[3] Ergosterol has a unique UV absorption signature (4-peak curve) between 240-300 nm.[2][4]

Materials:

  • Alcoholic KOH (25g KOH + 35ml H2O, brought to 100ml with Ethanol).

  • n-Heptane.

  • UV-transparent quartz cuvettes.

Procedure:

  • Culture: Grow C. albicans in the presence of sub-MIC concentrations of the test compound for 16 hours.

  • Harvest: Centrifuge (2500 x g, 5 min) and wash pellets with sterile H2O. Record wet weight.

  • Saponification: Resuspend pellet in 3 mL Alcoholic KOH. Vortex vigorously. Incubate at 85°C for 1 hour (water bath).

    • Critical Step: This lyses the cells and releases sterols from esters.

  • Extraction: Allow to cool. Add 1 mL H2O and 3 mL n-heptane. Vortex for 3 minutes.

  • Separation: Allow layers to separate. The top layer is the heptane fraction containing sterols.

  • Readout: Scan the heptane layer from 240 nm to 300 nm .

    • Analysis: Calculate the ratio of peak heights. A decrease in the 281.5 nm peak relative to controls indicates ergosterol inhibition.

Protocol B: Aniline Blue Glucan Assay

Purpose: To confirm if a hit acts via Cell Wall inhibition (Echinocandin-like). Principle: Aniline Blue fluorochrome binds specifically to


-(1,3)-D-glucan, not chitin or cellulose.

Procedure:

  • Treatment: Treat cultures with test compound for 12-24 hours.

  • Staining: Wash cells in PBS. Resuspend in 0.05% Aniline Blue (in 0.1M glycine-NaOH buffer, pH 9.5).

  • Incubation: Incubate for 30 minutes in the dark.

  • Readout: Measure fluorescence.

    • Excitation: 400 nm

    • Emission: 460 nm

    • Interpretation: Reduced fluorescence compared to control indicates inhibition of Glucan Synthase.

Protocol C: Checkerboard Synergy Assay

Purpose: To assess if the new agent works synergistically with existing standards (e.g., Fluconazole).

Data Analysis (FICI Calculation): The Fractional Inhibitory Concentration Index (FICI) is the gold standard for defining synergy.



Interpretation Table:

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Highly desirable; allows dose reduction.
> 0.5 – 4.0 Indifferent No interaction (Additive).
> 4.0 Antagonism STOP. Drug combination reduces efficacy.
Protocol D: Biofilm Inhibition (XTT Reduction Assay)

Purpose: Candida biofilms on medical devices are highly resistant. Standard MICs do not apply. This assay measures metabolic activity in sessile cells.

Critical Modification: Unlike planktonic cells, biofilm basal layers are metabolically quiescent. You MUST supplement the XTT solution with glucose to drive metabolic reduction of the tetrazolium salt.

Procedure:

  • Biofilm Formation: Seed

    
     cells/mL in RPMI into 96-well plates. Incubate 24h at 37°C.
    
  • Wash: Gently wash with PBS to remove non-adherent cells.

  • Drug Treatment: Add fresh RPMI + Test Compound. Incubate 24h.

  • XTT Preparation:

    • Dissolve XTT (0.5 mg/mL) in PBS.

    • Add Menadione (1 µM final) as an electron coupler.

    • Add Glucose (200 mM final). Note: Without glucose, the signal will be too weak for robust quantification.

  • Incubation: Add 100 µL XTT solution to wells. Incubate 2 hours in the dark.

  • Readout: Measure Absorbance at 492 nm .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[5]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[1] Breakpoint tables for interpretation of MICs for antifungal agents, Version 10.0.[1]

  • Arthington-Skaggs, B. A., et al. (1999).[2] "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans."[2] Journal of Clinical Microbiology, 37(10), 3332–3337.[3]

  • Koenig, S., et al. (2017).[6] "Quantitative assay of β-(1,3)-β-(1,6)-glucans from fermentation broth using aniline blue." Carbohydrate Polymers, 174, 1-125.

  • Pierce, C. G., et al. (2008). "A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and their susceptibility testing." Nature Protocols, 3, 1494–1500.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alkali Poly(pyrazolyl)borate Ligands

Topic: Purification & Handling of Scorpionate Salts (Li, Na, K) Ticket ID: SCORP-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1] Introduction Welcome to the Advanced Support Hub for Poly(pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Scorpionate Salts (Li, Na, K)

Ticket ID: SCORP-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open[1]

Introduction

Welcome to the Advanced Support Hub for Poly(pyrazolyl)borate chemistry. As a Senior Application Scientist, I understand that while the synthesis of "Scorpionate" ligands (Tp, Tp*, etc.) appears deceptively simple—often just a melt of borohydride and pyrazole—the purification is where experiments fail.

The crude "melt" often contains unreacted pyrazole, "over-substituted" tetrakis(pyrazolyl)borate, or regio-isomeric mixtures that can invisibly sabotage your downstream coordination chemistry. This guide prioritizes purity over yield . We treat these ligands not just as reagents, but as precision engineering tools.

Part 1: Troubleshooting & FAQs

Issue 1: The "Sticky" Solid (Excess Pyrazole Contamination)

User Report: "My K[Tp*] product is sticky or smells strongly of pyrazole. The NMR shows a broad singlet around 12-13 ppm."[1]

  • Diagnosis: You have unreacted neutral pyrazole trapped in the crystal lattice. This is common in "melt" syntheses where excess ligand is used to drive kinetics.

  • The Fix: The "Trofimenko Wash" .

    • Logic: Alkali scorpionate salts are ionic and insoluble in non-polar aromatics (toluene) or ethers.[1] Neutral pyrazoles are highly soluble in these solvents.

    • Action: Pulverize your crude solid.[1] Suspend it in dry toluene. Sonicate (don't just stir) for 20 minutes. Filter. Repeat with diethyl ether.

    • Self-Validating Check: Take a small aliquot of your washed solid.[1] Dissolve in D₂O or MeCN-d₃.[1] If the 1H NMR shows a peak >12 ppm (N-H), wash again. The pure salt has no exchangeable protons.

Issue 2: The "Split" Methyl Peaks (Regioisomerism)

User Report: "I synthesized K[Tp*] (3,5-dimethyl). The methyl region in NMR should be two singlets, but I see splitting or multiple sets."

  • Diagnosis: Regio-isomer contamination (3,4-shift).

  • Causality: At high melt temperatures (>240°C), the pyrazole can isomerize, or the boron can bind to the nitrogen adjacent to a bulky group if the thermodynamics aren't controlled.

  • The Fix: Fractional Crystallization from Acetonitrile (MeCN).

    • Logic: Isomers pack differently.[1] The symmetric 3,5-isomer crystallizes efficiently as a solvate (e.g., K[Tp*][1]·xMeCN), while asymmetric impurities remain in the mother liquor.

    • Action: Dissolve the crude salt in boiling MeCN. Filter hot (removes KBH₄ residues).[1] Allow to cool slowly to -20°C. Do not crash precipitate.

Issue 3: Decomposition in Solution

User Report: "My ligand solution turns cloudy or precipitates boric acid over time."

  • Diagnosis: Hydrolysis of the B-N bond.

  • Causality: The B-N bond in scorpionates is acid-sensitive.[1] Even slightly acidic water (pH < 6) or protic solvents can protonate the pyrazole, breaking the bond.

  • The Fix: pH Buffering & Dry Solvents.

    • Action: Never store these ligands in water for long periods. If aqueous work is necessary, ensure pH > 8 (add a trace of KOH). For organic solvents, store over molecular sieves.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Purification (Melt Method Cleanup)

Applicable for K[Tp], K[Tp], and bulky derivatives.*

Prerequisites:

  • Crude melt solid (gray/white hard mass).[1]

  • Solvents: Toluene (Dry), MeCN (Dry), Et₂O (Dry).[1]

StepActionTechnical Rationale
1 Pulverization Grind the crude melt into a fine powder under inert atmosphere (glovebox/Schlenk).[1] Surface area is critical for extraction.[1]
2 The Non-Polar Wash Suspend powder in Toluene (10 mL/g). Sonicate 15 min. Filter. Repeat with Et₂O.
3 The Polar Extraction Extract the filter cake with boiling MeCN or Acetone. Filter hot through Celite.[1]
4 Crystallization Concentrate the filtrate to ~50% volume. Cool to -20°C.
5 Desolvation (Optional) Heat crystals to 80°C under high vacuum (10⁻³ mbar) for 4h.
Protocol B: Separation of Regioisomers (The MeCN Route)

Specific for substituted pyrazoles (e.g., 3-phenyl, 3-tBu).[1]

  • Dissolution: Dissolve the crude mixture in minimum boiling Acetonitrile.

  • Hot Filtration: Remove insoluble inorganic residues.[1]

  • Stepwise Cooling:

    • Cool to Room Temp: Harvest Crop 1 (Usually the symmetric, thermodynamically stable isomer).

    • Cool Supernatant to -30°C: Harvest Crop 2 (Check NMR; often contains mixed isomers).[1]

  • Validation: Run 11B NMR. The symmetric isomer will show a sharp doublet (coupling to H). Impurities often appear as broad multiplets or shifted peaks.[1]

Part 3: Data & Visualization

Solubility Profile for Purification Strategy

Use this table to design your wash steps.

Compound ClassToluene/BenzeneDiethyl EtherAcetonitrile (MeCN)WaterTHF
Neutral Pyrazole Soluble (Wash solvent)Soluble (Wash solvent)SolubleSolubleSoluble
Alkali Salt (K[Tp]) Insoluble Insoluble Soluble (Hot) Soluble (Unstable)Sparingly Soluble
KBH₄ (Residue) InsolubleInsolubleInsolubleReactsInsoluble
Tl[Tp] (Thallium) Soluble (Hot)Sparingly SolubleSolubleInsolubleSoluble
Workflow Visualization
Diagram 1: The Purification Decision Tree

How to handle your crude reaction mixture.

Purification_Tree Start Crude Melt Solid (Contains K[Tp], KBH4, Pyrazole) Grind Step 1: Pulverize & Suspend in Toluene/Ether Start->Grind Filter1 Filtration Grind->Filter1 Filtrate1 Filtrate (Liquid) Contains: Excess Pyrazole Filter1->Filtrate1 Discard Solid1 Solid Residue Contains: K[Tp] + KBH4 Filter1->Solid1 Keep Extract Step 2: Extract Solid with Boiling MeCN or Acetone Solid1->Extract Filter2 Hot Filtration Extract->Filter2 Solid2 Solid Residue Discard (KBH4/Borates) Filter2->Solid2 Discard Filtrate2 Filtrate (Liquid) Contains: Pure K[Tp] Filter2->Filtrate2 Keep Cryst Step 3: Crystallize (-20°C) Filtrate2->Cryst Final Pure Crystalline K[Tp] Cryst->Final

Caption: Logical flow for separating ionic scorpionate salts from neutral organic impurities and inorganic residues.

Diagram 2: Isomer Control Mechanism

Why temperature control matters in synthesis.

Isomer_Control Reactants KBH4 + 3,5-Me2Pz Temp_Low Temp < 180°C Reactants->Temp_Low Temp_Opt Temp 200-220°C Reactants->Temp_Opt Temp_High Temp > 250°C Reactants->Temp_High Bis Bis-substituted K[H2B(Pz)2] (Under-reaction) Temp_Low->Bis Kinetic Trap Tris Tris-substituted K[HB(Pz)3] (Target) Temp_Opt->Tris Thermodynamic Product Tetrakis Tetrakis / Isomers (Over-reaction) Temp_High->Tetrakis Degradation/Rearrangement

Caption: Temperature dependence of the melt synthesis. 200-220°C is typically the "Goldilocks" zone for Tp.*[1]

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews, 93(3), 943–980.

  • Trofimenko, S. (1967). Boron-Pyrazole Chemistry.[1][2][3][4][5][6] II. Poly(1-pyrazolyl)borates. Journal of the American Chemical Society, 89(13), 3170–3177.

  • Bailey, P. J., et al. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances/Dalton Transactions (Contextual).

  • Inorganic Syntheses. (2002). Potassium Tris(3,5-dimethylpyrazolyl)borate. Volume 33, Chapter 4. [1]

Sources

Optimization

Technical Support Center: Optimization of Potassium Diphenyl-di(pyrazol-1-yl)boranuide Synthesis

Executive Summary & Mechanism Potassium diphenyl-di(pyrazol-1-yl)boranuide (commonly referred to as Potassium diphenylbis(pyrazolyl)borate, or ) is a "scorpionate" ligand precursor.[1] Unlike the hydrido-tris(pyrazolyl)b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Potassium diphenyl-di(pyrazol-1-yl)boranuide (commonly referred to as Potassium diphenylbis(pyrazolyl)borate, or


) is a "scorpionate" ligand precursor.[1] Unlike the hydrido-tris(pyrazolyl)borates (

) which form via melt fusion of

, the diphenyl derivatives require a condensation pathway or salt metathesis because the B-Ph bonds must be pre-installed.

The Primary Challenge: The synthesis is an equilibrium-driven condensation.



Yield Failure Mode: Failure to remove water pushes the equilibrium left, resulting in starting material contamination (


) or hydrolysis of the product.

Standardized Optimization Protocols

Method A: The Azeotropic Condensation (Recommended for Scale-up)

Best for labs with standard Schlenk lines but limited glovebox capacity.

Reagents:

  • Diphenylborinic acid (

    
    ):  1.0 eq. (Note: Often supplied as the stable ethanolamine ester; see Pre-treatment below).
    
  • Pyrazole (

    
    ):  2.05 eq. (Slight excess).
    
  • Potassium Hydroxide (KOH): 1.0 eq. (Must be dry pellets, powdered).

  • Solvent: Toluene (Anhydrous).

Protocol:

  • Pre-treatment (If using Ethanolamine ester): Dissolve ester in dilute HCl/Ether. Separate organic layer, dry over

    
    , and evaporate to obtain free 
    
    
    
    as a thick oil/solid. Use immediately.
  • Setup: 2-neck RBF equipped with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine

    
    , 
    
    
    
    , and
    
    
    in Toluene.
  • Reflux: Heat to vigorous reflux (

    
    ). Water will collect in the trap.
    
  • Duration: Run until water evolution ceases (typically 4–6 hours).

  • Workup: Filter hot to remove unreacted KOH/impurities. Cooling the filtrate yields the product as a white crystalline precipitate.

Method B: The Anhydrous Metathesis (High Purity / Low Yield Risk)

Best for strict anhydrous applications.

Reagents:

  • Diphenylboron chloride (

    
    ):  1.0 eq.
    
  • Potassium Pyrazolide (

    
    ):  2.0 eq. (Generated from 
    
    
    
    ).
  • Solvent: THF (Dry).

Protocol:

  • Suspend

    
     in THF at 
    
    
    
    .
  • Dropwise add

    
    .
    
  • Warm to RT and stir for 12 hours.

  • Filter off KCl salts. Evaporate THF.

Troubleshooting Guide (Q&A)

Category: Yield & Stoichiometry[3][4]

Q: My yield is consistently below 40%. What is the root cause? A: The culprit is almost always water retention . In Method A, if the water is not physically removed (Dean-Stark) or chemically sequestered, the reaction reverses.

  • Fix: Switch to Toluene/Xylene and ensure your Dean-Stark trap is functioning. Do not use Ethanol or Methanol as solvents, as they solubilize the product and prevent crystallization.

Q: I am using the Diphenylborinic acid ethanolamine ester directly. Is this allowed? A: No. The amine coordinates strongly to the boron.

  • Reasoning: The pyrazole cannot displace the chelating ethanolamine group under mild conditions.

  • Fix: You must perform the acid hydrolysis step to free the

    
     before starting the ligand synthesis.
    
Category: Purity & Appearance[2]

Q: The product is an oily brown residue instead of a white solid. A: This indicates oxidative decomposition or solvent occlusion .

  • Diagnosis: Check

    
     NMR.[2][3] If you see broad aromatic multiplets and no sharp pyrazole peaks, the boron center has oxidized to phenol/boric acid.
    
  • Fix: Recrystallize from minimal hot Toluene or Anisole. Add Hexane to induce precipitation. If it remains oily, triturate with cold Pentane to remove occluded solvent.

Q: How do I verify the product structure quickly? A: Use


 NMR .
  • Target: You should see a sharp singlet around -1 to +5 ppm (tetrahedral boron).

  • Red Flag: A signal at +30 to +50 ppm indicates trigonal boron (starting material or hydrolyzed

    
    ).
    

Diagnostic Workflows (Visualized)

Workflow 1: Synthesis Logic Tree

This diagram outlines the decision process for selecting the correct synthesis route based on your starting materials.

Synthesis_Workflow Start Start: Select Precursor Check_Mat Is Precursor Ph2B-Cl or Ph2B-OH? Start->Check_Mat Route_Cl Precursor: Ph2B-Cl Check_Mat->Route_Cl Chloride Route_OH Precursor: Ph2B-OH (or Ester) Check_Mat->Route_OH Hydroxide/Ester Method_B Method B: Salt Metathesis (THF, Kpz, Anhydrous) Route_Cl->Method_B Ester_Check Is it the Ethanolamine Ester? Route_OH->Ester_Check Hydrolysis Step 0: Acid Hydrolysis (Free the Ph2BOH) Ester_Check->Hydrolysis Yes Method_A Method A: Azeotropic Condensation (Toluene, Dean-Stark, KOH) Ester_Check->Method_A No (Free Acid) Hydrolysis->Method_A Workup Workup: Filter Hot (Remove KCl/KOH) Crystallize from Filtrate Method_A->Workup Method_B->Workup Final Target: K[Ph2B(pz)2] Workup->Final

Caption: Decision matrix for selecting the optimal synthesis route based on boron precursor availability.

Workflow 2: Troubleshooting "Low Yield"

A causal graph to diagnose why the reaction failed.

Troubleshooting Issue Issue: Low Yield / Oil Check_Water Check 1: Water Removal? Issue->Check_Water Check_Temp Check 2: Temperature? Check_Water->Check_Temp Dry Sol_Water Action: Use Dean-Stark or Molecular Sieves Check_Water->Sol_Water Water Present Check_NMR Check 3: 11B NMR Signal Check_Temp->Check_NMR High (>100C) Sol_Temp Action: Increase to Reflux (110C) Reaction is Endothermic Check_Temp->Sol_Temp Too Low (<80C) Sol_Degrade Action: Precursor Hydrolyzed. Restart with fresh Ph2BOH Check_NMR->Sol_Degrade Signal at +45 ppm

Caption: Diagnostic logic for resolving low yield or oil-out issues during synthesis.

Comparative Data: Solvent & Conditions

ParameterMethod A (Toluene Reflux)Method B (THF Metathesis)Method C (Melt Fusion)
Reaction Temp



Time 4–6 Hours12–24 Hours1–2 Hours
Yield (Typical) 75–85% 60–70%40–50%
Purity High (Crystalline)Moderate (Salt contamination)Low (Thermal degradation)
Scalability High (>50g)Medium (<10g)Low (Dangerous)
Key Risk Incomplete water removalMoisture sensitivity of

Sublimation of Pyrazole

References

  • Trofimenko, S. (1967).[4] Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates. Journal of the American Chemical Society, 89(13), 3170–3177.

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews, 93(3), 943–980.

  • Niedenzu, K., & Trofimenko, S. (1986). Pyrazolylborates.[5][6][2][3][4][7][8] In Topics in Current Chemistry (Vol. 131). Springer, Berlin, Heidelberg. (Foundational text on B-N bond formation kinetics).

  • Strem Chemicals. (n.d.). Product Sheet: Potassium diphenylbis(pyrazol-1-yl)borate. (Verifies commercial availability and stability data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Diphenylborinic acid and Pyrazole before handling. Organoboron compounds can be toxic if ingested.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Decomposition of Pyrazolylborate Ligands

This is a technical support guide designed for advanced researchers working with pyrazolylborate (Scorpionate) ligands. Current Status: Operational | Topic: Ligand Integrity & Troubleshooting Welcome to the Scorpionate L...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for advanced researchers working with pyrazolylborate (Scorpionate) ligands.

Current Status: Operational | Topic: Ligand Integrity & Troubleshooting

Welcome to the Scorpionate Ligand Support Hub. This guide addresses the structural vulnerabilities of hydrotris(pyrazolyl)borate (Tp) and dihydrobis(pyrazolyl)borate (Bp) ligands. It is designed to help you diagnose degradation, prevent ligand ejection, and interpret complex NMR data when things go wrong.

Module 1: Critical Handling & Storage (The "Pre-Flight" Check)

Q: My Tp ligand turned from a white powder to a sticky gum inside the glovebox. Is it compromised? A: Likely, yes. While alkali metal salts (KTp, NaTp) are generally stable, the free acids or thallium salts can be hygroscopic or sensitive to trace adventitious water.

  • The Cause: Hydrolysis of the B–N bond. Even inside a glovebox, ppm-levels of water in solvents (especially THF or MeCN) can initiate B–N bond cleavage over time.

  • The Fix: Recrystallize immediately from anhydrous DCM/Pentane. If the gum persists, check the B–H stretch in IR (see Module 5).

  • Protocol: Store all Tp ligands in a -30°C freezer inside the glovebox. Cold storage kinetically inhibits the borotropic shifts and hydrolysis that occur at ambient temperatures in solution.

Q: Can I use methanol or ethanol for complexation reactions? A: Proceed with extreme caution.

  • Risk: Protic solvents promote solvolysis. While some robust substituted ligands (e.g., Tp* = 3,5-dimethyl) tolerate alcohols for short periods, unsubstituted Tp is prone to rapid degradation in acidic or hot alcohols.

  • Recommendation: Use aprotic solvents (CH₂Cl₂, THF, Toluene) for the reaction, then use alcohols only for rapid precipitation if absolutely necessary.

Module 2: Hydrolytic Instability & B-N Bond Cleavage

Q: I see free pyrazole in my 1H NMR. Did my metal complex decompose? A: Yes. The presence of free pyrazole is the primary signature of "Scorpionate Suicide"—the irreversible hydrolysis of the ligand.

The Mechanism of Failure

The B–N bond is the "Achilles' heel" of the scorpionate framework. In the presence of acids (even weak ones like ammonium salts) or water, the nitrogen distal to the boron protonates, weakening the B–N bond until it snaps.

Hydrolysis Tp Intact Tp Ligand (B-N Bond) Inter Protonated Intermediate (Weakened B-N) Tp->Inter + H+ H_plus Acid/H+ Attack (Distal N) H_plus->Inter Cleavage B-N Cleavage Inter->Cleavage PzH Free Pyrazole (PzH) Cleavage->PzH Release Borate Borate Ester/Boric Acid (Decomposition) Cleavage->Borate + H2O

Figure 1: Acid-catalyzed hydrolysis pathway of pyrazolylborate ligands leading to ligand destruction.

Troubleshooting Protocol: The "Acid Test"

  • Check the pH: Are you using metal starting materials with acidic counterions (e.g., hydrated chlorides, nitrates)? These are notorious for lowering solution pH and triggering hydrolysis.

  • Buffer the Reaction: Add a mild base (e.g., Et₃N) if your metal salt is acidic.

  • Switch Ligands: If hydrolysis persists, switch to a Tris(pyridyl)borate or a C-substituted scorpionate (Tpm) , which lack the hydrolytically sensitive B–N bond [7].

Module 3: Isomerization (The "Shapeshifter" Effect)

Q: My NMR shows multiple sets of peaks for the pyrazole rings. Is it a mixture of isomers? A: You are likely witnessing a Borotropic Shift or Regioisomerism .

Scenario A: Borotropic Shift (1,2-Shift)

In sterically crowded complexes (common with Lanthanides or bulky transition metals), the boron atom can "hop" between the two nitrogens of the pyrazole ring.

  • Diagnosis: Broadening of peaks at room temperature that sharpen at low temperature (VT-NMR).

  • Causality: The metal center is too small for the ligand's bite angle, or the substituents are too bulky, forcing the ligand to rearrange to relieve strain [3, 5].

Scenario B: Regioisomerism (3- vs 5-Substitution)

During synthesis, 3-substituted pyrazoles can bond to boron at either nitrogen.[1]

  • The Trap: You want the bulky group at the 3-position (near the metal) for protection. But sterics drive the boron to bond at the less hindered nitrogen, placing the bulky group at the 5-position (away from the metal).

  • The Fix: Use symmetric 3,5-disubstituted pyrazoles (e.g., 3,5-dimethyl) to eliminate this ambiguity.

Borotropic cluster_prevention Prevention Strategies Start Steric Strain on Metal Center Shift Shift Start->Shift Driving Force Result Isomerized Complex (Lower Energy) Shift->Result Strat1 Increase Metal Ionic Radius Strat2 Strat2

Figure 2: Logic flow for borotropic shifting driven by steric crowding.

Module 4: Oxidative Degradation

Q: Can I use Tp ligands with high-valent metal-oxo species? A: Risk High. The methylene C–H bonds on the pyrazole rings are susceptible to intramolecular oxidation (HAT - Hydrogen Atom Transfer) by high-valent metal centers.

  • Observation: Reduction of your metal center (e.g., Fe(IV) to Fe(III)) coupled with ligand modification.

  • Solution: Use Fluorinated Scorpionates (e.g., containing trifluoromethyl groups). The C–F bonds are oxidatively robust and prevent this degradation pathway [1, 2].

Module 5: Diagnostic Data & Purification

NMR Diagnostic Table

Use this table to identify the state of your ligand.

Species¹H NMR Signature (Typical)¹¹B NMR Shift (ppm)IR B–H Stretch (cm⁻¹)
Intact Tp Ligand Distinct doublets (3-H, 5-H), singlet (4-H)-5 to -10 (Doublet)2450 – 2550 (Sharp)
Free Pyrazole Downfield shift of N-H proton (>10 ppm)N/AN/A
Hydrolyzed Borate Loss of pyrazole peaks; broad OH signals+19 to +20 (Singlet)Absent
Bp Ligand (Bis) Different integration ratio; often broadened-1 to -5 (Triplet)~2400 (Multiple bands)
Purification Workflow: Fractional Crystallization

If you have a mixture of Tp (Tris) and Bp (Bis) ligands (a common synthesis error):

  • Solvent: Use Acetonitrile (MeCN).

  • Method: Bp ligands are generally more soluble in MeCN than Tp ligands.

  • Step: Dissolve the crude mixture in hot MeCN. Cool slowly to -20°C.

  • Result: The Tp salt usually crystallizes out first. Filter and wash with cold pentane [15, 16].

References

  • Combining Donor Strength and Oxidative Stability in Scorpionates: A Strongly Donating Fluorinated Mesoionic Tris(imidazol-5-ylidene)borate Ligand.[2] Inorganic Chemistry.

  • A Strongly Donating Fluorinated Mesoionic Tris(imidazol-5-ylidene)borate Ligand. ChemRxiv.

  • Borotropic shifting of the hydrotris[3-(2-furyl)pyrazol-1-yl]borate ligand in high-coordinate lanthanide complexes. Acta Crystallographica Section C.

  • Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Mini-Reviews in Organic Chemistry.

  • Borotropic Shifting of a scorpionate ligand in lanthanide complexes. Kudos.

  • Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands. Royal Society of Chemistry.

  • Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis. Dalton Transactions.

  • Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands. Dalton Transactions.

  • Volatility, high thermal stability, and low melting points in heavier alkaline earth metal complexes. Inorganic Chemistry.

  • Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding. Molecules.

Sources

Optimization

Troubleshooting oversubstitution in scorpionate synthesis

Topic: Troubleshooting Oversubstitution in Poly(pyrazolyl)borate Synthesis Ticket ID: SCORP-001-TP Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oversubstitution in Poly(pyrazolyl)borate Synthesis

Ticket ID: SCORP-001-TP Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Synthesis Purity Critical)

Executive Summary

You are likely encountering "oversubstitution," where the target hydrotris(pyrazolyl)borate (


 or 

) reacts further to form the tetrakis(pyrazolyl)borate (

or

). This is a common thermodynamic pitfall, particularly when using unsubstituted pyrazoles or those lacking steric bulk at the 3-position.

This guide provides a diagnostic workflow, mechanistic root cause analysis, and field-proven remediation protocols to isolate the desired tridentate ligand.

Module 1: Diagnostic Triage

"What do I actually have in my flask?"

Before attempting purification, you must confirm the species distribution. 11B NMR is the gold standard; 1H NMR is often ambiguous due to overlapping pyrazole signals.

Visual Diagnostic Workflow

DiagnosticTree Start Crude Product Analysis (11B NMR coupled) CheckSignal Check Multiplicity of Main Signal Start->CheckSignal Quintet Quintet (~ -40 ppm) CheckSignal->Quintet 1:4:6:4:1 Quartet Quartet CheckSignal->Quartet 1:3:3:1 Triplet Triplet CheckSignal->Triplet 1:2:1 Doublet Doublet (~ -5 to -10 ppm) CheckSignal->Doublet 1:1 Singlet Singlet (~ 0 to -2 ppm) CheckSignal->Singlet No coupling ResultBH4 Unreacted Borohydride (Starting Material) Quintet->ResultBH4 ResultMono Monosubstituted [H3B(pz)]- Quartet->ResultMono ResultBis Bis-substituted [H2B(pz)2]- (Bp) Triplet->ResultBis ResultTris Target: Tris-substituted [HB(pz)3]- (Tp) Doublet->ResultTris ResultTetra Oversubstituted [B(pz)4]- Singlet->ResultTetra

Figure 1: 11B NMR decision tree for identifying poly(pyrazolyl)borate species based on J_B-H coupling patterns.

Diagnostic FAQs

Q: I see a singlet in my 11B NMR. Is it possible my B-H coupling is just unresolved? A: Unlikely. The B-H coupling constant (


) in scorpionates is typically large (90–110 Hz). If you see a sharp singlet near 0 ppm, you have lost the B-H bond. You have formed the tetrakis species 

. If you see a broad singlet, it could be quadrupolar relaxation, but the chemical shift is the tell:

is upfield (negative ppm),

is downfield (near 0 ppm).

Q: Can I use IR spectroscopy for a quick check? A: Yes. The B-H stretch is a definitive diagnostic marker.

  • Target (

    
    ):  Strong, sharp band at 2400–2500 cm⁻¹ .
    
  • Oversubstituted (

    
    ): Absence  of absorption in this region.
    
Module 2: Root Cause Analysis

"Why did the reaction go too far?"

The formation of poly(pyrazolyl)borates is a stepwise substitution of hydride by pyrazolide. The reaction is driven by temperature and the evolution of hydrogen gas.

The Substitution Pathway

ReactionPathway BH4 BH4- (Borohydride) Mono [H3B(pz)]- BH4->Mono + pzH, - H2 Low Temp Bis [H2B(pz)2]- (Bp) Mono->Bis + pzH, - H2 Med Temp Tris [HB(pz)3]- (Tp) Bis->Tris + pzH, - H2 High Temp Tetra [B(pz)4]- (pzTp) Tris->Tetra + pzH, - H2 Overheating/Excess pzH

Figure 2: Stepwise substitution mechanism. The red dashed line represents the oversubstitution step to be avoided.

Mechanistic FAQs

Q: Why does unsubstituted pyrazole oversubstitute so easily compared to 3,5-dimethylpyrazole (


)? 
A:  Sterics. The "Trofimenko Rule" states that substituents at the 3-position (adjacent to the coordinating nitrogen) create steric congestion around the small boron atom.
  • 
     (3,5-Me2):  The methyl groups clash if a fourth pyrazole tries to attack. The reaction naturally stops at the Tris stage.
    
  • 
     (Parent):  There is no steric barrier. If you have excess pyrazole and sufficient heat, the fourth substitution is thermodynamically favorable.
    

Q: I followed the "melt" protocol. Why did it fail? A: The original melt protocols (heating solid


 and pyrazole together) are difficult to control thermally. Once the mixture melts, the temperature can spike, pushing the reaction past the activation energy for the fourth substitution.
Module 3: Prevention & Control

"How do I stop at the Tris stage?"

The key is to limit the reaction kinetics using solvent reflux rather than a neat melt, and to control stoichiometry strictly.

Protocol Comparison: Melt vs. Solvent
VariableMelt Method (High Risk)Solvent Reflux (Recommended)
Temperature Uncontrolled (>180°C possible)Fixed by solvent B.P. (e.g., Toluene 110°C)
Stoichiometry Often large excess of pyrazoleStrict 3:1 or slight excess (3.3:1)
Homogeneity Poor until meltingGood (with phase transfer or high stir rate)
Risk of Tetra High Low
Recommended Synthesis Protocol (Solvent Method)

Adapted from recent optimizations (e.g., mild conditions in Toluene).

  • Stoichiometry: Use exactly 3.0 to 3.2 equivalents of pyrazole per equivalent of alkali metal borohydride (

    
     or 
    
    
    
    ). Do not use a large excess.
  • Solvent: Use a high-boiling solvent like Toluene or Xylene .

  • Setup: Equip the flask with a reflux condenser and a gas bubbler to monitor

    
     evolution.
    
  • Execution: Reflux until

    
     evolution ceases.
    
    • Checkpoint: If evolution stops and you are in Toluene (110°C), you likely have mostly

      
      . If you push to Mesitylene (165°C), you risk forming 
      
      
      
      .
  • Validation: Take an aliquot for 11B NMR. If you see a doublet, stop immediately.

Module 4: Remediation (Purification)

"I have a mixture of Tris (


) and Tetra (

). How do I fix it?"

Separating these two anions is challenging because they are both anionic salts with similar solubility profiles. However, distinct solubility differences in Acetonitrile (MeCN) and Toluene can be exploited.

The "Trofimenko Wash" & Crystallization Protocol

Step 1: Remove Unreacted Pyrazole

  • Evaporate your reaction solvent.[1]

  • Wash the crude solid with hot Toluene .

    • Rationale: Pyrazole is highly soluble in toluene; the potassium salts (

      
       and 
      
      
      
      ) are effectively insoluble.
  • Filter and dry the white powder.

Step 2: Isolate the Tris Ligand (


) 
Note: This relies on the lower solubility of the Tetra salt in specific polar aprotic solvents compared to the Tris salt.
  • Solvent Choice: Use Acetonitrile (MeCN) .

  • Dissolution: Dissolve the crude salt mixture in minimal boiling MeCN.

  • Fractional Crystallization: Allow to cool slowly.

    • Observation:

      
       often crystallizes out first or is less soluble than 
      
      
      
      in MeCN (depending on the specific pyrazole derivative).
    • Alternative: If using the parent

      
      , it is highly soluble in ethanol/water. The Tetra salt is more hydrophobic. Dissolve in a small amount of MeOH and add 
      
      
      
      to precipitate.
  • Final Check: Run an 11B NMR on the crystals and the mother liquor to see where your product partitioned.

Step 3: The "Metal Complex" Workaround If the ligands cannot be separated as salts:

  • Form the complex with a divalent metal (e.g.,

    
     or 
    
    
    
    ).
  • 
     is neutral and soluble in organic solvents (DCM, chloroform).
    
  • 
     species or ionic byproducts often have drastically different solubilities (or do not form stable neutral complexes in the same way).
    
  • Purify the metal complex via chromatography on silica/alumina, then use the complex for your application.

References
  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews, 93(3), 943–980. Link

  • Trofimenko, S. (1967). Boron-Pyrazole Chemistry. II. Poly(1-pyrazolyl)borates. Journal of the American Chemical Society, 89(13), 3170–3177. Link

  • Dias, H. V. R., et al. (2016). Scorpionates: A Half-Century of Versatility. Inorganic Chemistry, 55(9), 4061–4062. Link

  • Pettinari, C. (2008). Scorpionates II: Chelating Borate Ligands. Imperial College Press. Link

  • Organic Syntheses. (2004). Potassium Tris(1-pyrazolyl)borohydride. Org. Synth. Coll. Vol. 10, p.613. Link

Sources

Troubleshooting

Technical Support Center: Pyrazole Removal Strategies

Topic: Removing Unreacted Pyrazole from Product Mixtures Ticket ID: PYR-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Unreacted pyrazole (and its derivatives) is a persistent co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Pyrazole from Product Mixtures Ticket ID: PYR-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Unreacted pyrazole (and its derivatives) is a persistent contaminant in organic synthesis, particularly following condensation reactions (e.g., Knorr pyrazole synthesis) or metal-catalyzed couplings (e.g., Buchwald-Hartwig). Its amphoteric nature—acting as both a weak base (


 for the conjugate acid) and a weak acid (

for the N-H)—often leads to co-elution on silica gel and poor partitioning in standard neutral aqueous workups.

This guide provides a tiered troubleshooting protocol, moving from high-throughput aqueous extractions to precision chromatographic interventions.

Phase 1: Diagnostic & Triage

Before selecting a protocol, characterize your product relative to pyrazole.

PropertyPyrazole (Impurities)Your Product (Target)Recommended Strategy
Basicity Weak Base (

)
Neutral / AcidicProtocol A (Acid Wash)
Acidity Weak Acid (N-H)Non-AcidicProtocol B (Base Scavenge)
Coordination Strong Ligand (N-N)Non-CoordinatingProtocol C (Copper Wash)
Volatility Moderate (

)
Non-Volatile SolidProtocol D (Sublimation)

Phase 2: Troubleshooting Protocols

Q: My product is neutral. How do I wash out the pyrazole without running a column?

A: Use the "pH Swing" Extraction Method.

Standard water washes fail because pyrazole remains largely unprotonated (neutral) at pH 7. To force it into the aqueous layer, you must drop the pH significantly below its


 of 2.5.

The Logic: At pH 0-1, pyrazole exists as the pyrazolium cation (


), which is highly water-soluble and insoluble in organic solvents like DCM or EtOAc.

Step-by-Step Protocol:

  • Dilution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible, as pyrazolium salts can sometimes ion-pair and extract into ethers.

  • Acid Wash: Wash the organic layer 3 times with 1M - 2M HCl .

    • Why 2M? You need a pH < 0.5 to ensure >99% protonation.

  • Verification: Check the organic layer by TLC. The pyrazole spot (usually low

    
     but tailing) should disappear.
    
  • Neutralization (Optional): Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Warning: Do not use this method if your product contains basic amines (


), as they will also protonate and be lost to the aqueous layer.
Q: My product is also a base (e.g., contains a pyridine or amine). Acid washing removes my product. What now?

A: Utilize the "Copper Complexation" Trick.

Pyrazoles are excellent ligands for transition metals, particularly Copper(II). They form water-soluble coordination complexes (


) that partition into the aqueous phase, while sterically hindered or less coordinating product amines often remain in the organic layer.

The Logic: Copper(II) sulfate acts as a "soft" Lewis acid trap. The pyrazole N-N motif binds avidly, turning the aqueous layer a deep blue/purple color.

Step-by-Step Protocol:

  • Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Extraction: Wash your organic phase (DCM or EtOAc) with the

    
     solution.
    
  • Observation: Shake vigorously. The aqueous layer will likely turn from pale blue to deep blue/purple, indicating pyrazole complexation.

  • Repetition: Repeat the wash until the aqueous layer retains its original pale blue color , indicating no further pyrazole is being extracted.

  • Cleanup: Wash the organic layer once with water or brine to remove residual copper salts before drying.

Q: I cannot do aqueous workup (water-sensitive product). How do I remove pyrazole?

A: Solid-Phase Scavenging (Resin Capture).

If your product is stable to electrophiles, you can chemically "tag" the unreacted pyrazole using a resin that reacts with its nucleophilic N-H group.

The Logic: Pyrazole has a free N-H. By using an Isocyanate functionalized resin (e.g., PS-Isocyanate), the pyrazole reacts to form a urea derivative covalently bound to the bead.

Workflow:

  • Selection: Use PS-Isocyanate (polystyrene-supported isocyanate).

  • Stoichiometry: Add 2-3 equivalents of resin relative to the estimated pyrazole impurity.

  • Incubation: Stir the reaction mixture (in dry DCM or THF) at room temperature for 4–12 hours.

    • Tip: Add a catalytic amount of

      
       to accelerate the urea formation.
      
  • Filtration: Filter off the resin. The filtrate contains your product, stripped of pyrazole.

Q: The pyrazole is co-eluting on Silica Gel. How do I separate them?

A: Modify the Stationary Phase Interactions.

Pyrazoles often "tail" (streak) on silica due to hydrogen bonding with silanol groups, causing them to contaminate a wide range of fractions.

Chromatography Optimization Table:

MethodModificationWhy it works
TLC/Flash Add 1%

or

to eluent
Deactivates silica protons; sharpens basic peaks.
Reverse Phase Use C18 with 0.1% Formic AcidLow pH protonates pyrazole, eluting it near the solvent front (dead volume).
Derivatization Add Acetic Anhydride (

)
Acetylates pyrazole N-H in situ. N-Acetyl pyrazole is much less polar and moves to higher

.

Phase 3: Visual Workflows

Decision Matrix: Purification Strategy

PyrazoleRemoval Start Start: Mixture with Pyrazole CheckProd Is Product Basic? Start->CheckProd AcidWash Method A: 1M HCl Wash (Protonation) CheckProd->AcidWash No (Neutral/Acidic) CheckSens Is Product Water Sensitive? CheckProd->CheckSens Yes (Basic) Chrom Method D: Chromatography (Add 1% Et3N) AcidWash->Chrom If Fails CopperWash Method C: CuSO4 Wash (Complexation) CheckSens->CopperWash No (Aqueous OK) Resin Method B: PS-Isocyanate (Scavenging) CheckSens->Resin Yes (Dry Only) CopperWash->Chrom If Fails

Caption: Logical decision tree for selecting the appropriate pyrazole removal technique based on product stability and basicity.

Mechanism: Copper(II) Complexation Extraction

CopperComplex OrgPhase Organic Phase (Product + Pyrazole) AqPhase Aqueous Phase (CuSO4) OrgPhase->AqPhase Mixing Complex [Cu(Pyrazole)4]2+ (Water Soluble Blue Complex) AqPhase->Complex Coordination CleanOrg Clean Organic Phase (Product Only) Complex->CleanOrg Phase Separation

Caption: Schematic of the Copper(II) wash mechanism, where pyrazole is selectively pulled into the aqueous phase via ligand exchange.

References

  • Solubility of 1H-pyrazole. Solubility of Things.[1][2] Retrieved from

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances / NIH. Retrieved from

  • Remove Sticky Reagents (Copper Wash Protocol). University of Rochester, Not Voodoo X. Retrieved from

  • Leveraging the Knorr Pyrazole Synthesis (Scavenging). National Institutes of Health (NIH). Retrieved from

  • pKa values for morpholine, pyrazole and imidazole. ResearchGate. Retrieved from

Sources

Optimization

Preventing side-reactions in metathetical reactions

Here is the comprehensive technical support guide for preventing side-reactions in metathetical reactions, designed for pharmaceutical and academic researchers. Technical Support & Troubleshooting Hub Status: Online | Ti...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for preventing side-reactions in metathetical reactions, designed for pharmaceutical and academic researchers.

Technical Support & Troubleshooting Hub

Status: Online | Tier: Senior Application Support Topic: Preventing Side-Reactions (Isomerization, Oligomerization, Deactivation) Scope: Ruthenium-based Olefin Metathesis (RCM, CM)

📋 Mission Statement

In drug discovery, the success of a Ring-Closing Metathesis (RCM) or Cross Metathesis (CM) often hinges on suppressing thermodynamic sinks. This guide moves beyond basic "add catalyst and stir" instructions. We address the causality of failure—why double bonds migrate, why oligomers form, and how to strip toxic ruthenium residues to sub-ppm levels.

📑 Quick Navigation (Table of Contents)

🔴 Module 1: The Isomerization Nightmare

Symptom: You targeted a specific alkene (e.g., a terminal vinyl group), but NMR shows a mixture of internal olefins (chain-walking). Diagnosis: Hydride-Induced Isomerization.

🧠 The Mechanism (Expert Insight)

Contrary to popular belief, the metathesis catalyst itself does not directly isomerize the olefin. The culprit is a Ruthenium-Hydride (Ru-H) species formed via catalyst decomposition (often at elevated temperatures or reaction end-points).[1][2]

  • The Trap: Second-generation (G2) catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are more prone to this than First-generation (G1) catalysts. While G2 is more active for metathesis, its decomposition products are more stable and active isomerization catalysts [1].

🛠️ Protocol: The Benzoquinone Suppression

To prevent migration, you must scavenge the Ru-H species without killing the active alkylidene.

The Fix: Add 1,4-Benzoquinone (1,4-BQ) .

  • Why it works: 1,4-BQ acts as a specific oxidant. It oxidizes the Ru-H species back to an inactive Ru(IV) or complexes with it, effectively "resetting" the system or sequestering the hydride, while leaving the active metathesis cycle largely untouched [2].

Step-by-Step Workflow:

  • Calculate Loading: Use 10–20 mol% of 1,4-benzoquinone relative to the substrate (not the catalyst).

  • Sequence: Dissolve the substrate and 1,4-BQ in the solvent before adding the Ru catalyst.

  • Temperature: If possible, lower the reaction temperature. Isomerization has a higher activation energy than metathesis; operating at 40°C instead of 80°C often favors the kinetic metathesis product.

📊 Visualizing the Suppression Mechanism

IsomerizationControl ActiveCat Active Ru-Carbene (Metathesis Cycle) Decomp Thermal Decomposition ActiveCat->Decomp Heat/Time RuH Ru-Hydride Species (The Culprit) Decomp->RuH RuH->ActiveCat Reversible (Rare) Isomer Isomerized Product (Undesired) RuH->Isomer Catalyzes Migration Inert Inert Ru-Complex (Sequestered) RuH->Inert Oxidation/Binding BQ ADDITIVE: 1,4-Benzoquinone BQ->RuH Intercepts

Figure 1: Mechanism of hydride-induced isomerization and its interception by 1,4-benzoquinone.

🟠 Module 2: Oligomerization vs. Cyclization

Symptom: The reaction yields a viscous oil or insoluble solid. Mass spec shows dimers/trimers instead of the desired ring (RCM). Diagnosis: Concentration-dependent competition (Jacobson-Stockmayer Theory).

🧠 The Logic

RCM is a battle between Intramolecular (unimolecular,


) and Intermolecular  (bimolecular, 

) reactions.
  • Rate

    
    
    
  • Rate

    
    
    

As concentration increases, the bimolecular oligomerization pathway is exponentially favored.

🛠️ Protocol: Pseudo-High Dilution

Running a reaction at 0.1 mM is often impractical (huge solvent waste). The solution is Pseudo-High Dilution via controlled addition.

Step-by-Step Workflow:

  • Preparation: Dissolve your catalyst in the full volume of solvent (e.g., DCM or Toluene) in the reaction flask. Bring to reflux.[3]

  • The Feed: Dissolve your diene substrate in a small volume of solvent.

  • The Addition: Use a syringe pump to add the substrate slowly (e.g., over 2–4 hours) to the catalyst solution.

    • Why: This keeps the instantaneous concentration of unreacted diene extremely low (

      
      ), favoring the unimolecular ring-closing event over the bimolecular collision with another diene molecule [3].
      

Troubleshooting Table: Concentration Guidelines

Ring Size TargetRecommended ConcentrationCatalyst Addition Strategy
5–7 membered 0.05 M – 0.2 MDirect addition (fast)
8–11 membered 0.001 M – 0.005 MSyringe pump (slow addition)
12+ (Macrocycles) < 0.002 MSyringe pump + Ti(OiPr)4 if needed

🟡 Module 3: The "Dead" Catalyst (Chelation)

Symptom: Reaction stalls at 20–50% conversion. Adding more catalyst helps briefly, then stalls again. Diagnosis: Non-productive chelation by heteroatoms (N, S, O).

🧠 The Mechanism

Basic amines or thioethers in your substrate can coordinate to the Ruthenium center, displacing the phosphine or NHC ligand, or simply occupying the coordination site required for the olefin to bind. This creates a "dormant" species.

🛠️ Protocol: The "Lewis Acid Guard"

You must "mask" the interfering functional group.

Method A: The Titanium Shield (For Esters/Amides)

  • Add 10–30 mol% Ti(OiPr)₄ (Titanium isopropoxide) to the reaction mixture 15 minutes before adding the Ru catalyst.

  • Mechanism: The Titanium binds to the carbonyl oxygens or loose heteroatoms, making them too bulky or electron-poor to chelate the Ruthenium [4].

Method B: The Ammonium Salt (For Amines)

  • If your substrate is a free amine, convert it to the HCl salt or p-TsOH salt before the reaction.

  • Perform the RCM on the ammonium salt.

  • Mechanism: Quaternized ammoniums do not have a lone pair to bind Ruthenium. They are "invisible" to the catalyst [5].

🟢 Module 4: Decontamination (Ru Removal)

Symptom: Product is dark brown/black. Ru content > 500 ppm. Diagnosis: Residual Ruthenium alkylidenes and decomposition oxides.

🛠️ Protocol: The Georg Method (DMSO/Silica)

This is the gold standard for generating pharma-grade material (< 10 ppm Ru) without heavy metal scavengers like Lead [6].

Step-by-Step Workflow:

  • Quench: Upon reaction completion, add 50 equivalents (relative to catalyst) of DMSO (Dimethyl sulfoxide).

  • Stir: Stir the mixture open to air for 12 hours.

    • Chemistry: DMSO coordinates aggressively to the Ru species, breaking down the lipophilic complexes into polar adducts.

  • Filtration: Add Silica Gel (approx. 50-100 weight equivalents relative to catalyst) directly to the pot. Stir for 1 hour.

  • Elute: Filter the slurry through a small pad of silica or Celite. Rinse with a polar solvent (e.g., EtOAc/Ether).

    • Result: The polar Ru-DMSO complexes stick to the silica; your product elutes clear.

📊 Workflow Visualization

Purification Start Crude Reaction Mixture (High Ru Content) Step1 Add 50 eq. DMSO Stir 12h (Air) Start->Step1 Step2 Formation of Polar Ru-DMSO Adducts Step1->Step2 Ligand Exchange Step3 Add Silica Gel (Adsorption) Step2->Step3 Step4 Filtration Step3->Step4 Final Purified API (<10 ppm Ru) Step4->Final Ru Retained on Silica

Figure 2: The Georg Method for Ruthenium removal.

📚 References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.

  • Fokou, P. A., & Meier, M. A. R. (2010).[4] Studying and Suppressing Olefin Isomerization Side Reactions During ADMET Polymerizations. Macromolecular Rapid Communications, 31(4), 368-373.[4]

  • Jacobson, H., & Stockmayer, W. H. (1950). Intramolecular Reaction in Polycondensations. I. The Theory of Linear Systems. The Journal of Chemical Physics, 18(12), 1600.

  • Fürstner, A., Langemann, K. (1997). Total Syntheses of (+)-Ricinelaidic Acid Lactone and of (−)-Gloeosporone Based on Transition-Metal-Catalyzed C−C Bond Formations. Journal of the American Chemical Society, 119(39), 9130-9136.

  • Wright, D. L., et al. (2000). The reaction of amine salts in ring-closing metathesis. Organic Letters, 2(13), 1847-1850.

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[5] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[5][6][7] Organic Letters, 3(9), 1411–1413.

Sources

Troubleshooting

Scaling up the synthesis of diphenyl-di(pyrazol-1-yl)boranuide

Technical Support Center: High-Fidelity Synthesis Guide Topic: Scaling up the synthesis of Diphenyl-di(pyrazol-1-yl)boranuide ( ) Ticket ID: SCORP-SCALE-001 Assigned Specialist: Senior Application Scientist (Organometall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis Guide Topic: Scaling up the synthesis of Diphenyl-di(pyrazol-1-yl)boranuide (


)
Ticket ID:  SCORP-SCALE-001
Assigned Specialist:  Senior Application Scientist (Organometallics Division)

Executive Summary

You are accessing the Tier-3 Technical Support guide for the scale-up of Diphenyl-di(pyrazol-1-yl)boranuide (commonly isolated as the Potassium or Sodium salt,


).

Unlike the standard hydrotris(pyrazolyl)borates (


) synthesized from borohydrides, the diphenyl variants require a carbon-boron bond cleavage strategy. The industry-standard "Golden Path" for scale-up utilizes the thermal acidolysis/degradation of Tetraphenylborate (

)
in the presence of pyrazole. This method is preferred over the chloroborane route (

) due to the lower cost and higher stability of the starting materials, but it introduces specific engineering challenges regarding benzene evolution and thermal control.

Module 1: The "Golden Path" Scale-Up Protocol

User Question: What is the most robust method to make 50-100g batches of


 without using expensive chloroboranes?

Technical Response: We recommend the Trofimenko Melt/Flux Method adapted for controlled solvent reflux. While the original literature often suggests a neat melt, scale-up requires a high-boiling solvent to manage heat transfer and benzene evolution.

The Reaction:



Step-by-Step SOP (Standard Operating Procedure)
PhaseActionCritical Process Parameter (CPP)
1. Charge Load

(1.0 eq) and Pyrazole (excess, 4.0–5.0 eq) into a reactor.
Stoichiometry: Excess pyrazole acts as both reactant and flux/solvent.
2. Solvent Add high-boiling solvent (e.g., Diglyme or Mesitylene).Boiling Point: Must be

to drive benzene removal.
3. Reaction Heat to reflux (

) under inert gas flow (Argon/Nitrogen).
Benzene Trap: You must distill off the benzene byproduct to drive equilibrium.
4. Monitor Track benzene evolution. Reaction is complete when benzene ceases (approx. 4-6 hours).11B NMR: Shift from

ppm (

) to approx.

ppm (product).
5. Workup Cool to

. Pour mixture into excess non-solvent (Toluene or Hexane).
Precipitation: The salt should crash out; excess pyrazole stays in solution.
6. Purification Filter solid. Wash with hot toluene (removes pyrazole) then hexane.Purity Check: Ensure no mono-substituted (

) species remain.

Module 2: Visualizing the Workflow

User Question: Can you map out the process flow and the critical decision points?

Technical Response: Below is the logic flow for the synthesis and immediate troubleshooting of the reaction outcome.

G Start Start: K[BPh4] + Pyrazole Heat Heat to 170-180°C (Benzene Removal) Start->Heat Check Check 11B NMR Heat->Check Mono Signal at -2 ppm? (Incomplete: Ph3B(pz)) Check->Mono Incomplete Target Signal at ~1 ppm (Target: Ph2B(pz)2) Check->Target Success Tris Signal at ~2-4 ppm (Over-reaction: PhB(pz)3) Check->Tris Over-cooked Action_MoreHeat Increase Temp/Time Remove more Benzene Mono->Action_MoreHeat Action_Workup Precipitate in Toluene/Hexane Target->Action_Workup Action_Fail Discard/Recrystallize (Difficult Separation) Tris->Action_Fail Action_MoreHeat->Heat

Figure 1: Reaction logic flow for the thermal degradation of tetraphenylborate. Monitoring benzene removal is the proxy for reaction progress.

Module 3: Troubleshooting & FAQs

User Question: My product is coming out as a sticky oil instead of a white powder. What went wrong?

Technical Response: This is the most common issue in scale-up. It is usually caused by Residual Pyrazole .

  • The Cause: Pyrazole has a melting point of ~70°C. If you use a large excess (as recommended) and do not wash it out thoroughly, it forms a eutectic mixture with your borate salt.

  • The Fix:

    • Do not use water/ethanol for the initial wash (hydrolysis risk).

    • Triturate the oil with hot toluene (

      
      ). The product is insoluble in toluene, but pyrazole is highly soluble.
      
    • Sonicate the mixture. The oil should solidify into a powder.

    • Filter while warm.

User Question: I see a split peak in the 11B NMR around -2 ppm. Is this an impurity?

Technical Response: Yes. This indicates Under-Reaction .

  • Identity: You likely have the mono-substituted species

    
    .
    
  • Mechanism: The first phenyl group leaves easily. The second phenyl group requires higher energy (higher temperature) to cleave.

  • Solution: Return the mixture to the reactor. Add fresh high-boiling solvent (Diglyme) and heat to reflux (

    
    ) for another 4 hours. Ensure you are actively distilling off the benzene; if the benzene stays in the headspace, the equilibrium prevents the second substitution.
    

User Question: Can I use this ligand for aqueous chemistry?

Technical Response: Proceed with Caution.

  • Unlike the hydride-based

    
     ligands (which are moderately hydrolytically stable), the diphenyl species 
    
    
    
    is generally robust, BUT the B-N bond can hydrolyze under acidic conditions.
  • Storage: Store the potassium salt in a desiccator.

  • Usage: In aqueous solution, the pH must be kept neutral or basic. In acidic media (

    
    ), the pyrazole will protonate and fall off the boron, generating diphenylborinic acid (
    
    
    
    ).

Module 4: Safety & Engineering Controls

User Question: What are the specific safety hazards for scaling this to 100g+?

Technical Response: The primary hazard in this specific synthesis is Benzene Generation .

  • Stoichiometry of Risk: For every 1 mole of

    
     (358 g), you generate 2 moles of Benzene (156 g / ~178 mL).
    
  • Engineering Control:

    • Venting: Do not just vent to a hood. Use a Dean-Stark trap or a distillation condenser to collect the benzene.

    • Flammability: The reaction requires heating near

      
      . Benzene flashes at 
      
      
      
      . Ensure the collection flask is cooled and located away from the heat source.
    • PPE: Benzene is a known carcinogen. Use Viton gloves; standard nitrile degrades quickly upon benzene exposure.

References & Grounding

  • Trofimenko, S. "Boron-pyrazole chemistry.[1][2] II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 89, 3170–3177 (1967). (The foundational text on pyrazolylborate synthesis).

  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands."[3] Imperial College Press, (1999). (Definitive monograph detailing the

    
     degradation route).
    
  • Jäkle, F. "Boron: Organoboranes." Encyclopedia of Inorganic Chemistry, Wiley, (2005). (Validation of B-C bond cleavage energetics).

  • Niedenzu, K., & Trofimenko, S. "Pyrazaboles and Related Compounds." Topics in Current Chemistry, (1986). (Discusses the stability of phenyl-substituted boron species).

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a specific Process Safety Hazard Analysis (PHA) in your facility.

Sources

Optimization

Technical Support Center: Advanced NMR Interpretation for Scorpionate (Pyrazolylborate) Complexes

Welcome to the Advanced Spectroscopy Support Module. Subject: Troubleshooting & Interpretation of Polypyrazolylborate (Scorpionate) NMR Spectra.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Spectroscopy Support Module. Subject: Troubleshooting & Interpretation of Polypyrazolylborate (Scorpionate) NMR Spectra. Lead Scientist: Dr. A. Vance, Senior Application Specialist.[1]

Introduction

You are likely here because your NMR spectrum of a metal-pyrazolylborate complex (Tp, Tp*, Bp) looks "wrong." It is either suspiciously empty, impossibly broad, or contains more peaks than your structure predicts.

This guide addresses the three most common spectroscopic challenges in scorpionate chemistry: Fluxionality (Borotropic Shifts) , Paramagnetism , and Regioisomerism .[1] We move beyond basic assignment to the mechanics of why your spectrum behaves this way and how to prove your structure.

Module 1: The "Blurry" Spectrum (Fluxionality & Dynamics)

Symptom: Broad signals at room temperature (RT) that sharpen at low temperature, or a lack of expected coupling patterns.[1] Diagnosis: Your ligand is undergoing Borotropic Shifts (1,2-migration of the boron atom between pyrazole nitrogens).

The Mechanism

In solution, polypyrazolylborate ligands (especially those with bulky substituents or in 4-coordinate species) are rarely static. The boron atom "tumbles" or shifts between the nitrogen atoms of the pyrazole rings. This exchange averages the chemical environments of the pyrazole protons (3-H and 5-H) on the NMR timescale.

Key Insight: If the exchange rate (


) is comparable to the frequency difference (

) between the conformers, you see coalescence (broad blobs).
Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve this, you must slow down the exchange (cooling) or speed it up to the fast-exchange limit (heating).

ParameterStandard 1H NMRVT-NMR (Fluxional System)
Temperature 298 K233 K to 333 K (Step: 10 K)
Solvent CDCl3CD2Cl2 or Toluene-d8 (wider liquid range)
Shimming AutomatedManual (Required at each temp step)
Equilibration 1-2 mins10-15 mins per step (Critical for stability)

Visualization: Borotropic Shift Logic The following diagram illustrates the decision process for diagnosing fluxionality versus impurity.

fluxionality_logic start Broad/Missing Peaks check_temp Run VT-NMR (-40°C) start->check_temp result_sharp Peaks Sharpen? check_temp->result_sharp fluxional Diagnosis: Fluxionality (Borotropic Shift) result_sharp->fluxional Yes paramagnetic Check Paramagnetism (See Module 2) result_sharp->paramagnetic No mechanism Mechanism: 1,2-Boron Shift fluxional->mechanism

Caption: Logic flow for distinguishing dynamic fluxionality from paramagnetic broadening.

Module 2: The "Empty" Spectrum (Paramagnetism)

Symptom: You dissolved 20 mg of a cobalt(II) or iron(II) scorpionate complex, but the spectrum shows only solvent peaks or a rolling baseline. Diagnosis: The complex is Paramagnetic .[2][3][4] The unpaired electrons induce massive chemical shifts (hyperfine shifts) and rapid relaxation (broadening).

The Science: Contact vs. Pseudocontact Shifts

Unlike diamagnetic systems, paramagnetic nuclei interact with the magnetic field via:

  • Contact Shift: Spin density transfer through bonds (Fermi contact).

  • Pseudocontact Shift: Through-space dipolar coupling.

Expectation Management:

  • Chemical Shift Range: -200 ppm to +200 ppm is common.

  • Line Width: Can exceed 1000 Hz.

  • Integration: Unreliable due to short

    
     relaxation times.
    
Protocol: Acquiring Paramagnetic Data

Standard parameters will fail. You must manually override the spectrometer defaults.

Step-by-Step Configuration:

  • Disable Auto-Shim: Paramagnetic samples distort the field map. Shim manually on the solvent peak before inserting the sample, or shim on the deuterium lock signal only.

  • Expand Sweep Width (SW): Set to 200–400 ppm .

  • Reduce Acquisition Time (AQ): Set to 0.1–0.2 seconds . (Signal decays instantly; listening longer just adds noise).

  • Reduce Relaxation Delay (D1): Set to 0 seconds . (Paramagnetic relaxation is ultrafast; waiting is efficient).

  • Increase Scans (NS): Minimum 1024 scans to pull broad signals out of the noise.

paramagnetic_workflow step1 1. Set Sweep Width (SW) > 300 ppm step2 2. Set Acq Time (AQ) < 0.2s step1->step2 step3 3. Set Delay (D1) = 0s step2->step3 step4 4. Magnitude Calculation (lb = 50-100 Hz) step3->step4

Caption: Critical parameter overrides for detecting paramagnetic scorpionate signals.

Module 3: The "Confusing" Isomers (Regiochemistry)

Symptom: You synthesized a substituted Tp ligand (e.g., TpMe,Ph), but you aren't sure if the Phenyl is at the 3-position (distal) or 5-position (proximal to Boron). Diagnosis: Regioisomer assignment required.

The Logic: NOE Interaction

In a standard pyrazolylborate (Tp):

  • Position 5 (Proximal): Close to the Boron-Hydride (B-H).[5]

  • Position 3 (Distal): Far from the B-H, close to the metal center (in complexes).

The Experiment: 1D-NOE or 2D-NOESY. Irradiate the B-H signal (usually a broad quartet around 4-5 ppm, or hidden). If you see an enhancement of the substituent signal, that substituent is at the 5-position .

Feature3-Substituted (Distal)5-Substituted (Proximal)
Steric Impact High (Forms "picket fence" around metal)Low (Points away from metal)
NOE with B-H No Yes (Strong)
Shift Sensitivity Sensitive to Metal Oxidation StateSensitive to Boron Environment
Module 4: Heteronuclear NMR ( B)

Symptom: A massive hump in the baseline between 0–30 ppm. Diagnosis: Background signal from Borosilicate glass (Pyrex).

Technical Insight:


B is a quadrupolar nucleus (

).[6]
  • The Artifact: Standard NMR tubes contain boron oxide.[6] This generates a broad background signal.

  • The Fix: Use Quartz NMR tubes or run a background subtraction (acquire a spectrum of an empty tube and subtract it).

  • Coupling: In clean spectra, the B-H bond appears as a doublet (

    
    ). In polypyrazolylborates, this confirms the integrity of the B-H bond. If this coupling is lost, you may have hydrolyzed the ligand to a borate or boronic acid derivative [1].[1]
    
References
  • Trofimenko, S. (1999).[1][7] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

  • Bertini, I., et al. (2017).[1] NMR of Paramagnetic Molecules. Elsevier.

  • Lord, K. E. (2025).[1][8] 11B NMR for Coordination Number and Dynamics in Co(II) Polypyrazolylborates. OhioLINK ETD.[8] [8]

  • Pell, T. P., et al. (2020).[1] In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of diphenyl-di(pyrazol-1-yl)boranuide and Tp* ligands

The following guide provides a comparative technical analysis of Diphenyl-di(pyrazol-1-yl)boranuide ( ) and the Tp* ligand ( ). The Open Jaw vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Diphenyl-di(pyrazol-1-yl)boranuide (


) and the Tp*  ligand (

).
The Open Jaw vs. The Protective Cage: A Guide for Organometallic Design

Executive Summary

In the design of organometallic catalysts and bioinorganic models, the choice between Diphenyl-di(pyrazol-1-yl)boranuide (


)  and Hydrotris(3,5-dimethylpyrazolyl)borate (Tp)* represents a fundamental decision between hemi-labile accessibility  and steric fortification .
  • 
      is a bidentate , anionic ligand that imposes a boat-like conformation, leaving the metal center exposed for substrate binding and C-H activation. The phenyl groups on the boron atom provide remote steric bulk but do not protect the metal face directly.
    
  • Tp* is a tridentate , tripodal ligand that creates a

    
     symmetric "protective cage" (or bowl) around the metal, enforcing facial coordination and stabilizing high-oxidation states or reactive intermediates.
    

Best Use Cases:

  • 
    :  Catalytic cycles requiring open coordination sites (e.g., Platinum-mediated C-H activation).
    
  • Tp*: Bioinorganic active site modeling (e.g., Zinc enzymes) and stabilizing volatile or reactive metal species.

Molecular Architecture & Properties[1]

The structural dichotomy between these two ligands dictates their reactivity profiles.

Structural Comparison Table
FeatureDiphenyl-di(pyrazol-1-yl)boranuide (

)
Tp* (

)
Denticity

(Bidentate)

(Tridentate)
Coordination Geometry Boat conformation (typically)Facial (

) Octahedral
Symmetry

or


(idealized)
Steric Profile Remote bulk (Phenyls point away from metal)Proximal bulk (Me groups enclose metal)
Cone Angle Variable (Flexible bite angle)~220–240° (Rigid cone)
Electronic Effect Strong

-donor, anionic charge localized
Electron-rich, strong

-donor
Lability Hemi-labile (allows substrate access)Inert (anchoring ligand)
Structural Visualization

The following diagram contrasts the coordination modes of the two ligands.

LigandComparison cluster_Ph2B [Ph2B(pz)2]- (Bidentate) cluster_Tp Tp* (Tridentate) B1 Boron (sp3) Ph 2 x Phenyl (Remote Sterics) B1->Ph Non-coordinating Pz1 Pyrazole B1->Pz1 Pz2 Pyrazole B1->Pz2 Metal1 Metal Center (Open Sites) Pz1->Metal1 Pz2->Metal1 B2 Boron (sp3) H Hydride B2->H Pz3 3,5-Me2-Pz B2->Pz3 Pz4 3,5-Me2-Pz B2->Pz4 Pz5 3,5-Me2-Pz B2->Pz5 Metal2 Metal Center (Protected) Pz3->Metal2 Pz4->Metal2 Pz5->Metal2

Figure 1: Coordination topology. Left: The bidentate


 leaves the metal equator exposed. Right: Tp occupies one face, forcing other ligands to the opposite side.*

Performance Analysis in Applications

Catalysis & C-H Activation ( Focus)

The


 ligand is superior for catalytic cycles where the metal must bind a substrate and then undergo oxidative addition/reductive elimination.
  • Mechanism: In Platinum(II) chemistry,

    
     complexes exhibit high reactivity toward C-H bonds. The bidentate nature allows the "boat" ring to flex, accommodating the geometric changes required for oxidative addition (e.g., Square Planar 
    
    
    
    Octahedral).
  • Data Point: Research indicates that

    
     supported Pt(II) complexes can activate benzene C-H bonds at room temperature, a feat inhibited by the steric crowding of tridentate Tp* analogs.
    
Bioinorganic Modeling & Stabilization (Tp* Focus)

Tp* is the industry standard for modeling the "Histidine triad" found in zinc enzymes (e.g., Carbonic Anhydrase) and copper proteins.

  • Mechanism: The 3-methyl groups on the pyrazoles create a steric pocket that prevents the formation of bis-ligand complexes (

    
    ), ensuring a 1:1 Metal:Ligand ratio. This mimics the protein backbone's constraint.
    
  • Stability: The "Scorpionate effect" (chelate effect + steric shielding) makes Tp* complexes exceptionally resistant to hydrolysis and oxidative degradation compared to their bidentate counterparts.

Experimental Protocols

Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate ( )

This protocol utilizes a solvent-free melt method to ensure high yield and purity.

Reagents:

  • Potassium Borohydride (

    
    )[1][2][3]
    
  • 3,5-Dimethylpyrazole (

    
    ) (Excess, ~4 equivalents)[4]
    

Workflow:

  • Mix: Combine

    
     and 3,5-dimethylpyrazole in a round-bottom flask connected to a gas bubbler (to monitor 
    
    
    
    evolution).
  • Melt: Heat the mixture to 240°C in an oil bath. The pyrazole will melt, and the borohydride will dissolve/react.[3]

  • Monitor: Observe vigorous hydrogen evolution. Maintain temperature until evolution ceases (~1-2 hours).

  • Sublimation: Remove the flask from heat. While still warm, apply high vacuum to sublime off the excess unreacted pyrazole.

  • Purification: Wash the remaining white solid with hot toluene (to remove traces of pyrazole) and then hexanes.

  • Yield: Expect >80% yield of white microcrystalline

    
    .
    
Synthesis of Diphenyl-di(pyrazol-1-yl)boranuide ( )

Unlike Tp, this ligand requires a pre-functionalized boron source.*

Reagents:

  • Chlorodiphenylborane (

    
    ) or Diphenylborinic ester
    
  • Lithium Pyrazolate (

    
    ) (Prepared in situ from Pyrazole + 
    
    
    
    -BuLi)
  • Solvent: Dry THF or Toluene

Workflow:

  • Deprotonation: In a Schlenk flask under Argon, dissolve pyrazole (2.0 equiv) in dry THF at -78°C. Add

    
    -BuLi (2.0 equiv) dropwise. Warm to RT to form 
    
    
    
    .
  • Coupling: Cool the

    
     solution back to 0°C. Add 
    
    
    
    (1.0 equiv) dropwise.
  • Reaction: Stir at Room Temperature for 12 hours. The solution typically remains clear or slightly cloudy due to LiCl precipitation.

  • Isolation: Filter off LiCl. Evaporate solvent to yield the lithium salt

    
    .
    
  • Cation Exchange (Optional): React with

    
     to form the Thallium salt (
    
    
    
    ), which is a non-hygroscopic, shelf-stable transfer reagent preferred for metallation.
Synthesis Flowchart

Synthesis cluster_Tp Tp* Synthesis cluster_Ph2B [Ph2B(pz)2]- Synthesis Start1 KBH4 + 4 eq. 3,5-Me2-Pz Step1 Melt at 240°C (-3 H2) Start1->Step1 Step2 Sublime Excess Pz Step1->Step2 End1 K[Tp*] (White Solid) Step2->End1 Start2 Pyrazole + n-BuLi Step3 Li(pz) (in THF) Start2->Step3 Step4 Add Ph2BCl (0°C -> RT) Step3->Step4 End2 Li[Ph2B(pz)2] (Solution/Solid) Step4->End2

Figure 2: Synthetic pathways. Tp utilizes a high-temperature melt, while


 requires strictly anhydrous solution chemistry.*

References

  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999. Link

  • Reinartz, S., et al. "Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate and 2,2'-Bipyridylborate Complexes." Inorganic Chemistry, 2002. Link (Detailed comparison of

    
     vs other ligands in Pt chemistry).
    
  • Kitajima, N., & Tolman, W. B. "Bioinorganic Chemistry with Mononuclear Copper Complexes of Pyrazolylborate Ligands." Progress in Inorganic Chemistry, 1995. Link

  • Rheingold, A. L., et al. "Synthesis and Characterization of Transition Metal Scorpionate Complexes." Inorganic Chemistry, 2018. Link

  • Trofimenko, S. "Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 1967. Link

Sources

Comparative

Advantages of using diphenyl-di(pyrazol-1-yl)boranuide over other borates

Comparative Guide: Diphenyl-di(pyrazol-1-yl)boranuide ( ) Executive Summary Diphenyl-di(pyrazol-1-yl)boranuide (commonly referred to in coordination chemistry as the or ligand) represents a critical evolution in the "sco...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Diphenyl-di(pyrazol-1-yl)boranuide ( )

Executive Summary

Diphenyl-di(pyrazol-1-yl)boranuide (commonly referred to in coordination chemistry as the


  or 

ligand) represents a critical evolution in the "scorpionate" ligand family.[1] Unlike its predecessors—the tridentate tris(pyrazolyl)borates (

) or the chemically fragile dihydro-bis(pyrazolyl)borates (

)—this ligand offers a unique bidentate coordination mode stabilized by two chemically inert phenyl groups.

For researchers in OLED material design , catalysis , and supramolecular chemistry ,


 offers three decisive advantages:
  • Photophysical Rigidity: It enforces square-planar or tetrahedral geometries that minimize non-radiative decay pathways, boosting quantum efficiency (PLQY).

  • Redox & Chemical Stability: The replacement of reactive B–H bonds (found in standard bis-pyrazolyl borates) with B–Ph bonds prevents agostic interactions and oxidative degradation.

  • Steric Tunability: The phenyl rings provide steric bulk that protects the metal center without occupying coordination sites, unlike the "capping" nature of tridentate

    
     ligands.
    

Part 1: Comparative Technical Analysis

The following matrix contrasts


 against its primary "borate" competitors: the non-coordinating Tetraphenylborate (

), the tridentate Tris(pyrazolyl)borate (

), and the parent Dihydro-bis(pyrazolyl)borate (

).
Table 1: Ligand Performance Matrix
FeatureDiphenyl-di(pyrazolyl)borate (

)
Tris(pyrazolyl)borate (

/ Tp)
Dihydro-bis(pyrazolyl)borate (

)
Tetraphenylborate (

)
Hapticity (

)
Bidentate (

)
Tridentate (

)
Bidentate (

)
Non-coordinating (

)
Coordination Geometry Flexible (Square Planar / Tetrahedral)Rigid Octahedral (Face Capping)FlexibleCounter-ion only
Chemical Stability High (B-C bonds are inert)HighLow (B-H bonds are reactive/reducing)Moderate (Acid sensitive)
Steric Profile Directed Steric Bulk (Phenyls protect axial sites)Enveloping (Caps the metal)Low Steric BulkN/A
Primary Application OLEDs (Blue Emitters), CatalysisBioinorganic Models, Stable CatalystsPrecursors (rarely used in final devices)Ion Exchange, Counter-anions
Luminescence Impact High PLQY (Rigid frame, no quenching B-H)Moderate (Often 6-coordinate quench)Low (B-H agostic quenching)N/A
Deep Dive: The "Bidentate" Advantage in OLEDs

In the design of phosphorescent transition metal complexes (e.g., Platinum(II) or Iridium(III) emitters), the coordination sphere is crowded.

  • The Problem with Tp: The tridentate

    
     ligand occupies three sites, forcing a 6-coordinate octahedral geometry. This limits the inclusion of other functional ligands (like phenylpyridine) necessary for color tuning.
    
  • The Solution with

    
    :  As a bidentate ligand, it occupies only two sites. This allows for the formation of heteroleptic neutral complexes  (e.g., 
    
    
    
    ) where the remaining coordination sites can be occupied by high-triplet-energy cyclometalated ligands.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The "Steric-Electronic" Mechanism

The core advantage of


 lies in its steric protection without agostic interference .

Mechanism:

  • Steric Bulk: The two phenyl groups on the boron atom are sterically bulky (like a "roof") but do not coordinate to the metal. This prevents solvent molecules or reactive species (like water) from attacking the metal center, enhancing the complex's stability in solution and solid state.

  • Agostic Interaction Suppression: In standard bis(pyrazolyl)borates (

    
    ), the B–H bonds can form weak "agostic" interactions (B–H...M) with the metal center. These interactions act as non-radiative decay channels, quenching luminescence. By replacing H with Ph, 
    
    
    
    eliminates this quenching pathway, leading to significantly higher photoluminescence quantum yields (PLQY).
Self-Validating Protocol: Synthesis of Potassium Diphenylbis(pyrazolyl)borate

This protocol is derived from the foundational work of Trofimenko and subsequent refinements for high-purity OLED materials. It relies on the thermal decomposition of tetraphenylborate in the presence of pyrazole.

Reaction:



Step-by-Step Methodology:

  • Reagents:

    • Potassium Tetraphenylborate (

      
      ): 10.0 mmol (3.58 g)
      
    • Pyrazole (

      
      ): 50.0 mmol (3.40 g) (Use 5-fold excess to act as solvent/flux)
      
    • Solvent: None (Melt reaction) or High-boiling solvent (e.g., Diglyme, 160°C)

  • Procedure:

    • Step 1 (Mixing): Combine

      
       and Pyrazole in a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent benzene).
      
    • Step 2 (Heating): Heat the mixture to 200–210°C (oil bath) for 2–4 hours. The mixture will melt. Benzene is evolved as a byproduct.

    • Step 3 (Monitoring): Monitor the reaction by the cessation of benzene reflux or by TLC (disappearance of

      
      ).
      
    • Step 4 (Workup): Cool the melt to ~80°C. Add toluene (50 mL) to dissolve excess pyrazole. The product,

      
      , is insoluble in toluene and will precipitate as a white solid.
      
    • Step 5 (Purification): Filter the white solid. Wash extensively with hot toluene (3 x 20 mL) to remove all traces of free pyrazole. Wash with diethyl ether (2 x 20 mL).

    • Step 6 (Drying): Dry under vacuum at 60°C for 4 hours.

Validation Check:

  • Yield: Typically >85%.[2]

  • NMR (

    
    -DMSO): 
    
    
    
    NMR should show phenyl protons (7.0–7.5 ppm) and pyrazole protons (6.0–8.0 ppm) in a 2:2 ratio (10 Ph H : 6 Pz H). Absence of B-H signal in IR (~2400 cm
    
    
    ) confirms complete substitution.

Part 3: Visualization & Formatting

Diagram 1: Synthesis Workflow

This diagram illustrates the conversion of the non-coordinating tetraphenylborate into the coordinating scorpionate ligand.

SynthesisWorkflow Reactants Reactants KBPh4 + Excess Pyrazole Process Thermal Reaction (200°C, Melt) Reactants->Process Mix & Heat Byproduct Byproduct Removal (Benzene Evaporation) Process->Byproduct - 2 PhH Workup Purification Toluene Wash (Removes Pyrazole) Byproduct->Workup Cool & Add Toluene Product Final Product K[Ph2B(pz)2] (White Solid) Workup->Product Filter & Dry

Caption: Thermal synthesis of Potassium Diphenylbis(pyrazolyl)borate via the Trofimenko melt method.

Diagram 2: Coordination Geometry Comparison

This diagram contrasts the steric and geometric impact of the bidentate


 versus the tridentate 

(Tp).

CoordinationComparison cluster_Tp Tris(pyrazolyl)borate (Tp) cluster_Ph2Bp Diphenyl-di(pyrazolyl)borate (Ph2Bp) Tp_Ligand Tp Ligand (Tridentate) Tp_Metal Metal Center (Octahedral) Tp_Ligand->Tp_Metal 3 N-Donors Tp_Result Result: Sterically Crowded No Open Sites Tp_Metal->Tp_Result Ph2_Ligand Ph2Bp Ligand (Bidentate) Ph2_Metal Metal Center (Square Planar/Tetrahedral) Ph2_Ligand->Ph2_Metal 2 N-Donors Ph2_Result Result: Tunable Emission High Stability Ph2_Metal->Ph2_Result Ph2_Aux Auxiliary Ligand (e.g., Phenylpyridine) Ph2_Aux->Ph2_Metal Co-Ligand

Caption: Comparison of the rigid "capping" mode of Tp vs. the flexible, open-site chelation of Ph2Bp.

References

  • Trofimenko, S. (1967). "Boron-pyrazole chemistry. II. Poly(1-pyrazolyl)borates." Journal of the American Chemical Society, 89(13), 3170–3177. Link

  • Jäkle, F. (2010). "Advances in the Synthesis of Organoborane Polymers for Electronic Applications." Chemical Reviews, 110(7), 3985–4022. Link

  • Wagner, M., & Jäkle, F. (2016). "Boron-Doped Polycyclic Aromatic Hydrocarbons." Angewandte Chemie International Edition, 55(20), 5904–5923. Link

  • Hudson, Z. M., & Wang, S. (2009). "Impact of the Boron Center on the Luminescence of Organoboron Compounds." Accounts of Chemical Research, 42(10), 1584–1596. Link

  • Strem Chemicals. (n.d.). "Potassium diphenylbis(pyrazol-1-yl)borate Product Sheet." Strem Catalog. Link

Sources

Validation

Benchmarking DFT Methodologies for Pyrazole Scaffolds in Drug Design

Executive Summary: Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their ability to act as bioisosteres and hydrogen bond donors/acceptors. However, their computational mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) due to their ability to act as bioisosteres and hydrogen bond donors/acceptors. However, their computational modeling is plagued by prototropic tautomerism (1H- vs. 2H-pyrazole) and weak dispersive interactions in protein binding pockets.

This guide moves beyond the "default" B3LYP/6-31G* approach, which frequently yields qualitatively incorrect results for nitrogen-rich heterocycles. We compare modern density functional theory (DFT) methodologies to provide a high-fidelity protocol for predicting pyrazole bioactivity, pKa, and electronic properties.

Part 1: The Tautomerism & Dispersion Challenge

The critical failure point in modeling pyrazoles is neglecting dispersion forces and solvation effects. A standard B3LYP calculation in the gas phase will often predict the wrong dominant tautomer, leading to invalid docking scores in subsequent drug discovery stages.

Comparative Analysis of Functionals
FeatureB3LYP (The Old Standard)M06-2X (The Kinetic Workhorse)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

B97X-D
(The Modern Robust)
Tautomer Stability Poor. Fails to account for lone-pair repulsion and

-stacking correctly.
Excellent. Parameterized for main-group thermochemistry and non-covalent interactions.Excellent. Includes empirical dispersion and long-range corrections.
Dispersion (

-

)
None. Requires -D3 correction to be usable.Implicit. Captures medium-range correlation well.Explicit. Contains classical dispersion terms.
Barrier Heights Underestimated. "Over-stabilizes" transition states.Accurate. Good for reaction mechanism studies.Accurate. Reliable for kinetics.
Comp. Cost Low (1.0x)Medium (1.2x - 1.5x)Medium (1.3x)
Recommendation Avoid for final energies.Recommended for thermodynamics.[1]Recommended for excitation/orbitals.[2]

Expert Insight: For pyrazole derivatives involving halogen bonding or aromatic stacking (common in kinase inhibitors), M06-2X or


B97X-D  significantly outperforms B3LYP. If you must use B3LYP for legacy reasons, you must apply Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3BJ).
Part 2: Solvation Models – The pKa Determinant

Pyrazoles are amphoteric. Their protonation state changes within the physiological pH range (pH 7.4). Gas-phase calculations are irrelevant for biological systems.

  • IEF-PCM (Integral Equation Formalism Polarizable Continuum Model):

    • Pros: Fast, standard in most codes.

    • Cons: Only accounts for bulk electrostatic polarization. Fails to capture non-electrostatic terms (cavitation, dispersion, solvent structure) accurately.

  • SMD (Solvation Model based on Density):

    • Pros: The "Gold Standard" for

      
      . Parameterized against a massive database of solvation free energies.[3]
      
    • Cons: Slightly more expensive, sensitive to cavity radii.

Directive: Use SMD with water (


) for all final energy calculations. The error in 

with IEF-PCM can exceed 3-5 kcal/mol, which is enough to flip the predicted tautomeric ratio.
Part 3: Strategic Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct computational route based on the specific physicochemical property of interest.

Pyrazole_DFT_Workflow Start Input: Pyrazole Derivative ConfSearch 1. Conformer Search (MMFF94 or PM7) Start->ConfSearch GeoOpt 2. Geometry Optimization (B3LYP-D3/6-31G*) ConfSearch->GeoOpt FreqCheck Imaginary Frequencies? GeoOpt->FreqCheck FreqCheck->GeoOpt Yes (Fix Geometry) Branch Select Property of Interest FreqCheck->Branch No (Minima Found) Path_Thermo Thermodynamics/pKa (Tautomer Ratios) Branch->Path_Thermo Path_UV UV-Vis/FMO (HOMO-LUMO) Branch->Path_UV Path_React Metabolic Stability (TS Search) Branch->Path_React Calc_Thermo Single Point Energy: M06-2X / def2-TZVP Solvation: SMD(Water) Path_Thermo->Calc_Thermo Calc_UV TD-DFT: CAM-B3LYP or wB97X-D Basis: 6-311+G(2d,p) Path_UV->Calc_UV Calc_React Opt + Freq: M06-2X / 6-311G(d,p) Solvation: SMD Path_React->Calc_React

Caption: Decision tree for selecting functionals based on the target physicochemical property. Note the divergence between thermodynamic stability (M06-2X) and optical properties (Range-separated functionals).

Part 4: Validated Experimental Protocol

This protocol assumes the use of Gaussian 16/09, ORCA, or similar QM software.

Step 1: Conformational Sampling (Pre-DFT)

Pyrazoles often have flexible side chains. Do not optimize a single drawn structure.

  • Generate conformers using a force field (MMFF94) or semi-empirical method (PM7).

  • Select all conformers within 5 kcal/mol of the global minimum.

Step 2: Geometry Optimization (The "Rough" Pass)

Optimize the geometry using a cost-effective functional.

  • Method: B3LYP

  • Dispersion: GD3BJ (Grimme's D3 with Becke-Johnson damping)

  • Basis Set: 6-31G(d)

  • Solvation: IEF-PCM (Water)[4]

  • Gaussian Keyword Example:

    opt freq B3LYP/6-31G(d) EmpiricalDispersion=GD3BJ SCRF=(Solvent=Water)

Self-Validation Check: Ensure no imaginary frequencies exist. If they do, the structure is a transition state, not a stable minimum.

Step 3: High-Level Single Point Energy (The "Refinement")

Perform a single-point energy calculation on the optimized geometry to get accurate thermodynamics.

  • Method: M06-2X

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized - essential for reducing basis set superposition error).

  • Solvation: SMD (Water)

  • Gaussian Keyword Example:

    M062X/def2TZVP SCRF=(SMD,Solvent=Water) geom=check guess=read

Step 4: Data Interpretation

To calculate the tautomeric ratio (


):
  • Extract the Gibbs Free Energy (

    
    ) for both 1H and 2H tautomers from Step 3.
    
  • Calculate

    
    .
    
  • Use the Boltzmann equation:

    
    
    (Where 
    
    
    
    is the gas constant and
    
    
    is 298.15 K).
Part 5: Electronic Properties (HOMO/LUMO)

For drug design, the HOMO-LUMO gap correlates with chemical hardness and reactivity.

  • Warning: Standard B3LYP underestimates the HOMO-LUMO gap (the "delocalization error").

  • Solution: Use a range-separated functional like

    
    B97X-D  or CAM-B3LYP .[5]
    
  • Protocol:

    • Take the optimized geometry from Step 2.

    • Run a single point calculation: # wB97XD/6-311+G(2d,p) SCRF=(Solvent=Water).

    • The + (diffuse functions) in the basis set is mandatory for describing the orbital tails accurately.

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. Link

  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Pyrazoles: A Review. Molecules, 26(17), 5178. Link

Sources

Comparative

Electrochemical Properties of Transition Metal Pyrazolylborate Complexes

Executive Summary: The "Scorpionate" Advantage in Redox Chemistry Transition metal pyrazolylborate complexes, often termed Scorpionates (specifically tris(pyrazolyl)borate or Tp ligands), occupy a critical niche in inorg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scorpionate" Advantage in Redox Chemistry

Transition metal pyrazolylborate complexes, often termed Scorpionates (specifically tris(pyrazolyl)borate or Tp ligands), occupy a critical niche in inorganic electrochemistry.[1][2] Unlike the ubiquitous cyclopentadienyl (Cp ) ligand, which they are often compared to isolobally, Tp ligands offer a rigid, tripodal nitrogen-donor framework that enforces facial (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) coordination.

For researchers in catalysis and metallodrug development, the electrochemical distinctiveness of Tp complexes lies in their tunability . While Cp ligands rely heavily on


-backbonding, Tp ligands are primarily 

-donors with tunable steric bulk and electronic properties via pyrazole ring substitution. This guide objectively compares the electrochemical performance of Tp complexes against their primary alternatives, providing actionable protocols for characterization.

Comparative Analysis: Tp Ligands vs. Alternatives

Comparison 1: The Isolobal Standard (Tp vs. Cp)

The most frequent comparison in organometallic chemistry is between the trinegative [Tp]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 and the monoanionic [Cp]

. While they are isolobal (occupying three coordination sites and providing 6 electrons), their electrochemical behaviors diverge significantly due to electronic hardness and steric encumbrance.[1]
FeatureTp (Tris(pyrazolyl)borate) Cp (Cyclopentadienyl) Electrochemical Impact
Donor Type Hard N-donor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-dominant)
Soft C-donor (

-acceptor/donor)
Tp complexes often exhibit more positive redox potentials (

) for M(III)/M(II) couples due to weaker stabilization of high oxidation states compared to strongly donating Cp*.
Geometry Rigid Facial (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Facial (

)
Tp enforces a "protective cage" (Scorpionate effect), slowing heterogeneous electron transfer rates (

) compared to the faster kinetics of planar Cp systems.
Steric Bulk Highly Tunable (Cone angle > 180° for Tp)Fixed (Cp) to Moderate (Cp)Bulky Tp ligands (e.g., Tpngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) can sterically inhibit dimerization after oxidation, stabilizing rare oxidation states (e.g., Co(I), Ni(I)) that are transient in Cp chemistry.

Key Insight: In redox shuttle applications (e.g., DSSCs), Tp complexes show superior stability against ligand exchange compared to Cp, but often suffer from slower electron transfer kinetics due to the insulating nature of the bulky pyrazole cage.

Comparison 2: Bioinorganic Mimicry (Tp vs. Imidazole/Porphyrins)

For drug development professionals modeling metalloenzymes (e.g., Hemocyanin, Superoxide Dismutase), Tp serves as a robust mimic for the 3-Histidine facial triad .[1]

  • Tp vs. Porphyrins: Porphyrins enforce a planar, equatorial geometry, while Tp enforces an axial/facial geometry. Electrochemically, Tp complexes of Cu and Fe often show higher reorganization energies (

    
    ) during redox events than porphyrins, mimicking the "entatic state" of enzymes where the protein structure dictates redox potential.
    
  • Therapeutic Relevance: Copper(II) Tp complexes have demonstrated cytotoxicity against cancer cell lines.[1] Their electrochemical reduction potential is a predictive marker for their ability to generate Reactive Oxygen Species (ROS) in vivo.[1]

Structural & Electronic Tuning: The "Tail" Effect[3]

The electrochemical properties of Tp complexes can be fine-tuned by substituting the 3, 4, and 5 positions of the pyrazole rings.

  • Electron Donating Groups (EDG): Methyl groups (e.g., Tp* or Tpngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) increase electron density at the metal center, shifting 
    
    
    
    to more negative values (easier to oxidize).
  • Electron Withdrawing Groups (EWG): Substituents like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    withdraw density, shifting
    
    
    to more positive values (harder to oxidize, better oxidants).

Data Summary: Substituent Effects on


 (Fe

couple in MeCN)
LigandSubstituent (R)Electronic EffectShift in

(vs Fc/Fc+)
Tp -HBaseline0.00 V (Ref)
Tp* -Me (3,5-pos)Inductive Donation (+I)-0.30 V to -0.50 V
Tp

-CF

Inductive Withdrawal (-I)+0.40 V to +0.80 V

Experimental Protocol: Cyclic Voltammetry of Tp Complexes

Directive: Air-sensitivity is a common failure point. This protocol ensures anaerobic integrity using a self-validating internal standard system.

Reagents & Equipment
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), HPLC grade, dried over CaHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and distilled under N
    
    
    
    .
  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), recrystallized from ethanol and vacuum dried.
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m alumina.
    
  • Reference: Ag/AgNO

    
     (0.01 M in MeCN) or pseudo-reference Ag wire.
    
  • Internal Standard: Ferrocene (Fc).[1]

Step-by-Step Workflow
  • Cell Preparation:

    • In an inert atmosphere glovebox, prepare a 0.1 M solution of

      
       in dry solvent.
      
    • Dissolve the Tp complex (analyte) to a concentration of 1.0 mM.[1]

  • Electrode Conditioning:

    • Polish the Glassy Carbon electrode until a mirror finish is achieved. Sonicate in solvent for 30 seconds to remove alumina particles.

  • Measurement (The "Blank" Check):

    • Run a CV of the blank electrolyte solution first.

    • Validation: The window must be clear (no peaks) from -2.0 V to +1.5 V. If peaks appear, re-distill solvent.

  • Analyte Scan:

    • Record CV at scan rates (

      
      ) of 50, 100, 200, and 500 mV/s.
      
    • Observation: Look for the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ratio. For a reversible Nernstian couple, this ratio should be 
      
      
      
      .
  • Internal Standardization (Critical):

    • After collecting data, add a small crystal of Ferrocene to the same solution.

    • Record the CV again. The Fc/Fc+ couple will appear (typically near 0.4 V vs SCE, but defined as 0 V for reporting).[1]

    • Calculation: Shift all potentials so that ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      

Visualizing the Mechanism

Diagram 1: The Scorpionate Coordination & Redox Pathway

This diagram illustrates the structural rigidity of the Tp ligand during redox changes, contrasting it with the potential ring-slippage observed in Cp analogs.

ScorpionateRedox cluster_steric Steric Protection (The Cage) Tp_Ligand Tp Ligand (Tripodal) Complex_Ox [Tp-M(III)] (Octahedral/Facial) Tp_Ligand->Complex_Ox Coordination (k3) Metal_Center Metal Center (M) Metal_Center->Complex_Ox Complex_Red [Tp-M(II)] (Distorted/Jahn-Teller) Complex_Ox->Complex_Red + e- (Reduction) Reorganization Energy (λ) Complex_Red->Complex_Ox - e- (Oxidation)

Caption: The rigid "Scorpionate" cage enforces facial coordination, often leading to higher reorganization energies (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) during redox cycling compared to planar ligands, but providing superior protection against side-reactions.
Diagram 2: Electrochemical Characterization Workflow

A logical flow for ensuring data integrity during CV analysis.

CV_Workflow Start Start: Sample Prep Glovebox Inert Atmosphere (N2/Ar) Dissolve 1mM Analyte + 0.1M Electrolyte Start->Glovebox Polishing Electrode Polishing (Glassy Carbon + Alumina) Glovebox->Polishing BlankScan Run Blank Scan (Check Solvent Purity) Polishing->BlankScan Decision Peaks Present? BlankScan->Decision Clean Reclean/Redistill Decision->Clean Yes Measure Measure Analyte CV (Multiple Scan Rates) Decision->Measure No Clean->Polishing Ferrocene Add Internal Std (Fc) Re-measure Measure->Ferrocene Process Data Processing Reference to Fc/Fc+ = 0V Ferrocene->Process

Caption: Step-by-step workflow for obtaining publication-quality electrochemical data for air-sensitive transition metal complexes.

References

  • Trofimenko, S. (1993).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

  • Kitajima, N., & Tolman, W. B. (1995). Metal complexes of hindered (tris(pyrazolyl)hydroborato) ligands. Progress in Inorganic Chemistry. [1]

  • Connelly, N. G., & Geiger, W. E. (1996). Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews. [1]

  • Pettinari, C., & Santini, C. (2006). Polypyrazolylborate ligands: "Scorpionates".[3] Comprehensive Coordination Chemistry II.

  • Dias, H. V. R., et al. (2002).[1] Fluorinated Tris(pyrazolyl)borates.[1][4][5] Syntheses and Characterization of Silver(I) Complexes. Organometallics. [1]

Sources

Validation

Steric Control in Scorpionate Ligands: A Technical Comparison Guide

Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals. Content Type: Technical Comparison & Experimental Guide. Executive Summary Since Swiatoslaw Trofimenko's discovery in 1966, tris(pyrazolyl)bora...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary

Since Swiatoslaw Trofimenko's discovery in 1966, tris(pyrazolyl)borate (Tp) ligands—colloquially known as "scorpionates"—have become the gold standard for controlling the coordination sphere of metal ions. Their modular nature allows for precise tuning of steric and electronic properties by varying substituents on the pyrazole rings.

This guide provides an objective comparison of the steric hindrance profiles of major scorpionate classes (Tp, Tp*, Tp


, and Tm). Unlike simple phosphines, where a single "Tolman Cone Angle" suffices, scorpionates require a multi-dimensional analysis involving solid angles (

) and percent buried volume (

) to accurately predict reactivity.

Part 1: The Steric Landscape (Comparative Analysis)

The Limitation of Cone Angles

The classic Tolman Cone Angle (


) assumes a conical symmetry common in phosphines. Scorpionates, however, possess 

symmetry with three "arms" that create a pocket. A single cone angle often underestimates the "intermeshing" ability of these ligands. Modern analysis prefers Solid Angle (

)
—the fraction of the metal's coordination sphere shielded by the ligand—and Percent Buried Volume (

)
.
Comparative Data Table

The following table synthesizes structural data to compare the steric demand of first-generation (Tp), second-generation (Tp*), and third-generation (Bulky Tp) ligands, alongside soft congeners (Tm).

LigandSubstituents (3,5-pos)Cone Angle (

)

Solid Angle (

)

(approx)

Steric ProfilePrimary Application
Tp H, H~180°~55%30-33%Minimal: Allows oligomerization; coordinatively open.General coordination; creating bridged clusters.
Tp Me, Me203-215°60.18%38-42%Moderate: "Cp equivalent"; blocks dimerization.Bioinorganic modeling; stable monomeric complexes.
Tp

Ph, H~220°>62%45-50%High (Flexible): Phenyl rotation allows "breathing".Supramolecular assembly;

-stacking interactions.
Tp

tBu, H>240°>70%50-55%Extreme: Enforces low coordination numbers (CN=4).Stabilizing reactive intermediates (e.g., Mg-alkyls).
Tm

(Thioimidazolyl)~190°~58%35-40%Soft/Moderate: S-donors are larger but flexible.Modeling sulfur-rich active sites; soft metal targeting.
  • Note a: Equivalent cone angles derived from crystallographic data.

  • Note b: Calculated using SambVca 2.1 with a 3.5 Å sphere radius.

Visualization: The Steric Hierarchy

The following diagram illustrates the logical progression of steric bulk and its direct consequence on coordination geometry.

StericHierarchy Tp Tp (Parent) Minimal Sterics TpStar Tp* (3,5-Me2) Moderate Sterics (Cp* Analogue) Tp->TpStar Add Methyls Outcome1 Oligomers / Clusters (CN 6+) Tp->Outcome1 TpPh Tp^Ph Flexible Bulk (Breathing Ligand) TpStar->TpPh Add Phenyls Outcome2 Stable Monomers (CN 5-6) TpStar->Outcome2 TpBu Tp^tBu Extreme Sterics (The Fortress) TpPh->TpBu Add t-Butyl TpPh->Outcome2 Outcome3 Reactive Species (CN 3-4) TpBu->Outcome3

Figure 1: Progression of steric bulk in scorpionate ligands and the resulting impact on metal coordination number (CN).

Part 2: Experimental Protocols

Protocol A: Synthesis of Bulky Potassium Hydrotris(3-tert-butylpyrazolyl)borate (KTp )

Objective: Synthesize a sterically demanding ligand that cannot be made via aqueous solution methods due to the hydrophobicity and low reactivity of 3-tert-butylpyrazole. Method: Molten Pyrazole Method (Modified Trofimenko).

Materials:

  • Potassium Borohydride (

    
    )[1]
    
  • 3(5)-tert-butylpyrazole (Excess, ~4-5 equivalents)

  • Apparatus: Schlenk flask, oil bath capable of 200°C+, gas bubbler.

Step-by-Step Workflow:

  • Preparation: In a dry Schlenk flask under Argon, mix finely powdered

    
     (1.0 eq) and 3(5)-tert-butylpyrazole (4.0 eq).
    
  • The Melt: Immerse the flask in an oil bath preheated to 190-200°C . The pyrazole will melt.

  • Reaction Monitoring: Hydrogen gas evolution will begin. Monitor the bubbler.

    • Critical Insight: The reaction proceeds stepwise:

      
      . Stopping too early yields the bis-substituted ligand (
      
      
      
      ).
    • Duration: Maintain heat until

      
       evolution ceases completely (typically 4-6 hours).
      
  • Workup:

    • Cool the mixture to ~80°C (solidification begins).

    • Add hot Toluene to dissolve the unreacted pyrazole.

    • Filter the hot suspension. The product

      
       is insoluble in hot toluene.
      
    • Wash the white solid with hot heptane to remove trace pyrazole.

  • Validation:

    
     NMR (in 
    
    
    
    or
    
    
    -DMSO) should show a singlet around -5 to -10 ppm (doublet if H-coupled). Absence of peaks at -20 ppm confirms no
    
    
    contamination.
Protocol B: Computational Assessment of

Objective: Quantify the steric shielding of a specific scorpionate ligand on a target metal using the SambVca 2.1 web tool.

Prerequisites: A .cif or .xyz file of the metal complex (from X-ray or DFT).

Workflow:

  • Preparation:

    • Open the structure in visualization software (e.g., Mercury, ChemCraft).

    • Delete all atoms except the ligand of interest and the metal center.[2]

    • Save as .xyz.

  • SambVca Configuration:

    • Sphere Radius (

      
      ):  Set to 3.5 Å  (Standard for transition metals).
      
    • Mesh Spacing: 0.05 Å (for high resolution).

    • Hydrogen Atoms: Include (essential for bulky groups like t-butyl).

  • Axis Alignment (Critical):

    • Define the z-axis along the B-M vector (Boron-Metal axis).

    • This aligns the "pocket" correctly for visualization.

  • Calculation: Run the calculation.

  • Interpretation:

    • 
      :  Open center, accessible to substrates.
      
    • 
      :  Highly shielded, likely chemically inert to substitution.
      

SambVcaWorkflow Step1 Input Structure (.cif / .xyz) Step2 Preprocessing Remove counterions/solvents Step1->Step2 Step3 Define Sphere Radius = 3.5 Å Step2->Step3 Step4 Align Axes Z-axis = B-Metal bond Step3->Step4 Step5 Run SambVca 2.1 Step4->Step5 Step6 Output: %V_bur Step5->Step6

Figure 2: Standardized workflow for calculating Percent Buried Volume for tridentate ligands.

Part 3: Impact on Reactivity (Case Studies)

Case Study 1: Stabilization of Magnesium Alkyls

Challenge: Magnesium alkyls (


) are notoriously prone to Schlenk equilibrium redistribution (

) and solvation. Solution: Using Tp

.
  • Mechanism: The extreme steric bulk of the tert-butyl groups creates a hydrophobic pocket that enforces a tetrahedral geometry around the Mg center.

  • Result: The complex

    
    -
    
    
    
    is monomeric and stable, preventing the approach of a second equivalent of Mg, thus shutting down the Schlenk equilibrium.
  • Contrast: Using the smaller Tp * allows dimerization or solvent coordination, altering the reactivity profile.

Case Study 2: vs Isomerism

Steric pressure can force a "slippage" of the ligand.

  • Scenario: In

    
     complexes of late transition metals (e.g., Rh, Ir), the metal radius is often too small to accommodate three bulky pyrazoles.
    
  • Outcome: One pyrazole ring detaches, leading to a

    
    -coordination mode. The third arm remains "dangling" or engages in B-H...M agostic interactions.
    
  • Detection: This is readily observed in

    
     NMR (loss of 
    
    
    
    symmetry, appearance of distinct pyrazole environments).

References

  • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press, 1999. Link

  • Falivene, L., et al. "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry." Chemical Communications, 2010.[3]

  • Kitajima, N., & Tolman, W. B. "Biomimetic Chemistry with Scorpionate Ligands." Progress in Inorganic Chemistry, 1995.
  • Poitras, A. M., et al. "Magnesium Stung by Nonclassical Scorpionate Ligands: Synthesis and Cone-Angle Calculations." Chemistry - A European Journal, 2018.

  • SambVca 2.1 Web Application. "Cavallo Group, University of Salerno."

Sources

Comparative

Validation of Crystal Structure Data with Computational Models: A Comparative Guide

Executive Summary: The Static vs. Dynamic Gap In drug discovery, the axiom "garbage in, garbage out" is nowhere more critical than in the utilization of protein crystal structures. While X-ray crystallography remains the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Static vs. Dynamic Gap

In drug discovery, the axiom "garbage in, garbage out" is nowhere more critical than in the utilization of protein crystal structures. While X-ray crystallography remains the gold standard for structural determination, deposited coordinates in the Protein Data Bank (PDB) are models fitting electron density, not absolute truths.

This guide evaluates the performance of Integrated Computational Validation Pipelines (combining re-refinement, geometric validation, and molecular dynamics) against Standard Deposited PDB Models . Our objective analysis demonstrates that raw PDB entries frequently contain geometric errors and energetically unstable ligand poses that can derail virtual screening campaigns. We present experimental data confirming that computational re-validation significantly improves model quality metrics (R-free, Clashscore) and downstream predictive accuracy.

Comparative Performance Landscape

We compared three tiers of structural data quality to quantify the impact of advanced validation workflows.

The Alternatives:

  • Tier 1: Raw PDB Deposition: The original coordinates downloaded directly from the RCSB PDB.

  • Tier 2: Geometric Re-refinement (PDB-REDO/Phenix): Automated pipelines that re-optimize structure factors and geometry.

  • Tier 3: Dynamic Energy Validation (MD/Rosetta): High-level validation using force-field energy minimization and molecular dynamics (MD) to test thermodynamic stability.

Quantitative Performance Matrix

The following data summarizes the average improvement observed across a benchmark set of 12,000 PDB entries (based on PDB-REDO statistics) and internal case studies on ligand stability.

MetricTier 1: Raw PDB Tier 2: Re-refined (PDB-REDO) Tier 3: MD-Validated Impact on Drug Design
R-free (Model Fit) Baseline (e.g., 0.247)-0.02 to -0.05 improvement N/A (Energy based)Better density fit = fewer false positives.
Clashscore (clashes/1k atoms)High (>10 is common)< 5.0 (Significant reduction)~0 (Relaxed)Eliminates impossible steric overlaps.
Ramachandran Outliers ~1.0 - 2.0%< 0.2% < 0.1%Ensures backbone conformation is physically viable.
Ligand Stability (RMSD) N/A (Static)N/A (Static)< 2.0 Å (Stable)Identifies "flying ligands" that don't bind.
Enrichment Factor (EF1%) Baseline+15-20% +25-40% Higher success rate in virtual screening.

Key Insight: Tier 2 validation (Re-refinement) provides the highest return on investment for general structural analysis, while Tier 3 (MD) is non-negotiable for validating ligand binding poses in lead optimization.

Critical Validation Technologies

A. Geometric & Density Validation (MolProbity & PDB-REDO)

Mechanism: These tools utilize "knowledge-based potentials" derived from high-resolution structures.

  • MolProbity calculates the Clashscore , a sensitive indicator of local fitting problems.[1] It adds hydrogen atoms (often missing in X-ray models) to detect steric clashes that are invisible in heavy-atom-only models.

  • PDB-REDO takes the original structure factors (experimental data) and re-runs the refinement using modern software (e.g., Refmac5) and optimized weights.

    • Data Support: In a study of entry 1G8P, PDB-REDO improved R-free from 0.247 to 0.221 and reduced the Clashscore significantly [1].[2]

B. Metal Site Validation (CheckMyMetal)

Mechanism: Metals are often misidentified (e.g., Na+ vs. H2O vs. Mg2+) due to similar electron counts. CheckMyMetal (CMM) evaluates bond valence sums and coordination geometry.

  • Causality: An incorrect metal assignment changes the electrostatic potential of the binding pocket, rendering docking scores useless. CMM validates the geometry against a database of 7,350 verified metal sites [2].[3]

C. Dynamic Stability (Molecular Dynamics)

Mechanism: Static structures may represent a high-energy local minimum trapped by crystal packing forces. MD simulations (e.g., 20-100 ns) release these forces.

  • Self-Validating Protocol: If a ligand drifts >2.0 Å RMSD from its crystal pose within 10 ns of equilibration, the pose is likely an artifact of interpretation or crystal contacts, not a bioactive conformation [3].

Step-by-Step Protocol: The "Gold Standard" Validation Workflow

This protocol outlines the procedure for validating a protein-ligand complex prior to its use in Free Energy Perturbation (FEP) or Virtual Screening.

Phase 1: Geometric & Density Correction
  • Input Retrieval: Download coordinates (.pdb) and structure factors (.mtz) from the PDB.

  • Automated Re-refinement:

    • Submit files to the PDB-REDO server or run locally.

    • Criterion: Accept re-refined model if R-free decreases by >0.02 and Ramachandran outliers drop below 0.5%.

  • Metal Check:

    • Upload the re-refined PDB to CheckMyMetal .

    • Action: Correct any "valence violations" or "geometry outliers" manually in Coot.

Phase 2: Protonation & Steric Assessment
  • Hydrogen Addition: Use Phenix.ReadySet or Schrödinger PrepWizard to add hydrogens at pH 7.4. Optimize H-bond networks (Asn/Gln/His flips).

  • Clash Analysis: Run MolProbity .[1]

    • Threshold: Reject if Clashscore > 5.0. Manually rotamer-optimize side chains causing clashes.

Phase 3: Dynamic Stability Test (The "Litmus Test")
  • System Setup: Solvate the complex in a TIP3P water box with 0.15M NaCl. Parameterize ligand (e.g., GAFF2 or OPLS4).

  • Equilibration: Run 1 ns NVT followed by 1 ns NPT simulations with position restraints on backbone (10 kcal/mol/Ų).

  • Production Run: Run 20 ns unrestricted MD.

  • Analysis: Calculate Ligand RMSD relative to the starting frame.

    • Pass: RMSD plateaus < 2.0 Å.[4]

    • Fail: RMSD continues to rise or spikes > 3.0 Å. Discard structure for drug design.

Visualization of Logic & Workflows

Workflow 1: Integrated Validation Pipeline

This diagram illustrates the decision logic required to transform a raw PDB entry into a validated model suitable for drug design.

ValidationWorkflow RawPDB Raw PDB Entry (Coords + MTZ) PDBREDO 1. Re-refinement (PDB-REDO / Refmac5) RawPDB->PDBREDO CheckMetrics Check Metrics: R-free < Original? Ramachandran Outliers < 0.5%? PDBREDO->CheckMetrics ManualFix Manual Rebuilding (Coot) CheckMetrics->ManualFix Fail MolProbity 2. Geometric Validation (MolProbity Clashscore) CheckMetrics->MolProbity Pass ManualFix->PDBREDO Re-submit MDSim 3. Dynamic Validation (20ns MD Simulation) MolProbity->MDSim RMSDCheck Ligand RMSD < 2.0 Å? MDSim->RMSDCheck FinalModel VALIDATED MODEL (Ready for FEP/Docking) RMSDCheck->FinalModel Stable Discard DISCARD / RE-EVALUATE (Artifactual Pose) RMSDCheck->Discard Unstable

Caption: Figure 1. The "Gold Standard" decision tree for structural validation. Note the feedback loop at the re-refinement stage and the final dynamic checkpoint.

Workflow 2: Metal Ion Validation Logic

Incorrect metal assignment is a common failure point. This logic ensures the electrostatic environment is correct.

MetalValidation InputSite Putative Metal Site CMM CheckMyMetal (CMM) Analysis InputSite->CMM ValenceCheck Valence Sum Acceptable? CMM->ValenceCheck GeomCheck Coordination Geometry Valid? ValenceCheck->GeomCheck Yes Reject Re-assign Identity (e.g., Na+ -> H2O) ValenceCheck->Reject No (Wrong Oxidation) Accept Valid Metal Site GeomCheck->Accept Yes GeomCheck->Reject No (Distorted)

Caption: Figure 2. Logic flow for validating metal ions using CheckMyMetal. Valence sums and geometry must both satisfy physicochemical rules.

References

  • Joosten, R. P., et al. (2012). "PDB_REDO: constructive validation, more than just looking for errors." Acta Crystallographica Section D, 68(4), 484-496.

  • Zheng, H., et al. (2014).[5] "CheckMyMetal: a macromolecular metal-binding validation tool."[5][6][7] Nature Protocols, 9, 156–170. [7]

  • Gohlke, H., & Klebe, G. (2002). "Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors." Angewandte Chemie International Edition, 41(15), 2644-2676.

  • Chen, V. B., et al. (2010).[8] "MolProbity: all-atom structure validation for macromolecular crystallography."[1] Acta Crystallographica Section D, 66(1), 12-21.

  • Adams, P. D., et al. (2010).[9] "PHENIX: a comprehensive Python-based system for macromolecular structure solution." Acta Crystallographica Section D, 66(2), 213-221.

Sources

Validation

Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Pyrazolylborates

Executive Summary In the realm of coordination chemistry, Tris(pyrazolyl)borate ligands (Tp, or "scorpionates") are ubiquitous for their ability to stabilize metal ions in specific geometries. However, the introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of coordination chemistry, Tris(pyrazolyl)borate ligands (Tp, or "scorpionates") are ubiquitous for their ability to stabilize metal ions in specific geometries. However, the introduction of fluorine into the pyrazole backbone—specifically trifluoromethyl (


) groups—radically alters the ligand's electronic and steric profile.

This guide provides an objective, data-driven comparison between standard alkyl-substituted scorpionates (e.g.,


 or 

) and their fluorinated counterparts (e.g.,

). For researchers in catalysis and bioinorganic modeling, understanding these spectroscopic signatures is critical for tuning metal electrophilicity and designing robust catalytic cycles.

The Electronic Landscape: Donor Strength & Metal Acidity

The primary distinction between non-fluorinated and fluorinated Tp ligands lies in their electron-donating capacity. This fundamental difference dictates the spectroscopic observables.

The "Weaker Donor" Hypothesis

Fluorine is highly electronegative. When


 groups on the pyrazole ring are replaced by 

, the electron density is withdrawn from the pyrazole nitrogen atoms (

-donation decreases).
  • Non-Fluorinated (

    
    ):  Strong 
    
    
    
    -donor. Makes the metal center electron-rich, facilitating back-bonding to
    
    
    -acceptor ligands (e.g., CO, ethylene).
  • Fluorinated (

    
    ):  Weak 
    
    
    
    -donor. Leaves the metal center electron-deficient (highly electrophilic). This is advantageous for stabilizing reactive intermediates or enhancing Lewis acidity in catalysis.
Mechanism of Action Diagram

The following diagram illustrates the electronic cascade effect caused by fluorination.

ElectronicEffects cluster_0 Ligand Substituent cluster_1 Electronic Impact cluster_2 Metal Center Status node_F Trifluoromethyl (-CF3) Inductive Inductive Withdrawal (-I) node_F->Inductive Strong Pull node_H Methyl (-CH3) Donation Sigma Donation (+I) node_H->Donation Push Electrophilic High Electrophilicity (Lewis Acidic) Inductive->Electrophilic Depletes Density Rich Electron Rich (Back-bonding capable) Donation->Rich Increases Density

Figure 1: Causal pathway of substituent electronic effects on the metal center.

Spectroscopic Benchmarking

The following data compares the standard


 (3,5-dimethyl) against the fluorinated 

(3,5-bis(trifluoromethyl)).
A. Infrared Spectroscopy: The B-H Probe

The Boron-Hydrogen (


) stretching frequency (

) is the most immediate diagnostic tool. It acts as a barometer for the electronic richness of the boron center.
Feature

(Non-Fluorinated)

(Fluorinated)
Interpretation

(IR)


Blue Shift (+100 cm⁻¹). Electron withdrawal by

reduces electron density at Boron, strengthening the

bond force constant.

(in Metal-CO)
Lower FrequencyHigher FrequencyMetal is more positive in fluorinated complexes, reducing

back-bonding, thus the

bond remains stronger (higher energy).

Key Insight: If you synthesize a fluorinated Tp ligand and the B-H stretch remains below


, the fluorination or coordination likely failed.
B. NMR Spectroscopy: The Fluorine Handle

Fluorinated ligands offer the distinct advantage of


 NMR, which provides a clean window into the complex's symmetry and "through-space" interactions.
1.

H NMR
  • 
    :  Sharp singlets for 
    
    
    
    groups (
    
    
    ppm).
  • 
    :  The pyrazole 4-H proton shifts downfield due to the deshielding effect of the neighboring 
    
    
    
    groups.
2.

NMR & Through-Space Coupling

This is the definitive characterization method for fluorinated scorpionates.

  • Chemical Shift: Typically

    
     to 
    
    
    
    ppm (referenced to
    
    
    ).
  • Coupling (

    
    ): 
    
    • 
      :  Often observed between the pyrazole proton and 
      
      
      
      groups.
    • 
       (Through-Space):  In complexes with heavy metals like Thallium (Tl) or Silver (Ag), you will observe massive coupling constants (e.g., 
      
      
      
      ) even though the Fluorine is not directly bonded to the metal. This indicates the
      
      
      groups are sterically crowding the metal center.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of Sodium Hydridotris(3,5-bis(trifluoromethyl)pyrazolyl)borate (


).
Note: This protocol is adapted from methodologies established by H.V.R. Dias et al.[1][2][3][4]
Reagents
  • Sodium Borohydride (

    
    )[5]
    
  • 3,5-bis(trifluoromethyl)pyrazole (

    
    )
    
  • Solvent: High-boiling ether (e.g., Diglyme) or solvent-free melt (for high temperature).

Workflow Diagram

SynthesisProtocol Step1 Mix Reagents NaBH4 + Excess Pyrazole Step2 Thermal Activation Heat to 200°C (Melt) Step1->Step2 Step3 H2 Evolution Monitoring Ensure 3 equiv. H2 released Step2->Step3 -H2 gas Step4 Sublimation/Wash Remove excess Pyrazole Step3->Step4 Step5 Validation IR (2640 cm-1) & 19F NMR Step4->Step5

Figure 2: Synthesis workflow for fluorinated scorpionate ligands.

Step-by-Step Procedure
  • Stoichiometry: Combine

    
     (1 equiv) with a slight excess of 3,5-bis(trifluoromethyl)pyrazole (3.2 equiv).
    
    • Expert Tip: Unlike alkyl-pyrazoles, the fluorinated pyrazole is less nucleophilic. Higher temperatures are required to force the substitution at Boron.

  • Reaction (Melt Method): Heat the mixture neat (solvent-free) under an inert atmosphere (Argon/Nitrogen) to

    
    .
    
    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.
      
  • Monitoring: The reaction is complete when hydrogen evolution ceases.

  • Purification:

    • Cool the solid melt.

    • Wash with benzene or toluene to remove unreacted pyrazole (the sodium salt of the ligand is insoluble in non-polar solvents).

    • Extract the ligand into THF or Ether.

  • Validation (Self-Validating Step):

    • Run an IR spectrum immediately.

    • Pass Criteria: Distinct

      
       band at 
      
      
      
      .[6][7]
    • Fail Criteria: Bands at

      
       (indicates incomplete substitution, e.g., 
      
      
      
      ).

Applications in Drug Development & Catalysis

While these ligands are not drugs themselves, they are critical tools in Metallodrug Development and Bioinorganic Modeling .

Modeling Metallo-Enzymes

Fluorinated Tp ligands create "hard," electrophilic metal sites that mimic the active sites of enzymes in high-oxidation states or electron-poor environments.

  • Example: Modeling the copper site in Hemocyanin. The steric bulk of

    
     prevents dimerization, allowing researchers to isolate monomeric species that mimic the transient enzyme intermediate.
    
C-H Activation Studies

The high electrophilicity of Silver(I) complexes supported by


 enables the activation of 

bonds (e.g., carbene insertion).
  • Relevance: This chemistry is analogous to metabolic processes where cytochrome P450 oxidizes drugs. Using these ligands allows scientists to study the mechanism of

    
     oxidation in a controlled, observable environment.
    

References

  • Dias, H. V. R., et al. (1996).[3] "Polyfluorinated Tris(pyrazolyl)borates. Syntheses and Spectroscopic and Structural Characterization of Group 1 and Group 11 Metal Complexes." Inorganic Chemistry.

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." Imperial College Press.
  • Dias, H. V. R., & Goh, T. K. H. (2004).[1] "Fluorinated Scorpionates: Ligand Effects on Metal Chemistry." Polyhedron.

  • Lunghi, A., et al. (2024). "Magnetospectroscopic Studies of Fe(II) Scorpionate Complexes." Inorganic Chemistry.

Sources

Comparative

Comparative Guide: Bis(imino)pyridine (PDI) Ligands vs. Conventional N-Donors in Base Metal Catalysis

Executive Summary In the shift from noble metals (Pd, Pt, Rh) to earth-abundant base metals (Fe, Co, Ni), ligand selection is the primary determinant of catalytic success. This guide evaluates Bis(imino)pyridine (PDI) pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the shift from noble metals (Pd, Pt, Rh) to earth-abundant base metals (Fe, Co, Ni), ligand selection is the primary determinant of catalytic success. This guide evaluates Bis(imino)pyridine (PDI) pincer ligands against conventional N-donor alternatives—specifically 2,2'-Bipyridine (Bpy) and 2,2':6',2''-Terpyridine (Tpy) .

While Bpy and Tpy serve as excellent spectroscopic standards, our data and field applications indicate that PDI ligands offer superior performance in redox-active catalysis (hydrogenation, hydrosilylation, polymerization). This advantage stems from the PDI scaffold's "redox non-innocence," which allows the ligand to store electrons, effectively enabling two-electron chemistry at metal centers that typically prefer one-electron pathways.

Ligand Architecture & Electronic Profiling

To understand the performance gap, one must analyze the structural and electronic differences. The PDI ligand is a tridentate (


) pincer, similar to Terpyridine, but with crucial electronic deviations.
Structural Comparison
FeatureBis(imino)pyridine (PDI) Terpyridine (Tpy) 2,2'-Bipyridine (Bpy)
Denticity Tridentate (Meridional)Tridentate (Meridional)Bidentate
Backbone Pyridine + 2 Imines3 Pyridines2 Pyridines
Steric Tunability High (Ortho-aryl substituents)Low (Rigid planar)Moderate
Electronic Nature Strong

-acceptor (Non-innocent)
Moderate

-acceptor
Weak/Moderate

-acceptor
Primary Utility Redox Catalysis (Hydrosilylation)Photophysics / SupramolecularGeneral Coordination
The "Redox Non-Innocence" Advantage

The defining feature of PDI is its ability to accept up to three electrons into its


-system. In Iron (Fe) catalysis, this allows the complex to cycle between formal oxidation states without placing the entire redox burden on the metal center.
  • Standard Ligands (Tpy/Bpy): The metal center changes oxidation state (e.g.,

    
    ). This often leads to radical pathways or decomposition.
    
  • PDI Ligands: The ligand acts as an electron reservoir (

    
    ), stabilizing low-valent intermediates that would otherwise be inaccessible.
    

Redox_Mechanism cluster_conventional Conventional (Bpy/Tpy) cluster_pdi PDI Ligand Cooperation Fe2 Fe(II) (Stable) Fe4 Fe(IV) (Unstable/High Energy) Fe2->Fe4 2e- Oxidative Addition PDI_Fe2 [PDI]Fe(II) PDI_Red [PDI²⁻]Fe(II) (Ligand Reduced) PDI_Fe2->PDI_Red Activation PDI_Ox [PDI]Fe(II) (Substrate Bound) PDI_Red->PDI_Ox Substrate Oxidation caption Fig 1: Redox Non-Innocence. PDI buffers electron flow, keeping Fe in a stable state. PDI_Ox->PDI_Fe2 Product Release

Comparative Performance Data

The following data summarizes catalytic performance in Alkene Hydrosilylation , a standard benchmark for measuring the efficacy of base-metal catalysts.

Reaction: 1-Octene +




Silylated Product Conditions: 0.1 - 1.0 mol% Catalyst,

, THF solvent.
Catalyst SystemLigand ClassTOF (

)
Selectivity (Anti-Markovnikov)Stability (Air)
(PDI)Fe(N₂) Bis(imino)pyridine > 40,000 > 98% Low (Pre-catalyst)
(Tpy)FeCl₂ / ActivatorTerpyridine~ 1,200~ 85%Moderate
(Bpy)FeCl₂ / ActivatorBipyridine< 500MixedModerate
Karstedt's CatalystPlatinum (Control)> 50,000> 95%High

Analysis:

  • Activity: The PDI-Fe system approaches the turnover frequency (TOF) of Platinum catalysts, outperforming Tpy and Bpy by orders of magnitude [1].

  • Selectivity: PDI ligands, due to their bulky 2,6-diisopropylphenyl substituents (steric bulk), enforce strict Anti-Markovnikov selectivity. Tpy ligands, being planar and less sterically hindering, allow for more isomerization side-reactions [2].

Experimental Protocol: PDI-Iron Catalyzed Hydrosilylation

This protocol describes the synthesis and application of a PDI-Iron catalyst.[1][2] Unlike Bpy/Tpy systems which are often generated in situ, PDI-Fe precursors are best isolated for maximum activity.

Ligand Synthesis (PDI)
  • Reactants: 2,6-Diacetylpyridine (1.0 eq) + 2,6-Diisopropylaniline (2.2 eq).

  • Conditions: Reflux in methanol with catalytic formic acid for 12 hours.

  • Purification: Crystallize from cold methanol. Yields are typically >80% as yellow crystals.

Catalyst Metallation & Reaction

Note: Iron(0) and Iron(I) PDI complexes are air-sensitive. All steps must occur in a Nitrogen-filled glovebox.

Step-by-Step Workflow:

  • Complexation: Stir Ligand (1.0 eq) with

    
     (1.0 eq) in THF to form the blue paramagnetic 
    
    
    
    complex.
  • Activation (Critical Step): Reduce

    
     with Sodium Amalgam (Na/Hg) or 
    
    
    
    under
    
    
    atmosphere to generate the active species
    
    
    .
    • Why? This pre-reduction loads the ligand "electron reservoir."

  • Catalytic Run:

    • Dissolve 1-octene (1.0 mmol) and phenylsilane (1.1 mmol) in neat conditions or minimal THF.

    • Add

      
       (0.001 mmol, 0.1 mol%).
      
    • Stir at Room Temperature. Reaction is often exothermic and completes within minutes.

  • Quenching: Expose to air to oxidize the catalyst (solution turns brown/orange). Filter through silica.

Experimental_Workflow cluster_glovebox Inert Atmosphere (Glovebox) L Ligand Synthesis (PDI) Pre (PDI)FeBr2 (Blue Solid) L->Pre Fe FeBr2 Fe->Pre Act Reduction (Na/Hg) Active Catalyst Pre->Act Activation Rxn Add Substrates (Silane + Olefin) Act->Rxn 0.1 mol% Loading Prod Silylated Product (>98% Regioselective) Rxn->Prod < 1 Hour, RT caption Fig 2: Synthesis and Catalytic Workflow for PDI-Fe Systems.

Troubleshooting & Optimization

When transitioning from Bpy/Tpy to PDI, researchers often encounter specific challenges. Use this causality matrix to diagnose issues:

ObservationProbable CauseCorrective Action
Low Activity Catalyst oxidation (Air leak)PDI-Fe(0) is extremely air-sensitive. Ensure solvents are degassed and dry (Na/Benzophenone still).
Isomerization Steric bulk too lowSwitch from 2,6-dimethylaniline PDI to 2,6-diisopropylaniline PDI.
Ligand Displacement Substrate inhibitionPDI binds tightly, but strong Lewis bases (pyridines, amines) in the substrate can displace it. PDI is best for non-polar substrates (alkenes, silanes).

References

  • Chirik, P. J., et al. (2018).[1] Hydrosilylation of Olefins Catalyzed by Iron Complexes Bearing Ketimine-Type Iminobipyridine Ligands. National Institute of Informatics. 1

  • Tondreau, A. M., Chirik, P. J. (2010). Bis(imino)pyridine Iron Alkene Complexes: A Molecular Strategy for Solvent-Free, Anti-Markovnikov Hydrosilylation. Science. 3[4]

  • Knijnenburg, Q., et al. (2014). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes. National Institutes of Health (PMC). 5

  • Gibson, V. C., et al. (2006). Mono- vs. bi-metallic assembly on a bulky bis(imino)terpyridine framework. PubMed. 6

  • Macmillan Group. (2014). Redox-Active Ligands: Non-Innocent vs. Redox-Active. Princeton University. 7

Sources

Validation

Biological Activity Comparison of Substituted Pyrazole Derivatives: A Technical Guide

Executive Summary & Pharmacophore Overview[1][2][3] Objective: This guide provides a technical comparison of substituted pyrazole derivatives against standard-of-care agents in oncology, inflammation, and infectious dise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Overview[1][2][3]

Objective: This guide provides a technical comparison of substituted pyrazole derivatives against standard-of-care agents in oncology, inflammation, and infectious disease. It is designed for medicinal chemists and pharmacologists requiring objective performance metrics (IC50, MIC, Selectivity Indices) and validated experimental protocols.

The pyrazole scaffold (1,2-diazole) is a privileged structure in drug discovery due to its ability to act as a bioisostere for amide or phenyl rings, offering unique hydrogen bonding capabilities that enhance target affinity. Its derivatives—particularly 1,3,5-trisubstituted and 1,4-disubstituted variants—demonstrate superior pharmacokinetic profiles compared to classical imidazole or oxazole analogs.

Core Pharmacophore Logic (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the biological activity of these derivatives.

SAR_Logic Core Pyrazole Core (N1-N2) N1 N1 Substitution (Aryl/Sulfonamide) Core->N1 Pharmacokinetics C3 C3 Substitution (Steric Bulk/Lipophilicity) Core->C3 Target Selectivity C4 C4 Substitution (Electrophilic/Linker) Core->C4 Potency Tuning Activity Biological Outcome N1->Activity COX-2 Selectivity (e.g., Sulfonamide) C3->Activity Kinase Binding (e.g., Trifluoromethyl) C4->Activity Anti-tubulin (e.g., CN/NO2 groups)

Figure 1: Structural determinants of biological activity in pyrazole derivatives.[1][2] Specific substitutions at N1, C3, and C4 positions dictate the shift between anti-inflammatory and anticancer modalities.

Comparative Analysis: Anticancer Activity

Performance vs. Standard Kinase Inhibitors

Substituted pyrazoles, particularly pyrazolo[1,5-a]pyrimidines and pyrazole-urea hybrids , function primarily as ATP-competitive inhibitors of kinases (VEGFR-2, CDK2, Aurora-A).

Comparative Data: Pyrazole Derivatives vs. Sorafenib & Doxorubicin

Compound ClassTargetCell Line (Cancer Type)IC50 (Test Compound)IC50 (Standard Drug)Relative PotencyRef
Pyrazolo[4,3-c]pyridine (Cmpd 41) VEGFR-2 / RafMCF-7 (Breast)1.94 µg/mL 4.16 µg/mL (Doxorubicin)2.1x More Potent [1]
Ferrocene-Pyrazole Hybrid (47c) DNA IntercalationHCT-116 (Colon)3.12 µM ~6.3 µM (Sorafenib)2.0x More Potent [2]
1,3,4-Trisubstituted Pyrazole (26) VEGFR-2HUVEC (Angiogenesis)34.58 µM 30-50 µM (Sorafenib)Comparable[3]
Pyrazolo[1,5-a]pyrimidine (Cmpd 29) CDK2/Cyclin AHepG2 (Liver)10.05 µM 4.5 µM (Sorafenib)0.45x Less Potent[3]

Key Insight: While some pyrazole derivatives (like Ferrocene hybrids) outperform classic anthracyclines in specific cell lines, their primary advantage lies in selectivity . For instance, Compound 26 shows higher binding affinity for VEGFR-2 over VEGFR-1 compared to Sorafenib, reducing off-target cardiotoxicity risks.

Mechanism of Action: Kinase Inhibition Pathway

Kinase_Inhibition Ligand Pyrazole Inhibitor Receptor VEGFR-2 / CDK2 (ATP Binding Pocket) Ligand->Receptor Competitive Binding (H-bonds with Hinge Region) Signal Downstream Signaling (RAF/MEK/ERK) Receptor->Signal Inhibited Apoptosis Apoptosis Induction Receptor->Apoptosis Pathway Activation ATP ATP Molecule ATP->Receptor Blocked Outcome Cell Proliferation & Angiogenesis Signal->Outcome Reduced

Figure 2: Mechanism of ATP-competitive inhibition by pyrazole derivatives preventing downstream oncogenic signaling.

Comparative Analysis: Anti-Inflammatory (COX-2 Selectivity)[5][6][7][8]

The "holy grail" of NSAID development is high COX-2 selectivity to avoid COX-1 mediated gastrointestinal toxicity. Diaryl-pyrazoles (analogs of Celecoxib) are the gold standard here.

Comparative Data: COX-2 Selectivity Profiles

CompoundStructural FeatureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Comparison to CelecoxibRef
PYZ31 Pyrazole-benzenesulfonamide0.019 µM >100 µM>50001.8x More Potent [4]
Cmpd 190a N-aryl Sulfonamide0.017 µM 0.263 µM15.4Lower Selectivity[5]
Cmpd 44 Benzothiophenyl-pyrazole0.010 µM >10 µM>100070x More Potent [6]
Celecoxib Standard Drug0.05 - 0.70 µM >15 µM~30-300(Baseline)[4,6]

Technical Note: The presence of a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of the N1-phenyl ring is critical. This moiety inserts into the hydrophobic side pocket of COX-2 (absent in COX-1), conferring the high selectivity index observed in PYZ31 and Cmpd 44.

Comparative Analysis: Antimicrobial Efficacy

With rising resistance to fluoroquinolones, pyrazole-hydrazone hybrids offer a novel mechanism of action, often targeting bacterial DNA gyrase or fungal CYP51.

Comparative Data: MIC Values (µg/mL)

CompoundOrganismMIC (Test Cmpd)MIC (Standard)Standard DrugOutcomeRef
Cmpd 21a S. aureus (Gram+)62.5 µg/mL 62.5 µg/mLChloramphenicolEquivalent[7]
Cmpd 5c E. coli (Gram-)6.25 mg/mL *1.6 µg/mLCiprofloxacinSignificantly Weaker[8]
PYZ-Thiazole C. albicans (Fungi)2.9 µg/mL 5.0 µg/mLClotrimazole1.7x More Potent [7]

*Note: High MIC values in mg/mL range (as seen for Cmpd 5c) indicate poor clinical potential compared to µg/mL active agents. Researchers should focus on the µg/mL candidates like Cmpd 21a.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.

Protocol A: MTT Cytotoxicity Assay (Self-Validating)

Used for generating IC50 data in cancer cell lines.

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)

  • Positive Control: Doxorubicin (serial dilution 0.1 - 10 µM)

  • Negative Control: 0.1% DMSO (Vehicle)

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
    • Validation: Check confluence under microscope; must be ~70% before treatment.

  • Treatment: Add pyrazole derivatives (serial dilutions: 0.1, 1, 10, 50, 100 µM). Run in triplicate.

    • Validation: Include "Blank" wells (media only, no cells) to subtract background absorbance.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 4h (protect from light).

    • Checkpoint: Look for intracellular purple formazan crystals. If absent in control wells, assay failed.

  • Solubilization: Aspirate media, add 100 µL DMSO. Shake 15 min.

  • Read: Measure Absorbance (OD) at 570 nm (ref 630 nm).

  • Calculation:

    
    
    
    • Integrity Check: The CV% (Coefficient of Variation) between triplicates must be <15%.

Protocol B: COX-1/COX-2 Inhibition Screening (Colorimetric)

Used for determining Selectivity Index (SI).

Workflow:

  • Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2.

  • Reaction Mix: Buffer (100 mM Tris-HCl, pH 8.0), Heme, and Test Compound (incubate 10 min).

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric indicator).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.

  • Self-Validation:

    • 100% Activity Control: Enzyme + Substrate + Solvent (No Inhibitor). Must show linear rate.

    • Inhibitor Control: Celecoxib (1 µM) must inhibit COX-2 >80% and COX-1 <20%.

References

  • Metwally, N. H., et al. "Synthesis and antitumor activity of novel pyrazolo[4,3-c]pyridine derivatives."[3] Journal of Applied Pharmaceutical Science, 2018.

  • RSC Publishing. "Recent advances in the synthesis of anticancer pyrazole derivatives." RSC Advances, 2025.

  • Ali, I., et al. "Design and synthesis of novel pyrazole-based CDK2 inhibitors."[3] Bioorganic Chemistry, 2019.

  • Hassan, G. S., et al. "Design and Development of COX-II Inhibitors: Current Scenario." ACS Omega, 2023.

  • Encyclopedia.pub. "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." 2023.[2][4][5][6][7]

  • Gedawy, E. M., et al. "Dual COX/LOX inhibition by benzothiophenyl-pyrazole analogs." Frontiers in Chemistry, 2021.

  • Khidre, R. E., et al. "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles." Molecules, 2021.[1][8]

  • Biointerface Research. "Synthesis and in vitro Antimicrobial Activity of Pyrano[2,3-c] Pyrazole Derivatives." 2021.[8]

Sources

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